melanotan-II
Description
synthetic cyclic heptapeptide, an analog of alpha-melanotropin (4,10); capable of stimulating melanin synthesis & promoting rapid tanning of skin; currently in trials for use in the prevention of sunlight-induced skin cance
Properties
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-MFVUMRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153135 | |
| Record name | Melanotan-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1024.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121062-08-6 | |
| Record name | Melanotan-II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melanotan-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELANOTAN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Melanotan-II: A Technical Guide to its Discovery and Development for Research
Executive Summary: Melanotan-II (MT-II) is a synthetic analogue of the endogenous peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). Developed initially as a sunless tanning agent, its potent and diverse biological activities have made it a valuable tool in scientific research. This document provides a detailed overview of the discovery, mechanism of action, and key experimental protocols associated with this compound, tailored for researchers and drug development professionals. It explores its non-selective agonism at melanocortin receptors, the resultant signaling cascades, and the methodologies used to characterize its function.
Discovery and Rationale for Development
The development of this compound originated from the study of α-MSH, a hormone derived from the proopiomelanocortin (POMC) gene product that regulates skin pigmentation.[1][2] The natural hormone, α-MSH, stimulates melanocytes to produce melanin, the body's natural protection against ultraviolet (UV) radiation.[3] The therapeutic potential of stimulating this natural defense mechanism to prevent sun-induced skin cancer was recognized, but the clinical use of native α-MSH was hampered by its very short in-vivo half-life and instability.[4]
This led to research at the University of Arizona to create more stable and potent synthetic analogues.[5] The first lead compound, Melanotan-I (now known as afamelanotide), was a linear peptide with improved stability. Further development led to this compound, a cyclic heptapeptide designed for even greater potency and stability. Its cyclic structure, achieved through a lactam bridge between aspartic acid and lysine residues, confers enhanced in-vivo stability and blood-brain barrier permeability compared to its linear counterparts. The structure is formally Ac-[Nle4, Asp5, D-Phe7, Lys10] α-MSH4-10-NH2.
Chemical Synthesis
This compound is a synthetic cyclic peptide. Its production can be achieved through both solution-phase and solid-phase peptide synthesis methodologies.
A reported solution-phase synthesis was accomplished in 12 steps with an overall yield of 2.6%, producing a product of over 90% purity without the need for preparative chromatography. The general strategy involves:
-
Fragment Assembly: The hexapeptide sequence is assembled using a scheme such as [(2+2)+1+1].
-
Orthogonal Protection Removal: Protecting groups on the side chains of the amino acids designated for cyclization (the ε-amino group of lysine and the γ-carboxy group of aspartic acid) are selectively removed.
-
Lactamization: A carbodiimide-mediated lactamization reaction is performed to form the cyclic intermediate.
-
Final Coupling: The final N-acetylnorleucine residue is appended to the cyclic intermediate to complete the this compound molecule.
More modern approaches focus on optimizing fully automated solid-phase synthesis, which involves building the linear peptide on a resin, followed by on-resin cyclization before cleavage and purification.
Mechanism of Action: Melanocortin Receptor Agonism
This compound functions as a non-selective, high-affinity agonist for several melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs). It binds to MC1R, MC3R, MC4R, and MC5R, triggering various physiological responses depending on the receptor subtype and its tissue location.
-
MC1R: Primarily found on melanocytes in the skin. Activation of MC1R is the principal mechanism for melanogenesis (skin pigmentation).
-
MC3R & MC4R: Located in the central nervous system, particularly the hypothalamus. These receptors are key in regulating energy homeostasis, appetite, and sexual function. The effects of this compound on increased libido, penile erection, and appetite suppression are mediated through its action on MC3R and MC4R.
-
MC5R: Has a more widespread distribution and is suggested to have a role in exocrine gland function.
Quantitative Binding Profile
The affinity of this compound for various human melanocortin receptor subtypes has been quantified through competitive binding assays. The data clearly demonstrates its high affinity, particularly for the MC1 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| hMC1R | 0.67 |
| hMC3R | 34 |
| hMC4R | 6.6 |
| hMC5R | 46 |
Signaling Pathways
As a GPCR agonist, this compound initiates intracellular signaling cascades upon binding to a melanocortin receptor. The most well-characterized pathway is the MC1R-mediated stimulation of melanogenesis.
-
Receptor Binding: this compound binds to the MC1R on the surface of a melanocyte.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the transcription factor CREB (cAMP response element-binding protein).
-
MITF Expression: Phosphorylated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).
-
Melanogenic Gene Expression: MITF, the master regulator of melanocyte development and function, upregulates the expression of key melanogenic enzymes such as tyrosinase, TYRP1, and DCT.
-
Melanin Synthesis: These enzymes catalyze the production of melanin within melanosomes. This process, known as melanogenesis, results in increased skin pigmentation.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. peptidesociety.org [peptidesociety.org]
- 3. BJOC - The first preparative solution phase synthesis of melanotan II [beilstein-journals.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. What is this compound - the drug that the TGA urges consumers to avoid? [unsw.edu.au]
melanotan-II peptide structure and molecular formula
An In-depth Technical Guide to Melanotan-II: Structure, Synthesis, and Mechanism of Action
Introduction
This compound (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Developed initially at the University of Arizona, it was designed as a more stable and potent alternative to α-MSH for stimulating melanogenesis, the process responsible for skin pigmentation.[1][2] Its cyclic structure provides enhanced metabolic stability and receptor binding affinity.[3][4] This document provides a detailed technical overview of this compound, including its chemical structure, molecular properties, synthesis protocols, and mechanism of action, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a cyclic heptapeptide, meaning it is composed of seven amino acids arranged in a ring-like structure.[3] The cyclization is achieved through a lactam bridge formed between the side chains of the aspartic acid and lysine residues. This structural feature is crucial for its enhanced stability and potency compared to its linear counterpart, α-MSH.
The amino acid sequence of this compound is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2. It acts as a non-selective agonist for several melanocortin receptors, primarily MC1, MC3, MC4, and MC5.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₉N₁₅O₉ | |
| Molecular Weight | 1024.2 g/mol (Da) | |
| Amino Acid Sequence | Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 | |
| CAS Number | 121062-08-6 | |
| Appearance | White lyophilized (freeze-dried) powder | |
| Purity | >97.0% (as determined by RP-HPLC and MS) |
Receptor Binding Affinity
This compound exhibits high affinity for multiple melanocortin receptors, which mediates its diverse biological effects. The binding affinities (Ki) are detailed below.
| Receptor | Ki Value (nM) |
| MC1 | 0.67 |
| MC3 | 34 |
| MC4 | 6.6 |
| MC5 | 46 |
| Data sourced from ChemicalBook. |
Synthesis of this compound
The synthesis of this compound can be accomplished through either solution-phase or solid-phase peptide synthesis (SPPS). SPPS is often preferred for its efficiency and automation potential. The general workflow involves the sequential addition of protected amino acids onto a solid resin support, followed by on-resin cyclization and subsequent cleavage and purification.
General Synthesis Workflow
The following diagram illustrates a simplified workflow for the solid-phase synthesis of this compound.
Caption: A flowchart of the solid-phase synthesis of this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a generalized methodology based on descriptions of Fmoc/tBu solid-phase synthesis for this compound.
-
Resin Preparation: Start with Fmoc-Linker Amide AM Resin as the solid support.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the following order: Fmoc-Lys(Tfa)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OMe)-OH, and Fmoc-Nle-OH. Each coupling step is mediated by a coupling agent (e.g., DIC/HOBt) and is followed by an Fmoc-deprotection step using piperidine.
-
Acetylation: After coupling the final amino acid (Nle) and removing its Fmoc group, acetylate the N-terminus using acetic anhydride and a base like pyridine.
-
Side-Chain Deprotection: Selectively remove the trifluoroacetyl (Tfa) group from Lys and the methyl ester (OMe) from Asp using a solution of NaOH in dioxane/water. This exposes the amine and carboxylic acid groups required for cyclization.
-
On-Resin Cyclization: Mediate the formation of the lactam bridge on the resin using a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). The reaction is allowed to proceed for 2-12 hours.
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups (Pbf, Boc, Trt) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, thioanisole).
-
Purification and Lyophilization: Purify the crude peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure product are pooled, converted to an acetate salt if desired, and lyophilized to obtain a stable powder.
Characterization Protocol: HPLC and MS
Purity and identity of the synthesized this compound are confirmed using analytical HPLC and Mass Spectrometry (MS).
-
Sample Preparation: Reconstitute the lyophilized peptide in sterile, distilled water to a known concentration (e.g., 100 µg/ml).
-
RP-HPLC Analysis:
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to ~60% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Outcome: A single major peak indicates high purity. Purity is calculated by integrating the peak area.
-
-
Mass Spectrometry Analysis:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Infuse the prepared sample into the mass spectrometer.
-
Outcome: The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (1024.2 Da).
-
Mechanism of Action and Signaling Pathway
This compound functions as a synthetic agonist of melanocortin receptors. Its primary effect on skin pigmentation is mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.
The binding of this compound to MC1R initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte function, upregulating the expression of key melanogenic enzymes like tyrosinase, leading to the synthesis of melanin and subsequent skin pigmentation.
Caption: MC1R signaling cascade initiated by this compound.
References
Melanotan-II: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan-II (MT-II) is a synthetic, cyclic heptapeptide analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Originally developed as a sunless tanning agent, its mechanism of action has revealed a complex and multifaceted interaction with the melanocortin system, implicating it in a range of physiological processes beyond skin pigmentation.[2][3][4] Structurally, it is a lactam-cyclized version of a truncated α-MSH sequence, a modification that confers a longer plasma half-life and enhanced stability compared to the native hormone. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's activity, focusing on its interaction with melanocortin receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways.
Core Mechanism: Non-Selective Melanocortin Receptor Agonism
The primary mechanism of action of this compound is its function as a potent, non-selective agonist for several melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs). It exhibits high-affinity binding to MC1R, MC3R, MC4R, and MC5R, while showing minimal activity at MC2R, the receptor for adrenocorticotropic hormone (ACTH). This broad receptor activation profile is responsible for its diverse range of biological effects, from pigmentation and sexual function to metabolism and inflammation.
Quantitative Data: Receptor Binding and Functional Potency
The affinity (Ki) of this compound for various melanocortin receptors and its functional potency (EC50) in cellular assays have been quantified in several studies. The data below is compiled from research on human and mouse receptors expressed in various cell lines.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay System |
| Human MC1R | 0.67 | 110 | Agonist activity assessed as intracellular cAMP accumulation in A-375 cells. |
| Mouse MC1R | Not Reported | 0.02 | Activity in mouse MC1R stably expressed in HEK293 cells. |
| Human MC3R | 34 | Not Reported | --- |
| Human MC4R | 6.6 | Not Reported | --- |
| Human MC5R | 46 | Not Reported | --- |
Table 1: Summary of this compound binding affinities and functional potencies at melanocortin receptors. Data compiled from competitive binding assays and in vitro functional assays.
| Study Type | Animal Model | Dose | Observed Effect |
| Neuroprotection | Rat (Sciatic Nerve Crush) | 20 µg/kg (s.c., every 48h) | Enhanced recovery of sensory function. |
| Erectile Function | Rat (Anesthetized) | 1 mg/kg (i.v.) | Increased erectile responses to cavernous nerve stimulation. |
| Metabolism | Mouse | Not Specified | Reduced food intake and body weight; invoked thermogenic responses. |
| Phase I Clinical Trial | Human | 0.025 mg/kg/day (s.c.) | Increased skin pigmentation; spontaneous penile erections. |
Table 2: Summary of in vivo experimental data for this compound.
Signaling Pathways
The activation of MCRs by this compound initiates distinct downstream signaling cascades, primarily mediated by the G-protein subunit Gαs.
MC1R Pathway and Melanogenesis
The most well-characterized effect of this compound is the stimulation of melanogenesis (the production of melanin pigment) via the MC1R on melanocytes.
-
Receptor Binding and G-Protein Activation: this compound binds to the MC1R, inducing a conformational change that activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).
-
MITF Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to the cAMP response element (CRE) in the promoter region of the Microphthalmia-associated Transcription Factor (MITF) gene, driving its expression.
-
Melanogenic Enzyme Synthesis: MITF is the master regulator of melanocyte differentiation and function. It upregulates the transcription of key melanogenic enzymes, including tyrosinase, TYRP1, and DCT, leading to the synthesis of eumelanin (black/brown pigment).
MC3R/MC4R Central Nervous System Pathways
This compound readily crosses the blood-brain barrier and acts on MC3R and MC4R in the central nervous system, particularly within the hypothalamus.
-
Sexual Function: Activation of MC4R (and possibly MC3R) in brain regions like the paraventricular nucleus (PVN) and medial preoptic area (MPOA) is linked to its effects on sexual arousal and penile erection. This pathway is thought to involve the modulation of oxytocinergic signaling.
-
Appetite and Metabolism: MC4R activation in the hypothalamus plays a crucial role in regulating energy homeostasis. This compound can induce anorexic (appetite-suppressing) and thermogenic responses, contributing to weight loss in animal models.
-
Anti-Inflammatory Effects: Agonism at MC1R and MC3R can inhibit inflammatory processes, partly by inhibiting the activation of the pro-inflammatory NF-κB pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard pharmacological assays for GPCRs.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for a specific melanocortin receptor.
Objective: To quantify the ability of this compound to displace a known high-affinity radioligand from the target receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., hMC1R).
-
Cell membrane preparations from the above cells.
-
Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.
-
Non-labeled competitor: this compound.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest cells expressing the target MCR. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
A constant amount of cell membrane preparation (e.g., 5-10 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, then add scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to stimulate the Gαs pathway and produce cAMP.
Objective: To determine the functional potency (EC50) and efficacy of this compound at a Gαs-coupled melanocortin receptor.
Materials:
-
CHO-K1 or HEK293-T cells transiently expressing the target MCR.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound solutions at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assay).
Methodology:
-
Cell Culture: Seed the transfected cells into 96-well plates and allow them to attach and grow for 24-48 hours.
-
Pre-incubation: Aspirate the culture medium and wash the cells with a buffer (e.g., PBS). Add the stimulation buffer containing the phosphodiesterase inhibitor and incubate for 15-30 minutes at 37°C.
-
Ligand Stimulation: Add varying concentrations of this compound to the wells. Include a control with buffer only (basal level) and a positive control (e.g., Forskolin) to directly activate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells according to the cAMP kit manufacturer's instructions. Perform the detection assay (e.g., add HTRF reagents) and read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
References
melanotan-II as a non-selective melanocortin receptor agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1] Structurally, it is a cyclic heptapeptide that exhibits potent, non-selective agonist activity at four of the five known melanocortin receptors: MC1R, MC3R, MC4R, and MC5R.[1][2][3] This promiscuity in receptor binding translates to a wide array of physiological effects, including increased melanogenesis (skin tanning), enhanced sexual function, and modulation of metabolism and appetite.[2] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding affinities, functional potencies, downstream signaling pathways, and relevant experimental protocols.
Introduction
The melanocortin system is a crucial signaling network involved in regulating a diverse range of physiological processes. It comprises five G-protein coupled receptors (GPCRs) – MC1R through MC5R – their endogenous agonists derived from the pro-opiomelanocortin (POMC) prohormone (e.g., α-MSH), and endogenous antagonists. This compound was developed as a more stable and potent synthetic analog of α-MSH, with a cyclic structure that enhances its in vivo stability and blood-brain barrier permeability. Its non-selective nature, however, results in a broad spectrum of activities, making it a valuable tool for research but also presenting challenges for therapeutic development due to potential off-target effects.
Quantitative Data: Receptor Binding and Functional Potency
This compound demonstrates high affinity for MC1R, MC4R, MC3R, and MC5R, with negligible activity at the MC2R, the receptor for adrenocorticotropic hormone (ACTH). The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of this compound at the different melanocortin receptors.
Table 1: Binding Affinities (Ki) of this compound at Human Melanocortin Receptors
| Receptor Subtype | Ki (nM) |
| MC1R | 0.67 |
| MC3R | 34 |
| MC4R | 6.6 |
| MC5R | 46 |
Data sourced from Tocris Bioscience.
Table 2: Functional Potencies (EC50) of this compound at Melanocortin Receptors
| Receptor Subtype | Species | Assay Type | EC50 (nM) |
| MC1R | Human | cAMP Accumulation | 110 |
| MC1R | Mouse | cAMP Accumulation | 0.02 - 0.03 |
| MC3R | Rat | Functional Assay | 0.27 ± 0.23 |
| MC4R | Mouse | Functional Assay | 0.057 ± 0.024 |
Data compiled from multiple sources.
Signaling Pathways
As a GPCR agonist, this compound primarily exerts its effects through the activation of intracellular signaling cascades. The canonical pathway for melanocortin receptors involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests coupling to other G-protein subunits and activation of alternative pathways.
MC1R Signaling
Activation of MC1R in melanocytes by this compound initiates the cAMP/PKA pathway, leading to the phosphorylation of the transcription factor CREB. This, in turn, upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation, and ultimately stimulates the synthesis of eumelanin, the brown-black pigment responsible for skin tanning.
Caption: MC1R Signaling Pathway for Melanogenesis.
MC3R and MC4R Signaling
The signaling pathways for MC3R and MC4R are crucial for the effects of this compound on appetite, metabolism, and sexual function. While the Gs/cAMP/PKA pathway is a primary route, studies have shown that these receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of the phospholipase C (PLC) pathway and subsequent mobilization of intracellular calcium. Furthermore, activation of the ERK1/2 signaling cascade has been observed, which may be independent of PKA.
Caption: Diverse Signaling from MC3R and MC4R.
MC5R Signaling
The physiological roles of MC5R are less well-defined but are thought to involve exocrine gland function, including sebaceous gland secretion. Similar to other melanocortin receptors, MC5R activation by this compound is known to stimulate the cAMP/PKA pathway.
Caption: MC5R Signaling in Exocrine Glands.
Experimental Protocols
The following sections outline general methodologies for key experiments involving this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for melanocortin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells are transiently or stably transfected to express the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Cells are harvested and homogenized in a cold buffer.
-
Cell membranes are isolated by centrifugation and resuspended in a binding buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The reaction is incubated to reach equilibrium.
-
-
Detection and Analysis:
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filters (bound ligand) is measured using a gamma counter.
-
The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (cAMP Accumulation)
Objective: To determine the functional potency (EC50) of this compound at melanocortin receptors.
Methodology:
-
Cell Culture:
-
Cells expressing the melanocortin receptor of interest are seeded in multi-well plates.
-
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of this compound for a defined period.
-
-
Detection and Analysis:
-
Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a cAMP Accumulation Assay.
In Vivo Animal Studies
Objective: To evaluate the physiological effects of this compound in animal models.
Methodology (Example: Appetite Regulation in Mice):
-
Animals:
-
Male C57BL/6 mice are individually housed and acclimated to the experimental conditions.
-
-
Drug Administration:
-
This compound is dissolved in a sterile vehicle (e.g., saline).
-
Mice are administered this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1-1.0 mg/kg). A control group receives the vehicle only.
-
-
Food Intake Measurement:
-
Pre-weighed food is provided to the mice immediately after injection.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
The cumulative food intake for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound is a potent, non-selective agonist of the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Its ability to activate multiple signaling pathways through these receptors leads to a wide range of physiological responses. While its lack of selectivity presents challenges for therapeutic use, it remains an invaluable pharmacological tool for elucidating the complex roles of the melanocortin system in health and disease. Further research into the nuanced signaling of this compound at each receptor subtype may yet pave the way for the development of more selective and therapeutically viable melanocortin-based drugs.
References
Melanotan-II: A Technical Guide to its Binding Affinity and Signaling at Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and signaling pathways of Melanotan-II (MT-II) at the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. MT-II, a synthetic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH), is a non-selective agonist that has been a valuable tool in melanocortin research.[1] This document summarizes quantitative binding data, details common experimental protocols for assessing receptor interaction, and visualizes the intricate signaling cascades initiated by MT-II binding.
Quantitative Binding Affinity of this compound
This compound exhibits high affinity for several melanocortin receptor subtypes, acting as a potent, non-selective agonist.[2] The binding affinity is typically quantified using metrics such as the inhibition constant (Ki) from radioligand binding assays and the half-maximal effective concentration (EC50) from functional assays. The following tables summarize the reported binding affinities of this compound for human and mouse melanocortin receptors.
| Receptor | Species | Assay Type | Ligand | Cell Line | Ki (nM) | Reference |
| MC1R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 0.67 | [3] |
| MC3R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 34 | [3] |
| MC4R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 6.6 | [3] |
| MC5R | Human | Binding | [¹²⁵I]-NDP-α-MSH | CHO | 46 | |
| MC1R | Human | Binding | Dersimelagon | - | 2.26 | |
| MC3R | Human | Binding | Dersimelagon | - | 1420 | |
| MC4R | Human | Binding | Dersimelagon | - | 32.9 | |
| MC5R | Human | Binding | Dersimelagon | - | 486 |
| Receptor | Species | Assay Type | Cell Line | EC50 (nM) | Reference |
| MC1R | Human | cAMP | CHO | 0.23 | |
| MC3R | Human | cAMP | CHO | 19.3 | |
| MC4R | Human | cAMP | CHO | 0.69 | |
| MC5R | Human | cAMP | CHO | 18.6 | |
| MC1R | Human | cAMP | - | 8.16 | |
| MC4R | Human | cAMP | - | 79.6 | |
| MC2R | Human | cAMP | - | >10000 | |
| MC1R | Rat | cAMP | - | 0.251 | |
| MC1R | Mouse | cAMP | - | 1.14 | |
| MC1R | Cynomolgus Monkey | cAMP | - | 3.91 | |
| MC3R | - | cAMP | - | 3.96 x 10⁻⁸ |
Experimental Protocols
The characterization of this compound's interaction with melanocortin receptors relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the downstream cellular response.
Radioligand Binding Assay (Competitive Inhibition)
This method quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for MC1R, MC3R, MC4R, and MC5R.
Materials:
-
Cells: HEK293 or CHO cells transiently or stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Radioligand: [¹²⁵I]-NDP-α-MSH, a high-affinity radiolabeled analog of α-MSH.
-
Test Compound: this compound.
-
Buffers:
-
Binding Buffer: Typically contains a buffer system (e.g., 25 mM HEPES, pH 7.4), salts (e.g., 1.5 mM CaCl₂, 1 mM MgSO₄), and a protein carrier (e.g., 0.2% BSA) to reduce non-specific binding.
-
Wash Buffer: Similar to binding buffer but often at a lower temperature to reduce dissociation during washing.
-
-
Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin (WGA) coated beads for capturing cell membranes.
-
Microplates: 384-well plates suitable for scintillation counting.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor to an appropriate density.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 384-well microplate, add the cell membrane preparation.
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add binding buffer without any competing ligand. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., unlabeled NDP-α-MSH).
-
Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-NDP-α-MSH to all wells.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
If using SPA beads, the beads are added with the membranes, and the proximity of the radioligand to the bead upon binding results in a detectable signal.
-
Alternatively, for filtration assays, the reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
For SPA, the plate is read directly in a scintillation counter.
-
For filtration assays, the filters are dried, and scintillation fluid is added before counting.
-
-
Data Analysis:
-
The amount of bound radioactivity is plotted against the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).
Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production via MC1R, MC3R, MC4R, and MC5R.
Materials:
-
Cells: CHO or HEK293 cells expressing the melanocortin receptor of interest.
-
Test Compound: this compound.
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits based on various principles, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays (e.g., CRE-luciferase).
-
Microplate reader: Capable of detecting the signal generated by the chosen cAMP detection kit (e.g., fluorescence, luminescence).
Procedure:
-
Cell Plating:
-
Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol. This step also typically stops the reaction.
-
Add the detection reagents from the kit. These reagents will generate a signal that is inversely or directly proportional to the amount of cAMP produced.
-
-
Signal Measurement:
-
Read the plate in a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the signal as a function of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
This compound, as an agonist for melanocortin receptors, initiates a cascade of intracellular signaling events upon binding. All five melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence suggests that these receptors can also couple to other G proteins and activate alternative signaling pathways.
MC1R Signaling
Activation of MC1R by this compound is central to its effects on pigmentation. The canonical pathway involves Gs-mediated cAMP production, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which upregulates the expression of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte function, promoting the expression of enzymes involved in eumelanin synthesis.
Recent studies have also implicated cAMP-independent pathways in MC1R signaling. One such pathway involves the activation of the PI3K/AKT pathway, which can be negatively regulated by PTEN. This compound has been shown to increase the expression of PTEN, thereby inhibiting the AKT/NF-κB signaling cascade, which has anti-inflammatory effects. Additionally, MC1R activation can lead to the stimulation of the Raf/MEK/ERK pathway.
MC3R Signaling
The signaling pathways of MC3R are less characterized compared to other melanocortin receptors. Similar to the others, it couples to Gs to activate the adenylyl cyclase/cAMP/PKA pathway. There is also evidence that MC3R can couple to Gi, leading to the activation of the ERK1/2 signaling pathway via PI3K. MC3R has been implicated as a potential autoreceptor on POMC neurons, where its activation may inhibit the release of endogenous α-MSH.
References
The Physiological Role of Melanotan-II in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). It is a potent, non-selective agonist of melanocortin receptors, with a particularly high affinity for the melanocortin 1 receptor (MC1R), the primary mediator of melanogenesis in the skin. This technical guide provides an in-depth overview of the physiological role of MT-II in melanogenesis, detailing its mechanism of action, the associated signaling pathways, and a summary of its quantitative effects. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and drug development in this area.
Introduction
Melanin, produced by melanocytes in a process called melanogenesis, is the primary determinant of skin, hair, and eye color and provides crucial protection against ultraviolet (UV) radiation.[1] The regulation of melanogenesis is a complex process involving various signaling molecules, with the α-MSH/MC1R pathway playing a central role. This compound was developed as a more stable and potent analog of α-MSH to investigate and modulate this pathway.[2] This document serves as a comprehensive resource for understanding the molecular and cellular effects of MT-II on melanin production.
Mechanism of Action of this compound
This compound functions as a non-selective agonist for melanocortin receptors, binding to MC1R, MC3R, MC4R, and MC5R.[3] Its primary role in stimulating melanogenesis is mediated through the activation of MC1R on the surface of melanocytes.[4] The cyclic structure of MT-II contributes to its high binding affinity and stability.[5]
Upon binding to MC1R, MT-II initiates a cascade of intracellular signaling events. This pathway is critical for upregulating the machinery of melanin synthesis. The binding of MT-II to MC1R is a key initiating step that leads to the activation of downstream signaling molecules.
The MC1R Signaling Pathway
The activation of MC1R by this compound triggers a well-defined signaling cascade that ultimately leads to the increased production of melanin. This pathway involves several key intracellular messengers and transcription factors.
cAMP-PKA Activation
The binding of this compound to the G-protein coupled MC1R leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).
CREB Phosphorylation and MITF Expression
Activated PKA phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus where it binds to the cAMP response element (CRE) in the promoter region of the Microphthalmia-associated transcription factor (MITF) gene. This binding event initiates the transcription of MITF, which is considered the master regulator of melanocyte development, survival, and function.
Upregulation of Melanogenic Enzymes
MITF, in turn, transcriptionally activates the key enzymes involved in melanogenesis, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT). Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
The increased expression and activity of these enzymes lead to a higher rate of melanin synthesis within the melanosomes of melanocytes.
Quantitative Effects of this compound
This compound has been shown to have a potent, dose-dependent effect on melanogenesis in both in vitro and in vivo studies.
Receptor Binding and Activation
This compound is a high-affinity agonist for several melanocortin receptors. The half-maximal effective concentration (EC50) for MC1R activation is in the nanomolar range, indicating its high potency.
| Receptor | Agonist | EC50 (nM) |
| hMC1R | This compound | 10 |
Table 1: Potency of this compound at the human melanocortin 1 receptor (hMC1R).
In Vitro Effects on Melanoma Cells
Studies using B16-F10 murine melanoma cells have demonstrated the dose-dependent effects of this compound on various cellular processes. While direct quantitative data on MT-II-induced melanogenesis is limited in the readily available literature, studies on its effects on melanoma cell behavior provide insights into its potent biological activity at nanomolar concentrations.
| Parameter | MT-II Concentration (nM) | Observation |
| Invasion | 0.1 | Dose-dependent inhibition |
| 1 | Dose-dependent inhibition | |
| 10 | Dose-dependent inhibition | |
| Anchorage-independent growth | 0.1 | Potent, dose-dependent suppression |
| 1 | Potent, dose-dependent suppression | |
| 10 | Potent, dose-dependent suppression |
Table 2: In vitro effects of this compound on B16-F10 melanoma cells.
Clinical Studies
A pilot phase I clinical study in human volunteers demonstrated the tanning activity of this compound at low doses.
| Dose (mg/kg) | Number of Subjects | Key Observations |
| 0.01 - 0.025 | 3 | Increased pigmentation in the face, upper body, and buttocks. |
| 0.03 | 2 | Grade II somnolence and fatigue in one subject. |
Table 3: Observations from a pilot phase I clinical study of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on melanogenesis in vitro.
Cell Culture of B16-F10 Melanoma Cells
B16-F10 cells are a commonly used murine melanoma cell line for studying melanogenesis.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA for 2-3 minutes, and re-seed at a 1:3 to 1:4 ratio.
Melanin Content Assay
This protocol quantifies the melanin content in cultured cells.
-
Seed B16-F10 cells in 6-well plates and treat with various concentrations of this compound for 48-72 hours.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.
-
Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells, determined by a BCA protein assay on the same lysate.
Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Seed and treat B16-F10 cells with this compound as described for the melanin content assay.
-
After treatment, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
Western Blot Analysis for MITF and p-CREB
This protocol is for detecting the expression levels of key signaling proteins.
-
Treat B16-F10 cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MITF, p-CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Conclusion
This compound is a powerful tool for studying and stimulating melanogenesis. Its action as a potent MC1R agonist triggers a well-characterized signaling pathway, leading to a dose-dependent increase in melanin production. The experimental protocols provided herein offer a standardized approach for researchers to further investigate the quantitative effects of MT-II and other melanocortin receptor agonists on melanocyte biology. This knowledge is crucial for the development of novel therapeutics for pigmentation disorders and for understanding the fundamental processes of skin pigmentation.
References
- 1. Elevated expression of MITF counteracts B-RAF–stimulated melanocyte and melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aditum.org [aditum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Central Nervous System Effects of Melanotan-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanotan-II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). As a non-selective agonist of the melanocortin receptors (MCRs), MT-II exhibits a wide range of effects within the central nervous system (CNS). Its ability to cross the blood-brain barrier allows it to modulate various physiological and behavioral processes, including appetite, sexual function, neuroinflammation, and metabolism. This technical guide provides an in-depth overview of the CNS effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction
This compound is a cyclic heptapeptide that was initially developed for its potent melanogenic (skin tanning) properties. However, its significant central effects have garnered considerable interest in the scientific community. MT-II acts as an agonist at several melanocortin receptor subtypes, notably MC1R, MC3R, MC4R, and MC5R, with varying affinities.[1] The widespread distribution of these receptors in the brain underlies the diverse CNS-mediated actions of this peptide. This guide will explore these actions, providing a comprehensive resource for researchers in neuroscience and drug development.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's interaction with melanocortin receptors and its observed dose-dependent effects on various CNS-mediated functions in preclinical models.
Table 1: this compound Binding Affinities (Ki) for Melanocortin Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| MC1R | 0.67[1] |
| MC3R | 34 |
| MC4R | 6.6 |
| MC5R | 46 |
Table 2: Dose-Response of this compound on CNS-Mediated Effects in Rodent Models
| CNS Effect | Species | Route of Administration | Dose Range | Observed Effect |
| Appetite Suppression | Mouse | Intraperitoneal (i.p.) | 1.0 - 10.0 mg/kg | Significant reduction in ethanol consumption. |
| Mouse | Microinjection into Nucleus Accumbens | 0.1, 0.3, and 1 nmol | Significant decrease in food consumption. | |
| Rat | Intracerebroventricular (i.c.v.) | Low and High Doses (unspecified) | Transient anorexia lasting 5 days. | |
| Sexual Behavior | Female Rat | Intravenous (i.v.) | 1 and 3 mg/kg | Significant increase in proceptive sexual behaviors (hops, darts, ear wiggling). |
| Male Rat | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Dose-dependent induction of erectile events. | |
| Male Rat | Intracerebroventricular (i.c.v.) into PVN | 0.1 and 1 µg | Induction of erectile events. | |
| Neuroprotection | Rat | Subcutaneous (s.c.) | 20 µg/kg per 48h | Enhanced recovery of sensory function after sciatic nerve crush. |
| Oxytocin System Activation | Rat | Intravenous (i.v.) | 1 mg/kg | Increased Fos expression in magnocellular oxytocin neurons of the PVN and SON. |
| Grooming Behavior | Rat | Intraperitoneal (i.p.) | 2 mg/kg | Increased grooming in an open-field test. |
| Ethanol Intake | Mouse | Intraperitoneal (i.p.) | 1.0, 3.0, and 10.0 mg/kg | Blunted binge-like ethanol drinking. |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's CNS effects.
Intracerebroventricular (ICV) Administration in Rodents
Objective: To directly administer this compound into the ventricular system of the brain, bypassing the blood-brain barrier, to study its central effects.
Methodology:
-
Animal Model: Male C57BL/6 mice or Wistar/Sprague-Dawley rats.
-
Stereotaxic Surgery: Animals are anesthetized (e.g., with isoflurane or ketamine/xylazine). A guide cannula is stereotaxically implanted into a lateral ventricle. Coordinates are determined based on a stereotaxic atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates).
-
Recovery: Animals are allowed to recover from surgery for a minimum of one week.
-
Injection: A microinjection pump is used to infuse a specific volume and concentration of this compound (e.g., 225 ng in three aliquots over 24 hours in mice) through an injector cannula that fits into the guide cannula. Control animals receive vehicle (e.g., artificial cerebrospinal fluid).
-
Behavioral/Physiological Assessment: Following the injection, animals are monitored for changes in behavior (e.g., feeding, sexual activity) or physiological parameters.
Assessment of Anorexigenic Effects in Mice
Objective: To quantify the effect of this compound on food intake.
Methodology:
-
Animal Model: Male C57BL/6J mice.
-
Acclimation: Mice are individually housed and acclimated to the experimental conditions, including handling and injection procedures.
-
Drug Administration: this compound is administered via the desired route (e.g., intraperitoneal injection or microinjection into a specific brain region like the nucleus accumbens). Doses are typically counterbalanced across animals.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: Food intake is calculated and compared between the this compound treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Evaluation of Proceptive Sexual Behavior in Female Rats
Objective: To assess the impact of this compound on female sexual motivation.
Methodology:
-
Animal Model: Ovariectomized female Long-Evans rats.
-
Hormone Priming: To induce sexual receptivity, rats are primed with subcutaneous injections of estradiol benzoate followed by progesterone.
-
Drug Administration: this compound or saline is administered intravenously a short period (e.g., 10 minutes) before the behavioral test.
-
Paced Mating Test: The female rat is placed in a testing chamber with a sexually experienced male. The chamber is designed to allow the female to control the pacing of sexual interactions.
-
Behavioral Scoring: Proceptive behaviors such as hops, darts, and ear wiggling are recorded and quantified by trained observers.
-
Data Analysis: The frequency of proceptive behaviors is compared between the this compound and saline treatment conditions.
Signaling Pathways and Visualizations
The central effects of this compound are mediated by its interaction with melanocortin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors triggers various intracellular signaling cascades.
General Melanocortin Receptor Signaling
Upon binding of this compound, melanocortin receptors (primarily MC3R and MC4R in the CNS) activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function.
Neuroinflammation Modulation via NF-κB
Melanocortins, including this compound, have been shown to exert anti-inflammatory effects in the brain by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines.
Activation of Central Dopaminergic and Oxytocin Pathways
This compound has been shown to influence the central dopaminergic and oxytocin systems, which are crucial for reward, motivation, and social bonding. Activation of MC4R can lead to dopamine release in the nucleus accumbens (NAc) and stimulate oxytocin neurons in the paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus.
Conclusion
This compound is a powerful research tool for investigating the role of the central melanocortin system in a variety of physiological and behavioral processes. Its non-selective agonism at multiple melanocortin receptors leads to a complex array of CNS effects, including potent modulation of appetite, sexual function, and neuroinflammation. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive foundation for researchers and drug development professionals working with this versatile peptide. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and more selective melanocortin receptor agonists for various CNS disorders.
References
Melanotan-II's Role in Regulating Energy Homeostasis: A Technical Guide
Abstract
Melanotan-II (MT-II) is a synthetic, non-selective agonist of the melanocortin receptors, primarily targeting the melanocortin-3 and -4 receptors (MC3R and MC4R) within the central nervous system.[1][2] Originally developed for its melanogenesis-stimulating properties, its profound influence on energy homeostasis has become a significant area of research.[3][4] This document provides a comprehensive technical overview of the mechanisms through which this compound modulates energy balance, including its effects on appetite, energy expenditure, and glucose metabolism. It details key experimental findings, presents quantitative data in a structured format, outlines common experimental protocols, and visualizes the core signaling pathways involved.
Introduction: The Central Melanocortin System
The central melanocortin system is a critical neural network that regulates energy homeostasis.[5] This system's primary components are neurons in the arcuate nucleus (ARC) of the hypothalamus that produce pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).
-
POMC Neurons: These neurons synthesize and cleave POMC to produce several peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH is a natural agonist for MC3R and MC4R. Activation of these receptors, particularly MC4R, promotes satiety, reduces food intake, and increases energy expenditure.
-
AgRP Neurons: These neurons produce AgRP, a natural antagonist (or inverse agonist) of MC3R and MC4R. AgRP competes with α-MSH, blocking its anorexigenic signals and thereby stimulating food intake.
This compound functions as a potent synthetic analog of α-MSH, activating MC3R and MC4R to mimic and enhance the body's natural satiety and energy expenditure signals. Its stability and ability to cross the blood-brain barrier make it a powerful tool for investigating the melanocortin pathway.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs). The activation of MC4R, in particular, is central to its role in energy balance.
Primary MC4R Signaling Cascade
Upon binding of this compound to MC4R on hypothalamic neurons, a signaling cascade is initiated:
-
G-Protein Activation: The receptor activates the associated Gαs protein.
-
Adenylate Cyclase Stimulation: The activated Gαs stimulates adenylate cyclase (AC), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to changes in ion channel activity and gene expression that ultimately result in reduced appetite and increased sympathetic nervous system outflow, promoting thermogenesis.
Quantitative Effects on Energy Homeostasis
Numerous studies in rodent models have quantified the effects of this compound on food intake, body weight, and energy expenditure.
Effects on Caloric Intake and Body Weight
This compound administration consistently leads to a significant, albeit sometimes transient, reduction in food intake and a sustained decrease in body weight. The anorexic effect is a primary driver of the initial weight loss.
| Parameter | Animal Model | MT-II Dose & Route | Duration | Result | Citation |
| Caloric Intake | Diet-Induced Obese (DIO) Rats | 1 nmol/day (ICV) | Day 2 | 84% reduction vs. controls | |
| DIO Rats | 1 nmol/day (ICV) | Day 6 | 31% reduction vs. controls | ||
| Chow-fed Rats | 1 nmol/day (ICV) | Day 2 | 68% reduction vs. controls | ||
| General Rodent Models | Central Administration | 2-5 Days | 30-50% reduction (anorexic response) | ||
| Body Weight | DIO Rats | 1 nmol/day (ICV) | Day 6 | 6.5% decrease vs. controls | |
| Chow-fed Rats | 1 nmol/day (ICV) | Day 6 | 7.9% decrease vs. controls | ||
| F344BN Rats | Low & High Dose (ICV) | 40 Days | Sustained reduction in body mass | ||
| Fat Mass | Rodent Models | Low & High Dose | 19 Days | 40% smaller abdominal fat pads | |
| Rodent Models | N/A | N/A | 35% - 55% reduction in fat cell mass |
Effects on Energy Expenditure and Thermogenesis
Beyond appetite suppression, this compound increases energy expenditure, contributing to weight loss independent of caloric restriction. This is achieved primarily through the activation of thermogenesis in brown adipose tissue (BAT).
| Parameter | Animal Model | MT-II Dose & Route | Observation | Result | Citation |
| Oxygen Consumption | DIO Rats | 1 nmol/day (ICV) | Sustained | Sustained increase | |
| Lean/Obese Rodents | Central/Peripheral | Acute | Increased oxygen consumption | ||
| UCP1 Expression | DIO & Chow-fed Rats | 1 nmol/day (ICV) | N/A | Further elevation in BAT UCP1 levels | |
| Rodent Models | N/A | N/A | 3-fold increase in BAT UCP1 content | ||
| Fat Catabolism | DIO Rats | 1 nmol/day (ICV) | N/A | Increased in muscle tissue |
Effects on Glucose Homeostasis and Insulin Sensitivity
Central melanocortin activation by MT-II has been shown to improve glucose metabolism and enhance insulin sensitivity, independent of its effects on body weight.
| Parameter | Animal Model | MT-II Dose & Route | Observation | Result | Citation |
| Insulin Sensitivity | OLETF Rats | Subcutaneous | Day 9 | Increased sensitivity vs. ad libitum & pair-fed groups | |
| Glucose Tolerance | OLETF Rats | Subcutaneous | Day 11 & 23 | Significantly lower glucose values in GTT | |
| Glucose Disposal | C57Bl/6 Mice | 225 ng / 24h (ICV) | During hyperinsulinaemia | Significantly higher (151 vs 108 µmol·min⁻¹·kg⁻¹) | |
| Basal EGP | C57Bl/6 Mice | 225 ng / 24h (ICV) | Basal State | Significantly higher (71 vs 43 µmol·min⁻¹·kg⁻¹) | |
| Glut4 mRNA | C57Bl/6 Mice | 225 ng / 24h (ICV) | N/A | Significantly increased in skeletal muscle (307% vs 100%) | |
| Serum Insulin | DIO & Chow-fed Rats | 1 nmol/day (ICV) | N/A | Reduced vs. controls |
Key Experimental Protocols
The following sections detail common methodologies used to investigate the effects of this compound on energy homeostasis in rodent models.
Diet-Induced Obesity (DIO) and Central Infusion Model
This protocol is widely used to assess the efficacy of centrally-acting compounds in a state of obesity and leptin resistance.
-
Objective: To measure the effects of chronic central MT-II infusion on caloric intake, body weight, and energy expenditure in diet-induced obese rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol Steps:
-
Dietary Intervention: A cohort of rats is fed a high-fat diet (e.g., 45-60% kcal from fat) for approximately 10 weeks to induce obesity. A control group is maintained on standard chow.
-
Surgical Cannulation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle (ICV). Animals are allowed to recover for at least one week.
-
Drug Administration: An osmotic minipump is connected to the cannula via tubing and implanted subcutaneously. The pump is filled with either this compound (e.g., at a concentration to deliver 1 nmol/day) or artificial cerebrospinal fluid (aCSF) for the control group.
-
Data Collection:
-
Food Intake & Body Weight: Measured daily.
-
Energy Expenditure: Assessed using indirect calorimetry chambers to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Post-Mortem Analysis: At the end of the infusion period (e.g., 6 days), animals are euthanized. Tissues such as hypothalamus, brown adipose tissue (BAT), and muscle are collected for analysis (e.g., qPCR for MC3R/MC4R and UCP1 expression).
-
-
Hyperinsulinaemic-Euglycaemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.
-
Objective: To determine the effect of central MT-II administration on whole-body glucose disposal and endogenous glucose production (EGP).
-
Animal Model: Male C57Bl/6 mice.
-
Protocol Steps:
-
Catheterization: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling).
-
MT-II Administration: this compound (e.g., 225 ng total) is administered ICV in several aliquots over 24 hours to fasted mice. The control group receives a vehicle.
-
Tracer Infusion: A continuous infusion of [³H]glucose is started to measure glucose turnover.
-
Clamp Procedure: A continuous infusion of insulin is initiated to raise plasma insulin to a steady, high level. Simultaneously, a variable infusion of glucose is started and adjusted to "clamp" the blood glucose at a normal, steady level.
-
Analysis:
-
Glucose Disposal Rate: The rate of the variable glucose infusion required to maintain euglycemia is equal to the rate of whole-body glucose uptake. A higher rate in the MT-II group indicates greater insulin sensitivity.
-
Endogenous Glucose Production (EGP): The [³H]glucose tracer allows for the calculation of how much the liver's glucose production is suppressed by insulin.
-
-
Summary and Future Directions
This compound is a powerful modulator of energy homeostasis, acting centrally through the melanocortin system to reduce appetite, increase energy expenditure, and improve glucose metabolism. Its effects are primarily mediated by the activation of MC4R in the hypothalamus and other brain regions. Quantitative data from numerous rodent studies demonstrate that MT-II can induce significant and sustained weight loss, reduce adiposity, and enhance insulin sensitivity, often independent of its effects on caloric intake.
While the anorexic effects can be transient, the impact on energy expenditure and body composition appears to be more durable, highlighting the therapeutic potential of targeting the melanocortin pathway. However, the non-selective nature of this compound, which also activates other melanocortin receptors, can lead to side effects such as nausea and changes in blood pressure. Future research and drug development will likely focus on creating more selective MC4R agonists to harness the metabolic benefits while minimizing off-target effects. Understanding the distinct and potentially synergistic roles of MC3R and MC4R in energy balance remains an important area of investigation.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. agewellatl.net [agewellatl.net]
- 3. peptidesciences.com [peptidesciences.com]
- 4. particlepeptides.com [particlepeptides.com]
- 5. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Preliminary In-Vitro Studies of Melanotan-II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro research on Melanotan-II (MT-II), a synthetic analog of the alpha-melanocyte-stimulating hormone (α-MSH). MT-II is a non-selective agonist for melanocortin receptors and has been a subject of significant research interest for its effects on pigmentation, sexual function, and metabolic processes.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes critical signaling pathways and workflows.
Core Mechanism of Action
This compound is a cyclic heptapeptide analog of α-MSH.[4][5] Its primary mechanism of action is the activation of melanocortin receptors (MCRs), a family of G-protein-coupled receptors. MT-II is a non-selective agonist, meaning it binds to and activates multiple MCR subtypes, including MC1R, MC3R, MC4R, and MC5R. This broad receptor activity underlies its diverse physiological effects observed in both in-vitro and in-vivo studies.
-
MC1R Activation and Melanogenesis: The most well-characterized in-vitro effect of MT-II is the stimulation of melanogenesis (the production of melanin) through its high-affinity binding to the MC1 receptor on melanocytes. This interaction initiates a downstream signaling cascade that leads to the synthesis of melanin, the primary determinant of skin and hair color.
-
MC3R/MC4R Activation: Activation of MC3 and MC4 receptors, primarily in the central nervous system, is associated with effects on sexual arousal, appetite suppression, and metabolic regulation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with melanocortin receptors as reported in various in-vitro studies.
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) | Reference |
| MC1 | 0.67 | |
| MC3 | 34 | |
| MC4 | 6.6 | |
| MC5 | 46 | |
| K_i_ (Inhibition Constant) is a measure of binding affinity. A lower K_i_ value indicates a higher binding affinity. |
Table 2: this compound Functional Potency (EC50)
| Assay | Cell Line | Parameter | EC50 (nM) | Reference |
| cAMP Signaling | N2AHA-MC4R-GFP | cAMP Accumulation | ~0.5 | |
| EC_50_ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |
Key In-Vitro Experimental Protocols
This section details the methodologies for key experiments used to characterize the in-vitro activity of this compound.
Objective: To determine the binding affinity (Ki) of this compound for different melanocortin receptor subtypes.
Methodology:
-
Cell Culture: Utilize cell lines engineered to express a specific human melanocortin receptor subtype (e.g., HEK293-hMC1R, HEK293-hMC4R).
-
Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction containing the receptors through centrifugation.
-
Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [125I]NDP-α-MSH) and varying concentrations of unlabeled this compound.
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand using filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 (concentration of MT-II that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Objective: To measure the functional agonism of this compound by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in MCR signaling.
Methodology:
-
Cell Culture: Seed cells expressing the target melanocortin receptor (e.g., CHO-hMC1R) in a multi-well plate.
-
Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with varying concentrations of this compound for a specified period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Objective: To assess alternative signaling pathways by measuring changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Methodology:
-
Cell Culture: Grow cells expressing the target receptor (e.g., HEK293-hMC4R) on a multi-well plate suitable for fluorescence imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording fluorescence intensity over time using a plate reader or fluorescence microscope.
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. Plot the peak response against the log concentration of this compound to determine the EC50.
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cells, particularly melanoma cells.
Methodology:
-
Cell Culture: Use a relevant cell line, such as B16-F10 melanoma cells.
-
Assay Setup (Migration): Seed cells in the upper chamber of a Transwell insert (with a porous membrane). Add media containing this compound to the lower chamber.
-
Assay Setup (Invasion): For invasion assays, coat the Transwell membrane with a layer of extracellular matrix (e.g., Matrigel) to simulate a tissue barrier.
-
Incubation: Incubate the plates for a sufficient time to allow cells to migrate or invade through the membrane towards the chemoattractant.
-
Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the cells that have migrated to the underside of the membrane.
-
Data Analysis: Count the number of stained cells in several microscopic fields and compare the results between control and this compound-treated groups.
Signaling Pathways and Experimental Workflows
Visualizations of key processes provide a clearer understanding of the molecular interactions and experimental designs.
Caption: MC1R-Mediated Melanogenesis Signaling Pathway.
Caption: Experimental Workflow for a cAMP Accumulation Assay.
Caption: MT-II's Anti-Inflammatory Signaling via PTEN Upregulation.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. Melanotan II | CAS:121062-08-6 | High affinity melanocortin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. corepeptides.com [corepeptides.com]
- 5. Evaluation of this compound, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Melanocortin Agonists: A Technical History of Melanotan Peptides
For Immediate Release – A comprehensive review of the scientific journey of melanotan peptides, from their conceptualization as photoprotective agents to their evolution into diverse therapeutic candidates. This document details the key discoveries, experimental frameworks, and clinical findings that have shaped their development.
Executive Summary
The development of melanotan peptides represents a significant milestone in harnessing the human melanocortin system for therapeutic purposes. Initially conceived in the 1980s at the University of Arizona, the primary goal was to create a synthetic version of the alpha-melanocyte-stimulating hormone (α-MSH) capable of stimulating melanin production for photoprotection, thereby reducing the risk of skin cancer.[1][2] This research led to the synthesis of two pivotal analogs: Melanotan I (now known as afamelanotide) and Melanotan II.[1][2] While both demonstrated potent melanogenic activity, their divergent receptor affinities and physiological effects guided them down distinct developmental pathways. Afamelanotide evolved into a treatment for light-related skin disorders, whereas Melanotan II's unexpected effects on sexual arousal paved the way for bremelanotide, a treatment for sexual dysfunction.[3] This guide provides a technical overview of this history, detailing the mechanism of action, experimental data, and pivotal clinical trials that defined their scientific use.
Discovery and Rationale: The University of Arizona Origins
The quest for a sunless tanning agent began with the understanding that α-MSH, a naturally occurring peptide hormone, stimulates melanocytes to produce melanin, the body's natural sunscreen. However, endogenous α-MSH has a very short half-life, making it unsuitable as a therapeutic agent. The research team, led by Dr. Victor Hruby, aimed to develop more stable and potent synthetic analogs.
This led to the creation of Melanotan I , a linear peptide designed to be a more robust version of α-MSH, and Melanotan II , a smaller, cyclic, and more potent variant. The core innovation in Melanotan II was its cyclic structure, achieved through a lactam bridge, which significantly increased its stability and binding affinity for melanocortin receptors.
Mechanism of Action: The Melanocortin Signaling Pathway
Melanotan peptides exert their effects by acting as agonists at melanocortin receptors (MCRs), a family of G protein-coupled receptors. The primary target for pigmentation is the Melanocortin 1 Receptor (MC1R), predominantly found on melanocytes.
Activation of MC1R initiates a downstream signaling cascade:
-
Ligand Binding: Melanotan peptide binds to the MC1R.
-
G-Protein Activation: The receptor activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).
-
PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).
-
Gene Transcription: PKA phosphorylates transcription factors like CREB, leading to the increased expression of Microphthalmia-associated Transcription Factor (MITF).
-
Melanogenesis: MITF upregulates the expression of key enzymes involved in melanin synthesis, such as tyrosinase, resulting in the production of eumelanin (the dark, photoprotective form of melanin).
Divergent Paths: Melanotan I vs. Melanotan II
While both peptides stimulate melanogenesis, their selectivity for different melanocortin receptors led to distinct clinical applications. Melanotan I (Afamelanotide) exhibits high selectivity for MC1R, making it ideal for pigmentation-related therapies with minimal side effects. In contrast, Melanotan II is a non-selective agonist, binding effectively to MC1R, MC3R, MC4R, and MC5R. This broader activity profile is responsible for its tanning effects (MC1R) as well as its notable side effects, including sexual arousal (MC4R/MC3R), nausea, and appetite suppression (MC4R).
| Parameter | Melanotan I (Afamelanotide) | Melanotan II | Bremelanotide (PT-141) |
| Structure | Linear Tridecapeptide | Cyclic Heptapeptide | Cyclic Heptapeptide (Metabolite of MT-II) |
| Primary Receptor Target(s) | MC1R (High Selectivity) | MC1R, MC3R, MC4R, MC5R (Non-selective) | MC3R, MC4R |
| Primary Therapeutic Use | Photoprotection (Erythropoietic Protoporphyria) | Investigational (Tanning, Erectile Dysfunction) | Female Sexual Dysfunction |
| FDA Approval Status | Approved (as Scenesse®) in 2019 | Not Approved | Approved (as Vyleesi®) in 2019 |
| Administration | Subcutaneous Implant | Subcutaneous Injection (Investigational) | Subcutaneous Injection |
Key Experimental Protocols and Findings
Protocol: Phase I Clinical Trial for Melanotan II
A foundational pilot Phase I study was conducted to evaluate the safety and efficacy of Melanotan II for tanning in humans.
-
Objective: To assess the tanning activity and side effect profile of subcutaneously injected Melanotan II.
-
Design: Single-blind, placebo-controlled, alternating-day trial.
-
Participants: 3 healthy male volunteers.
-
Methodology:
-
A starting dose of 0.01 mg/kg of Melanotan II or saline placebo was administered via subcutaneous injection.
-
Injections were given daily for two consecutive five-day weeks.
-
Doses were escalated in increments of 0.005 mg/kg.
-
Skin pigmentation was measured using quantitative reflectance.
-
Side effects were recorded based on WHO standards.
-
-
Key Findings:
-
Significant tanning was observed in the face, upper body, and buttocks after only five low doses.
-
Unexpected side effects were noted, including mild nausea, fatigue, and spontaneous penile erections lasting 1-5 hours post-dosing. This serendipitous discovery was pivotal, shifting research focus towards the sexual arousal effects of MC4R activation.
-
Clinical Development of Afamelanotide (Melanotan I)
The high selectivity of afamelanotide for MC1R made it a prime candidate for treating photosensitivity disorders. Its development culminated in its approval for Erythropoietic Protoporphyria (EPP), a rare genetic disease causing severe pain upon exposure to sunlight.
-
Pivotal Trials (NCT01605136, NCT00979745): These multicenter, randomized, double-blind, placebo-controlled trials were crucial for gaining regulatory approval.
-
Methodology: Patients received subcutaneous implants of 16 mg afamelanotide or a placebo. The primary endpoint was the duration of pain-free time during sun exposure.
-
Quantitative Results:
-
In the U.S. study, the median pain-free sun exposure time over 6 months was significantly longer in the afamelanotide group (69.4 hours) compared to the placebo group (40.8 hours).
-
In the E.U. study, the median pain-free time over 9 months was 6.0 hours for afamelanotide versus 0.8 hours for placebo.
-
Quality of life, measured through validated questionnaires, showed significant improvement in patients treated with afamelanotide.
-
| Afamelanotide EPP Clinical Trial Data | Afamelanotide Group | Placebo Group | P-value |
| Median Pain-Free Sun Exposure (U.S. Study, 6 mo) | 69.4 hours | 40.8 hours | P=0.04 |
| Median Pain-Free Sun Exposure (E.U. Study, 9 mo) | 6.0 hours | 0.8 hours | P=0.005 |
| Number of Phototoxic Reactions (E.U. Study) | 77 | 146 | P=0.04 |
The Evolution to Bremelanotide (PT-141)
The potent, centrally-mediated sexual arousal effects of Melanotan II, while an unexpected side effect, opened a new therapeutic avenue. Palatin Technologies licensed Melanotan II to develop a dedicated treatment for sexual dysfunction. They identified that bremelanotide, a metabolite of Melanotan II lacking the C-terminal amide group, retained the pro-erectile and pro-libido effects while potentially mitigating some side effects. This led to the discontinuation of Melanotan II's development by Palatin in 2000 in favor of bremelanotide (PT-141). After extensive clinical trials focusing on its action as an MC3R and MC4R agonist, bremelanotide was approved by the FDA in 2019 for treating hypoactive sexual desire disorder (HSDD) in premenopausal women.
Conclusion
The history of melanotan peptides is a compelling example of rational drug design combined with serendipitous discovery. Originating from a clear scientific goal to prevent skin cancer through sunless tanning, the research yielded two distinct therapeutic pathways. Afamelanotide stands as a successful, highly selective peptide for a rare dermatological condition, demonstrating the original concept's validity. Concurrently, the non-selective nature of Melanotan II, initially a source of side effects, unveiled the profound role of central melanocortin receptors in regulating human sexual response, leading to the development of bremelanotide. This journey underscores the complexity of the melanocortin system and provides a rich case study for peptide-based drug development.
References
Methodological & Application
melanotan-II synthesis and purification for laboratory use
For safety reasons, I cannot provide detailed instructions or protocols for the synthesis of Melanotan-II. The production of such compounds requires specialized equipment, expertise, and adherence to strict safety and regulatory guidelines to prevent potential harm.
However, I can provide information on the established signaling pathway of this compound, which may be useful for research and drug development professionals.
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors, with the highest affinity for MC1, MC3, MC4, and MC5 receptors. The binding of this compound to these receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.
The primary signaling pathway activated by this compound upon binding to melanocortin receptors involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) on the DNA, leading to the transcription of target genes. A key target gene in melanocytes is the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanin synthesis.
Below is a diagram illustrating this signaling cascade.
This compound signaling pathway leading to melanin synthesis.
Solution-Phase Synthesis of Melanotan-II: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solution-phase synthesis of Melanotan-II, a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). This compound is a cyclic heptapeptide that acts as a non-selective agonist for melanocortin receptors, playing a role in skin pigmentation, sexual arousal, and metabolic processes.[1][2][3] This application note outlines the synthetic strategy, experimental procedures, purification methods, and characterization of the final product. The described methodology is based on the first reported solution-phase synthesis, offering a viable alternative to solid-phase peptide synthesis (SPPS), particularly for larger-scale production.[4][5]
Introduction
This compound is a well-known synthetic peptide that has garnered significant interest for its ability to induce melanogenesis, leading to skin tanning. It is an analog of α-MSH but with a longer half-life and higher potency. The peptide's primary mechanism of action involves binding to and activating melanocortin receptors, principally the MC1 receptor on melanocytes, which stimulates the production of melanin. Beyond its effects on pigmentation, this compound also interacts with other melanocortin receptors (MC3R, MC4R, and MC5R), influencing a range of physiological functions including sexual function and appetite.
While solid-phase peptide synthesis (SPPS) is a common method for producing peptides, solution-phase synthesis offers advantages in terms of scalability and cost-effectiveness for large-scale production. This protocol details a convergent solution-phase strategy for the synthesis of this compound.
This compound Signaling Pathway
This compound exerts its biological effects by mimicking the action of α-MSH and binding to melanocortin receptors. The primary pathway for its tanning effect is initiated by the binding to the MC1 receptor on melanocytes. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte survival and differentiation, and the master regulator of genes involved in melanin synthesis. This signaling cascade ultimately results in the production and distribution of melanin, leading to skin pigmentation.
Caption: this compound signaling pathway in melanocytes.
Solution-Phase Synthesis Workflow
The solution-phase synthesis of this compound is a multi-step process that involves the sequential coupling of amino acid residues to form a linear hexapeptide, followed by cyclization and the final addition of N-acetylnorleucine. The strategy employs a [(2+2)+1+1] fragment condensation approach to assemble the linear precursor. Orthogonal protecting groups are utilized to allow for selective deprotection and cyclization. The key steps include the formation of dipeptide fragments, their subsequent coupling to build the linear chain, deprotection of the side chains of Aspartic Acid and Lysine, intramolecular cyclization to form the lactam bridge, and finally, the coupling of N-acetylnorleucine to the N-terminus of the cyclic intermediate.
Caption: Solution-phase synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on the work of Ryakhovsky et al. (2008).
Materials and Reagents
-
Protected amino acids (e.g., Z-D-Phe-OH, L-Arginine, Z-Trp-OH, H-Lys(Boc)-NH2, Z-His-OH, H-Asp(OAll)-OH)
-
Coupling reagents (e.g., DCC, HOBt, HONb)
-
Deprotection reagents (e.g., H2/Pd(OH)2, piperidine)
-
Solvents (e.g., DMF, DCM, MeOH, Ether)
-
Purification media (e.g., silica gel for column chromatography, RP-HPLC column)
Synthesis of the Linear Hexapeptide
The linear hexapeptide precursor, H-Asp(OAll)-His-D-Phe-Arg-Trp-Lys(Boc)-NH2, is assembled through a convergent [(2+2)+1+1] fragment condensation strategy.
1. Synthesis of Dipeptide Fragments:
-
Z-D-Phe-Arg-OH: L-arginine is coupled with Z-D-Phe-OPfp in DMF. The product is purified by precipitation.
-
Z-Trp-Lys(Boc)-NH2: Nα-benzyloxycarbonyltryptophan pentafluorophenyl ester is coupled with Nε-Boc-lysinamide in DMF. The product is purified by precipitation.
2. Assembly of the Linear Hexapeptide:
-
The dipeptide fragments are coupled, followed by sequential addition of Z-His-OH and Z-Asp(OAll)-OH using DCC/HOBt as coupling agents.
-
The N-terminal Z-group is removed by catalytic hydrogenation (H2/Pd(OH)2).
Cyclization of the Linear Peptide
-
The allyl protecting group of the Aspartic acid side chain is removed using a palladium catalyst.
-
The linear, deprotected peptide is dissolved in DMF.
-
An 8-fold excess of DCC and HOBt are added to mediate the intramolecular cyclization between the γ-carboxyl group of Aspartic acid and the ε-amino group of Lysine.
-
The reaction is monitored by HPLC until completion.
-
The cyclic intermediate is purified by precipitation or column chromatography.
Final Coupling and Deprotection
-
The N-terminal amino group of the cyclic hexapeptide is coupled with N-acetylnorleucine using DCC/HONb as coupling agents.
-
The final product, this compound, is precipitated and washed to achieve high purity.
Data Presentation
The following table summarizes the key quantitative data from the solution-phase synthesis of this compound as reported in the literature.
| Step | Product | Yield (%) | Purity (%) |
| Dipeptide Synthesis | Z-D-Phe-Arg-OH | 89 | >95 |
| Dipeptide Synthesis | Z-Trp-Lys(Boc)-NH2 | ~95 | >95 |
| Cyclization | Cyclic Hexapeptide Intermediate | 31 | - |
| Overall Synthesis | This compound | 2.6 | >90 |
Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) is commonly used, and the expected [M+H]+ and [M+2H]2+ ions for this compound are m/z 1024.2 and 512.6, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the peptide.
Conclusion
This application note provides a comprehensive overview and detailed protocol for the solution-phase synthesis of this compound. The described method, while involving multiple steps, offers a scalable and efficient route to produce this important peptide for research and potential therapeutic applications. The provided diagrams and protocols are intended to serve as a valuable resource for researchers in the fields of peptide chemistry, drug discovery, and development. The total synthesis can be accomplished in 12 steps with an overall yield of 2.6%, affording a product with greater than 90% purity without the need for preparative chromatography.
References
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Melanotan-II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanotan-II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist of melanocortin receptors MC₁, MC₃, MC₄, and MC₅. Its primary function is to stimulate melanogenesis, leading to increased skin pigmentation. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, including on-resin cyclization, cleavage, and purification steps. Additionally, it outlines the signaling pathway of this compound.
Introduction
This compound is a cyclic heptapeptide with the sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂. It was developed as a more stable and potent analog of α-MSH. The synthesis of this compound via SPPS involves the sequential addition of protected amino acids to a solid support, followed by on-resin cyclization to form the lactam bridge between the Asp and Lys side chains. The final steps include cleavage from the resin and purification of the crude peptide.
Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Rink Amide AM resin (0.5 - 0.8 mmol/g) | Various | Peptide synthesis grade |
| Fmoc-protected amino acids | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) | Various | Peptide synthesis grade |
| Piperidine | Various | ACS grade or higher |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade or higher |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |
| Diethyl ether | Various | ACS grade or higher |
| Acetonitrile (ACN) | Various | HPLC grade |
| Acetic anhydride | Various | ACS grade or higher |
| Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |
Experimental Workflow Diagram
Caption: General workflow for the solid-phase peptide synthesis of this compound.
Step-by-Step Protocol
1. Resin Swelling:
-
Place Fmoc-Rink Amide AM resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
3. Amino Acid Coupling:
-
The amino acid sequence to be synthesized is: Lys(Mtt)-Trp(Boc)-Arg(Pbf)-D-Phe-His(Trt)-Asp(Odmab)-Nle.
-
For each coupling cycle, use a 3-5 molar excess of the Fmoc-protected amino acid, DIC, and Oxyma Pure relative to the resin loading capacity.
-
Dissolve the Fmoc-amino acid and Oxyma Pure in DMF.
-
Add DIC to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids like D-Phe.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
4. Iterative Deprotection and Coupling:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
5. N-terminal Acetylation:
-
After the final amino acid (Nle) has been coupled and its Fmoc group removed, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
6. Selective Side-Chain Deprotection for Cyclization:
-
Wash the resin with DCM.
-
To remove the Mtt group from Lys and the Odmab group from Asp, treat the resin with a solution of 1-2% TFA in DCM. Perform multiple short treatments (e.g., 5 x 2 minutes) to minimize premature cleavage of other protecting groups.
-
Wash the resin thoroughly with DCM and DMF.
7. On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the resin in DMF.
-
Add a solution of DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF to the resin.
-
Agitate the reaction for 2-4 hours at room temperature.
-
Monitor the cyclization reaction by taking small resin samples for cleavage and LC-MS analysis.
-
Once cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum.
8. Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail suitable for peptides containing Trp and Arg. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
9. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
A typical gradient for purification is a linear gradient of 10-50% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
10. Analysis and Lyophilization:
- Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
- Pool the fractions with the desired purity (>98%).
- Lyophilize the pooled fractions to obtain the final this compound peptide as a white fluffy powder.
Quantitative Data Summary
| Parameter | Value/Range |
| Resin | |
| Type | Fmoc-Rink Amide AM |
| Loading Capacity | 0.5 - 0.8 mmol/g |
| Amino Acid Coupling | |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents |
| DIC Excess | 3 - 5 equivalents |
| Oxyma Pure Excess | 3 - 5 equivalents |
| Coupling Time | 1 - 2 hours (may be longer for hindered amino acids) |
| Fmoc Deprotection | |
| Reagent | 20% Piperidine in DMF |
| Reaction Time | 5 min + 15-20 min |
| On-Resin Cyclization | |
| DIC Excess | 3 equivalents |
| Oxyma Pure Excess | 3 equivalents |
| Reaction Time | 2 - 4 hours |
| Cleavage | |
| Reagent | Reagent K (TFA/H₂O/phenol/thioanisole/EDT 82.5:5:5:5:2.5) |
| Reaction Time | 2 - 4 hours |
| Purification | |
| Column | Preparative C18 RP-HPLC |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 30-60 min (example) |
| Expected Outcome | |
| Yield (after purification) | 15-30% (typical for cyclic peptides) |
| Purity (after purification) | >98% |
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The primary pathway for increased pigmentation involves the activation of the MC₁ receptor on melanocytes.
Application Notes and Protocols for Lyophilized Melanotan-II in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized Melanotan-II (MT-II). The information is intended to ensure the stability, and efficacy of the peptide for accurate and reproducible experimental outcomes.
Product Information
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is a non-selective agonist of melanocortin receptors (MC1, MC3, MC4, and MC5), which regulate a wide range of physiological processes. In a research context, MT-II is primarily investigated for its effects on skin pigmentation, sexual function, and metabolic parameters.
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized MT-II is critical for maintaining its biological activity. The use of appropriate sterile techniques and solvents is paramount.
Recommended Solvents:
-
Bacteriostatic Water (BAC Water): This is sterile water containing 0.9% benzyl alcohol, which acts as a preservative to inhibit bacterial growth and allows for multiple withdrawals from the same vial.[1][2][3]
-
Sterile Distilled Water: If the entire reconstituted volume is to be used in a single experiment, sterile distilled water is a suitable alternative.[4]
Protocol for Reconstitution:
-
Acclimatize the Vial: Allow the lyophilized MT-II vial to reach room temperature before opening to prevent condensation.[5]
-
Prepare the Solvent: Using a sterile syringe, draw up the desired volume of either bacteriostatic water or sterile distilled water.
-
Introduce the Solvent: Slowly inject the solvent into the vial, aiming the stream against the side of the glass to avoid foaming.
-
Dissolve the Peptide: Gently swirl or roll the vial until the lyophilized powder is completely dissolved. Do not shake vigorously , as this can degrade the peptide.
-
Final Concentration: The final concentration will depend on the amount of lyophilized peptide and the volume of solvent added. For example, reconstituting a 10 mg vial of MT-II with 2 mL of solvent will result in a 5 mg/mL solution.
Quantitative Data for Reconstitution:
| Parameter | Recommendation | Citation |
| Solvent | Bacteriostatic Water (0.9% Benzyl Alcohol) or Sterile Distilled Water | |
| Typical Vial Size | 10 mg | |
| Example Reconstitution Volume | 2 mL | |
| Resulting Concentration | 5 mg/mL | N/A |
Storage of this compound
Correct storage conditions are essential to preserve the integrity and activity of both lyophilized and reconstituted this compound.
Storage of Lyophilized Powder:
Lyophilized MT-II is stable at room temperature for short periods (e.g., during shipping) but should be stored long-term under specific conditions to prevent degradation.
| Condition | Temperature | Duration | Citation |
| Short-term | Room Temperature | Up to 3 weeks | |
| Long-term | -18°C to -20°C (desiccated) | Several years |
Storage of Reconstituted Solution:
Once reconstituted, this compound is more susceptible to degradation and requires refrigeration.
| Condition | Temperature | Duration | Citation |
| Short-term | 2°C to 8°C (Refrigerated) | 2-7 days up to 6 weeks | |
| Long-term | Below -18°C (Frozen) | For future use (avoid repeated freeze-thaw cycles) |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: This can degrade the peptide. It is recommended to aliquot the reconstituted solution into smaller volumes for single-use experiments if long-term frozen storage is planned.
-
Light Protection: Store both lyophilized and reconstituted MT-II protected from light.
-
Carrier Protein: For long-term storage of the reconstituted solution, adding a carrier protein (e.g., 0.1% HSA or BSA) can improve stability.
Signaling Pathway of this compound
This compound functions as a non-selective agonist for melanocortin receptors (MCRs), primarily MC1R, MC3R, MC4R, and MC5R. Activation of these G-protein coupled receptors initiates a downstream signaling cascade, most notably the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of genes involved in various physiological responses, including melanogenesis (via MC1R), and regulation of appetite and sexual function (primarily via MC3R and MC4R).
Experimental Protocols
The following are generalized protocols for common research applications of this compound. Specific parameters may need to be optimized for individual experimental designs.
In Vitro Melanogenesis Assay using B16F10 Melanoma Cells
This protocol outlines a method to assess the effect of this compound on melanin production in a cultured murine melanoma cell line.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Reconstituted this compound solution
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 6-well or 96-well plate at a desired density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. A positive control (e.g., α-MSH) and a vehicle control should be included.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for melanogenesis.
-
Cell Lysis and Melanin Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract melanin by adding 1 N NaOH with 10% DMSO and incubating at an elevated temperature (e.g., 80°C) for 1 hour.
-
-
Quantification: Measure the absorbance of the melanin solution at 405 nm or 490 nm using a spectrophotometer. The melanin content can be normalized to the cell number or total protein content.
In Vivo Assessment of Pigmentation in a Murine Model
This protocol describes a general procedure for evaluating the effect of this compound on skin pigmentation in mice.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Reconstituted this compound solution
-
Vehicle control (e.g., sterile saline)
-
Subcutaneous injection supplies
-
Method for assessing skin pigmentation (e.g., colorimetry, photography)
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Record the baseline skin pigmentation of the mice at a specific site (e.g., dorsal skin, ear pinna) using a standardized method.
-
Administration: Administer this compound or vehicle control via subcutaneous injection. Dosing regimens can vary, but a typical starting dose might be in the range of 0.025 mg/kg.
-
Monitoring: Monitor the animals daily for any adverse effects.
-
Pigmentation Assessment: At predetermined time points, assess the skin pigmentation at the same site as the baseline measurement.
-
Data Analysis: Compare the changes in pigmentation between the this compound treated group and the vehicle control group.
In Vivo Study of this compound Effects on Food Intake and Body Weight in Rodents
This protocol provides a framework for investigating the metabolic effects of this compound in a rodent model.
Materials:
-
Laboratory rats or mice
-
Reconstituted this compound solution
-
Vehicle control (e.g., sterile saline)
-
Metabolic cages for monitoring food and water intake
-
Animal scale
Procedure:
-
Acclimatization: House the animals individually in metabolic cages and allow them to acclimate.
-
Baseline Measurements: Record baseline food intake, water intake, and body weight for several days to establish a stable baseline.
-
Administration: Administer this compound or vehicle control. The route of administration can be subcutaneous or intracerebroventricular, depending on the research question.
-
Data Collection: Continuously monitor and record food intake, water intake, and body weight at regular intervals (e.g., daily).
-
Data Analysis: Analyze the changes in food intake and body weight over time, comparing the this compound treated group to the control group.
Experimental Workflow
The following diagram illustrates a general workflow for conducting research with this compound.
Disclaimer: this compound is intended for research purposes only and is not approved for human use. All experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
- 1. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Proper Handling and Disposal of Melanotan-II in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling and disposal of Melanotan-II (MT-II) in a laboratory environment. These guidelines are intended to ensure the safety of laboratory personnel and compliance with standard regulations for chemical waste disposal.
Introduction
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH)[1]. It is a cyclic heptapeptide that acts as a non-selective agonist for melanocortin receptors (MC1, MC3, MC4, and MC5), influencing processes such as skin pigmentation, sexual function, and energy homeostasis[1][2]. Due to its biological activity, proper handling and disposal procedures are essential to minimize exposure and environmental impact.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₉N₁₅O₉ | [3] |
| Molecular Weight | 1024.18 g/mol | [3] |
| Appearance | White to off-white lyophilized powder | |
| Purity (Typical) | ≥98% |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble (up to 100 mg/mL has been reported, though some sources indicate lower solubility of ~0.70 mg/mL) | |
| Ethanol | ~1 mg/mL | |
| DMSO | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL |
Table 3: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | |
| 4°C | 2 years | ||
| Room Temperature | Stable for up to 3 weeks | ||
| Reconstituted in Sterile Water | 2-8°C | 2-7 days | |
| Reconstituted in Solvent (e.g., DMSO) | -20°C | 2 weeks | |
| -80°C | 3 months |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, non-pyrogenic water (e.g., bacteriostatic water or sterile water for injection)
-
Appropriate sterile syringes and needles
-
Alcohol swabs
-
Vortex mixer (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Disinfect the rubber stopper of the this compound vial and the sterile water vial with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of sterile water. The volume will depend on the desired final concentration.
-
Slowly inject the sterile water into the this compound vial, aiming the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously as this can degrade the peptide. A vortex mixer on a low setting can be used if necessary.
-
The reconstituted solution should be clear. If any particulates are visible, do not use the solution.
-
For long-term storage of the reconstituted peptide, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA) and store in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
Protocol for Handling this compound
Objective: To ensure safe handling of this compound in solid and solution forms.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood, especially when working with the lyophilized powder to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Weigh the lyophilized powder carefully to minimize the creation of airborne dust.
-
After handling, thoroughly wash hands and any exposed skin.
Disposal Protocols
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to treat it as a chemical waste and follow institutional and local regulations for disposal. Do not dispose of this compound down the drain or in regular trash.
Disposal of Solid this compound Waste
Objective: To safely dispose of expired or unused lyophilized this compound and contaminated materials.
Materials:
-
Labeled hazardous waste container (solid)
-
Sealing materials (e.g., tape)
Procedure:
-
Place vials containing unused or expired lyophilized this compound into a designated and clearly labeled hazardous waste container for solid chemical waste.
-
Any materials contaminated with solid this compound, such as weighing paper, gloves, and paper towels, should also be placed in this container.
-
Seal the container securely.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Disposal of Liquid this compound Waste
Objective: To safely dispose of reconstituted this compound solutions and contaminated materials.
Materials:
-
Labeled hazardous waste container (liquid, compatible with the solvent used)
-
Absorbent material (for spills)
Procedure:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix incompatible waste streams.
-
Used pipette tips, and other contaminated disposable labware should be collected in a designated solid waste container.
-
In case of a spill, absorb the liquid with an inert material, and place the contaminated absorbent into the solid hazardous waste container.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal service.
Chemical Inactivation (General Guidance)
There are no specific, validated chemical inactivation protocols for this compound published in the scientific literature for routine laboratory use. The cyclic nature of the peptide may confer some resistance to simple hydrolysis. Therefore, reliance on professional disposal services is the recommended and safest approach.
For general peptide waste, degradation can be achieved under harsh conditions (e.g., strong acids or bases, or prolonged high temperatures), but these methods can create other hazards and are not recommended without a specific, validated protocol for the compound .
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade via the MC1R.
Experimental Workflow: Reconstitution and Handling
Caption: Workflow for this compound reconstitution and handling.
Logical Relationship: Waste Disposal Pathway
Caption: Recommended disposal pathway for this compound waste.
References
Application Notes and Protocols for Subcutaneous Administration of Melanotan-II in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous administration of Melanotan-II (MT-II) in animal models, focusing on techniques, protocols, and expected physiological responses. This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist for melanocortin receptors (MCRs), primarily MC1R, MC3R, MC4R, and MC5R. Its administration in animal models is pivotal for research into skin pigmentation, energy homeostasis, and metabolic disorders.
Mechanism of Action
This compound mimics the action of α-MSH, binding to melanocortin receptors and triggering downstream signaling cascades. Activation of MC1R in melanocytes stimulates the production of melanin, leading to skin pigmentation. The binding of MT-II to MC3R and MC4R in the hypothalamus is associated with decreased appetite, increased energy expenditure, and subsequent effects on body weight and composition.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in rodent models. It is important to note that a significant portion of the literature focuses on the central administration of MT-II. The data presented here is derived from studies involving peripheral (including subcutaneous and intraperitoneal) administration to best reflect the topic.
Table 1: Effects of Peripheral this compound Administration on Body Weight and Adipose Tissue in Rodents
| Animal Model | Diet | Dosage and Route | Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | High-Fat | Not specified (peripheral) | Not specified | Lost weight and body fat. General reduction in both visceral and subcutaneous adipose tissue. | [1] |
| Lean Mice | Low-Fat | Not specified (peripheral) | Not specified | Maintained original body weight. | [1] |
| Diet-Induced Obese (DIO) Rats | High-Fat | Not specified (peripheral) | Not specified | Generalized reduction in adipose tissue. | [1] |
| Sprague-Dawley Rats | Standard Chow | 2 mg/kg, i.p., daily | 4 days | Reduced food and water intake, and body weight gain. Retroperitoneal and epididymal white adipose tissue mass were significantly reduced. | [2] |
Table 2: Effects of this compound on Food Intake in Rodents (Central Administration for Context)
| Animal Model | Diet | Dosage and Route | Duration | % Reduction in Food Intake | Reference |
| F344BN Rats | Standard Chow | High and Low Dose, i.c.v. | 40 days | Transient, dose-dependent decrease. | [3] |
| Sprague-Dawley Rats | Chow and High-Fat | 1 nmol/day, i.c.v. | 6 days | Chow: ~68% (day 2), ~34% (day 6). High-Fat: ~16% (day 2), ~69% (day 6). | |
| C57BL/6J Mice | Standard Chow | 0.1, 0.3, and 1 nmol, intra-NAcc | Single dose | Significant decrease at 1, 2, 4, and 6 hours for all doses. |
Note: i.p. = intraperitoneal; i.c.v. = intracerebroventricular; intra-NAcc = intra-nucleus accumbens.
Experimental Protocols
Protocol 1: Reconstitution and Storage of Lyophilized this compound
This protocol outlines the steps for preparing this compound for experimental use.
Materials:
-
Lyophilized this compound vial
-
Bacteriostatic water (0.9% sodium chloride) or sterile water for injection
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Allow the lyophilized this compound vial to reach room temperature.
-
Disinfect the rubber stopper of the vial with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution is to add 2 ml of bacteriostatic water to a 10 mg vial of this compound, resulting in a final concentration of 5 mg/ml.
-
Slowly inject the bacteriostatic water into the vial, aiming the stream against the glass wall to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Storage of Lyophilized Powder: Store at -20°C for long-term stability.
-
Storage of Reconstituted Solution: Store at 2-8°C and use within 30 days. Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous Administration of this compound in Mice
This protocol provides a step-by-step guide for the subcutaneous injection of this compound in mice.
Materials:
-
Reconstituted this compound solution
-
Sterile insulin syringes (28-31 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dosage Calculation: Calculate the required volume of this compound solution based on the animal's body weight and the desired dose. Doses in rodent studies vary widely, from µg/kg to mg/kg, depending on the research question.
-
Animal Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grip a wire cage lid or other rough surface.
-
With the non-dominant hand, firmly scruff the loose skin at the back of the neck between the thumb and forefinger.
-
Ensure the head is immobilized and the animal is held securely but without restricting its breathing.
-
-
Injection:
-
Using the dominant hand, pick up the prepared syringe.
-
Create a "tent" of skin at the scruff of the neck.
-
Insert the needle at the base of the skin tent, parallel to the spine. Be careful not to puncture through the other side of the skin fold.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic effects. Rotate injection sites if multiple injections are required.
Protocol 3: Subcutaneous Administration of this compound in Rats
This protocol details the procedure for subcutaneous injection of this compound in rats.
Materials:
-
Reconstituted this compound solution
-
Sterile syringes with appropriate needle size (25-27 gauge)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Dosage Calculation: Determine the correct volume of the this compound solution based on the rat's body weight and the experimental dose.
-
Animal Restraint:
-
For experienced handlers, the rat can be gently held with one hand, with the thumb and forefinger placed around the thorax, behind the elbows, to prevent the animal from turning.
-
Alternatively, the rat can be wrapped in a small towel or placed in a specialized restraint device.
-
-
Injection:
-
With the non-dominant hand, lift a fold of loose skin over the shoulders or in the flank region to create a tent.
-
With the dominant hand, insert the needle into the base of the skin tent.
-
Aspirate briefly to check for blood.
-
Administer the injection slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return the rat to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress, local irritation, or systemic side effects. Vary the injection site for repeated administrations.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in melanocytes.
Experimental Workflow for a Metabolic Study
References
- 1. Melanocortin receptor agonist this compound microinjected in the nucleus accumbens decreases appetitive and consumptive responding for food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTII administered peripherally reduces fat without invoking apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Research with Melanotan-II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-vivo use of Melanotan-II (MT-II), a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). MT-II is a potent non-selective agonist of melanocortin receptors, making it a valuable tool for a wide range of research applications, including the study of skin pigmentation, appetite regulation, sexual function, and inflammatory responses.[1][2][3] This document outlines the mechanism of action, detailed experimental protocols for dosage calculation and administration, and a summary of quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its biological effects by binding to and activating melanocortin receptors (MCRs), a family of G protein-coupled receptors. It is a non-selective agonist for MC1R, MC3R, MC4R, and MC5R.[2][3] The activation of these receptors triggers a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, such as the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.
Recent studies have also suggested the involvement of other signaling pathways. For instance, MT-II has been shown to upregulate Phosphatase and Tensin Homolog (PTEN), which can modulate the AKT/NF-κB signaling pathway, suggesting a role in cellular processes beyond pigmentation.
Signaling Pathway of this compound
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the dosages and observed effects of this compound in various in-vivo research models.
Table 1: this compound Dosage and Effects in Rodent Models
| Animal Model | Dosage Range | Administration Route | Research Focus | Observed Effects | Reference(s) |
| Mice | |||||
| C57BL/6 | 100 µg (q.i.d.) | Intraperitoneal (IP) | Appetite Suppression | Marked suppression of feeding, progressive weight loss. | |
| C57BL/6 | 225 ng (in 3 aliquots over 24h) | Intracerebroventricular (ICV) | Insulin Sensitivity | Increased insulin-mediated glucose disposal. | |
| C57BL/6J | 10 mg/kg | Subcutaneous (SC) | Thermoregulation | Reduced hypothermic response compared to IP injection. | |
| Male C57BL/6J | 0.1, 0.3, and 1 nmol/side | Microinjection into Nucleus Accumbens | Appetite and Motivation | Decreased food consumption and motivation to eat. | |
| Rats | |||||
| Male F344BN | Low and High Doses (unspecified) | Intracerebroventricular (ICV) Infusion (40 days) | Body Weight and Appetite | Transient appetite suppression, persistent reduction in body mass and adiposity. | |
| Ovariectomized Long-Evans | 1 and 3 mg/kg | Intravenous (IV) | Sexual Behavior | Increased proceptive sexual behaviors (darts, hops, ear wigglings). | |
| Anesthetized Male | 0.1, 0.3, and 1 mg/kg | Intravenous (IV) | Penile Erection | Dose-dependent induction of erectile events. | |
| Male | 0.05, 0.1, and 0.5 nmol | Injection into Central Nucleus of the Amygdala | Appetite Suppression | Dose-related reduction in food intake, more pronounced in rats on a high-fat diet. | |
| Sprague-Dawley | Undisclosed | Intraperitoneal (IP) | Appetite Suppression | Decreased food intake. |
Experimental Protocols
Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound vial
-
Bacteriostatic water (0.9% benzyl alcohol) or sterile water for injection
-
Sterile syringes (e.g., 1 mL or 3 mL) and needles (e.g., 21G for reconstitution, 28-31G for administration)
-
Alcohol swabs
-
Sterile, sealed vials for aliquoting (optional)
Protocol:
-
Preparation: Bring the lyophilized this compound vial and the reconstitution solvent to room temperature.
-
Sterilization: Clean the rubber stoppers of both the this compound vial and the solvent vial with an alcohol swab and allow to air dry.
-
Solvent Addition: Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution is to add 1 mL of water to a 10 mg vial of this compound to yield a final concentration of 10 mg/mL.
-
Dissolution: Slowly inject the bacteriostatic water into the this compound vial, aiming the stream against the side of the vial to avoid foaming.
-
Mixing: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.
-
Storage: The reconstituted solution should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to aliquot the solution into sterile vials and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Calculation of Dosage for In-Vivo Administration
Formula for Dosage Calculation:
-
Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)
-
Volume to Inject (mL) = Dose (mg) / Concentration of Solution (mg/mL)
Example Calculation:
-
Animal: 25 g (0.025 kg) mouse
-
Desired Dose: 1 mg/kg
-
Concentration of MT-II Solution: 10 mg/mL
-
Calculate the required dose in mg: 0.025 kg * 1 mg/kg = 0.025 mg
-
Calculate the volume to inject: 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL
Note: For very small injection volumes, it may be necessary to dilute the stock solution to ensure accurate dosing.
Administration Protocols for Rodent Models
a) Subcutaneous (SC) Injection
This is a common and relatively non-invasive method for administering peptides.
Materials:
-
Reconstituted this compound solution
-
Insulin syringe or a 1 mL syringe with a 28-31G needle
-
Animal restrainer (optional)
Protocol:
-
Animal Restraint: Gently restrain the animal. For mice, this can often be done by scruffing the back of the neck. For rats, a two-person technique or a restraint device may be necessary.
-
Injection Site: Lift a fold of skin on the back of the animal, between the shoulder blades.
-
Injection: Insert the needle at a 45-degree angle into the tented skin.
-
Administration: Slowly depress the plunger to inject the solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
b) Intraperitoneal (IP) Injection
This method allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Reconstituted this compound solution
-
1 mL syringe with a 25-27G needle
-
Animal restrainer
Protocol:
-
Animal Restraint: Restrain the animal securely, exposing the abdomen. For rats, it is often recommended to have the animal in a supine position with its head tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Injection: Insert the needle at a 30-45 degree angle into the abdominal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) or intestinal contents are aspirated. If any fluid is drawn, discard the syringe and prepare a new injection.
-
Administration: If no fluid is aspirated, slowly inject the solution.
-
Withdrawal and Monitoring: Withdraw the needle, return the animal to its cage, and monitor for any signs of distress.
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo study involving this compound.
In-Vivo Experimental Workflow
References
Application Notes & Protocols: Utilizing Melanotan-II for a Neuroscience-Based Investigation of Melanocortin Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan-II (MT-II) is a synthetic, cyclic heptapeptide analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2] Initially developed for its potent melanogenesis-stimulating (skin tanning) properties, its ability to cross the blood-brain barrier and act as a non-selective agonist at melanocortin receptors (MCRs) has made it an invaluable tool in neuroscience research.[3][4][5] MT-II binds to several MCR subtypes, including MC1R, MC3R, MC4R, and MC5R, allowing for the exploration of the central melanocortin system's role in a variety of complex physiological and behavioral processes.
The central melanocortin system, composed of pro-opiomelanocortin (POMC)-derived peptides like α-MSH, endogenous antagonists like agouti-related protein (AgRP), and the MC3 and MC4 receptors, is a critical regulator of energy homeostasis, sexual function, social behavior, and inflammatory responses. By activating these pathways, MT-II provides a potent chemical probe to investigate neuronal circuits and signaling cascades that govern these functions. These notes provide an overview of MT-II's mechanism, key research applications, and detailed protocols for its use in preclinical neuroscience studies.
Mechanism of Action in the Central Nervous System
This compound exerts its effects by mimicking α-MSH and binding to G protein-coupled melanocortin receptors in the brain, primarily MC3R and MC4R.
-
MC4R Activation: This is the most studied pathway in neuroscience. MC4R is densely expressed in the hypothalamus, particularly the paraventricular nucleus (PVN), and is a key regulator of appetite and energy expenditure. Activation of MC4R by MT-II leads to a reduction in food intake (anorexigenic effects) and an increase in energy expenditure, partly through stimulation of the sympathetic nervous system.
-
MC3R Activation: While less understood than MC4R, MC3R is also implicated in energy homeostasis and sexual function.
-
Dopaminergic and Oxytocinergic System Interaction: MT-II has been shown to modulate the brain's reward and social circuits. Activation of MC4R can induce dopamine release in the nucleus accumbens (NAc). Furthermore, MT-II activates the central oxytocin system, inducing Fos expression in oxytocin-producing neurons in the PVN and supraoptic nucleus (SON), which is believed to mediate its pro-social and sexual effects.
Caption: Central melanocortin signaling via the MC4 receptor.
Key Research Applications in Neuroscience
-
Energy Homeostasis and Feeding Behavior: MT-II is widely used to probe the neural circuits controlling food intake and body weight. Systemic or central administration robustly suppresses food intake and attenuates body weight gain in rodents. This makes it a key tool for studying obesity and metabolic disorders.
-
Social and Sexual Behavior: Research indicates MT-II can enhance social behaviors and sexual function. It has been shown to improve sociability in mouse models of autism spectrum disorder (ASD) and accelerate the formation of pair bonds in prairie voles, effects linked to its ability to activate the oxytocin system. Its potent effects on erectile function are mediated by central MC3R and MC4R activation.
-
Neuroinflammation and Neuroprotection: The melanocortin system has anti-inflammatory properties. MT-II can reduce neuroinflammation, and studies have demonstrated its neuroprotective effects and its ability to promote peripheral nerve regeneration in rats.
-
Reward, Motivation, and Addiction: The melanocortin system interacts with brain reward pathways. Studies have used MT-II to investigate these interactions, with findings showing it can reduce binge-like ethanol intake in mice, suggesting a role in modulating substance abuse behaviors.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound.
| Table 1: Effects of this compound on Feeding, Metabolism, and Body Weight | ||||
| Species/Model | Dose & Route | Key Finding | Magnitude of Effect | Reference |
| Developing Rat Pups | 3 mg/kg IP | Decreased food intake | Significant decrease in stomach weight vs. saline | |
| Developing Rat Pups | 3 mg/kg IP | Increased energy expenditure | Significant increase in uncoupling protein 1 (UCP1) mRNA | |
| C57BL/6J Mice | 0.1, 0.3 nmol (bilateral microinjection into NAcc) | No effect on metabolism | No significant change in O2 consumption or heat production | |
| C57BL/6J Mice | 1.0, 3.0, 10.0 mg/kg IP | Reduced binge-like ethanol intake | Up to a 72% decrease in ethanol consumption at the highest dose | |
| C57BL/6J Mice | 9-day treatment | Weight loss | Significant weight loss vs. vehicle control |
| Table 2: Effects of this compound on Neuronal Activity and Behavior | ||||
| Species/Model | Dose & Route | Key Finding | Magnitude of Effect | Reference |
| Rats | Intravenous (IV) | Increased neuronal firing in SON | Significant increase in firing rate of oxytocin neurons | |
| Rats | Intravenous (IV) | Increased Fos expression in PVN & SON | Marked induction of Fos expression vs. control | |
| Naive Rats | 2 mg/kg IP | Increased grooming behavior | Significant increase in grooming in an open-field test | |
| Developing Rat Pups | 3 mg/kg IP | Increased yawning behavior | Significant increase in yawns at all ages tested (P6, P11, P16) | |
| Male Rats | 0.1, 0.3, 1 mg/kg IV | Penile Erection | Potent initiator of erection |
Experimental Protocols
Note on Preparation and Handling: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. Reconstitute the peptide in sterile water or saline. For example, to achieve a 1 mg/mL stock solution, add 1 mL of sterile saline to a 1 mg vial. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 1: Assessment of Anorexigenic Effects of MT-II in Mice (Home Cage Feeding)
This protocol is adapted from methodologies used to assess the impact of melanocortin agonists on food consumption.
Objective: To quantify the effect of systemically administered MT-II on food intake in mice.
Materials:
-
This compound
-
Sterile 0.9% saline
-
C57BL/6J mice (or other appropriate strain), singly housed
-
Standard chow diet
-
Analytical balance (accurate to 0.01g)
-
Syringes for intraperitoneal (IP) injection
Procedure:
-
Acclimation: Acclimate singly housed mice to the experimental room and handling for at least 3-5 days. Ensure they are accustomed to the injection procedure by administering saline IP for 2-3 days prior to the experiment.
-
Dose Preparation: Prepare fresh solutions of MT-II in sterile saline. A dose-response study is recommended (e.g., 0.3, 1.0, 3.0 mg/kg) alongside a vehicle (saline) control group.
-
Baseline Measurement: At the beginning of the dark cycle (when mice are most active), weigh each mouse and the pre-weighed food hopper.
-
Administration: Administer the appropriate dose of MT-II or saline via IP injection (typically at a volume of 5 ml/kg).
-
Data Collection: Return the mice to their home cages with the food hopper. Re-weigh the food hopper at specific time points (e.g., 1, 2, 4, 6, and 24 hours) to determine cumulative food intake. Take care to account for any spillage.
-
Analysis: Calculate food intake in grams (g) and normalize to the mouse's body weight (g/kg). Analyze data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Caption: Experimental workflow for a home cage feeding study.
Protocol 2: Neuronal Activation Mapping using c-Fos Immunohistochemistry
This protocol allows for the identification of brain regions activated by MT-II. c-Fos is an immediate early gene whose protein product is expressed in recently activated neurons.
Objective: To map neuronal activation in response to MT-II administration.
Materials:
-
This compound and vehicle (saline)
-
Rats or mice
-
Perfusion solutions: Phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA) in PBS
-
Cryostat or vibratome
-
Primary antibody (e.g., Rabbit anti-c-Fos)
-
Secondary antibody (e.g., Biotinylated Goat anti-Rabbit)
-
Avidin-Biotin Complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Microscope and imaging system
Procedure:
-
Administration: Administer MT-II or vehicle to the animals (e.g., 3 mg/kg IP).
-
Post-Injection Period: Return animals to their home cage. The peak of c-Fos expression typically occurs 90-120 minutes post-stimulation.
-
Perfusion: At 90 minutes post-injection, deeply anesthetize the animal and perform a transcardial perfusion. First, flush the vasculature with ice-cold PBS, followed by ice-cold 4% PFA.
-
Brain Extraction and Post-Fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C. Subsequently, transfer to a 30% sucrose solution in PBS for cryoprotection.
-
Sectioning: Section the brain into coronal slices (e.g., 40 µm) using a cryostat or vibratome. Collect sections containing regions of interest (e.g., hypothalamus, NAc, brainstem).
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.
-
Incubate with the primary anti-c-Fos antibody in blocking solution overnight at 4°C.
-
Wash, then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash, then incubate with the ABC reagent for 1 hour.
-
Develop the signal using DAB solution, which will produce a brown precipitate in the nuclei of c-Fos-positive cells.
-
-
Mounting and Analysis: Mount the sections onto slides, dehydrate, and coverslip. Image the regions of interest and quantify the number of c-Fos-positive cells per unit area.
Caption: Proposed pathway for MT-II's pro-social effects.
Safety and Precautions
This compound is an unlicensed research chemical and is not approved for human use. In animal studies, reported side effects include yawning, stretching, grooming, nausea, and transient changes in blood pressure. High doses (e.g., 6 mg in a human case report) can lead to systemic toxicity, including sympathomimetic excess and rhabdomyolysis. Researchers should use appropriate personal protective equipment (PPE) when handling the compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.
References
Application Notes and Protocols for Inducing Melanogenesis with Melanotan-II in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Melanotan-II (MT-II) to induce melanogenesis in cell culture experiments. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected outcomes, offering a valuable resource for studies in dermatology, cosmetology, and melanoma research.
Introduction
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It is a potent, non-selective agonist of melanocortin receptors (MC1, MC3, MC4, and MC5).[2] Its primary application in dermatological research is to stimulate melanogenesis, the process of melanin production by melanocytes. By activating the melanocortin 1 receptor (MC1R) on these cells, this compound triggers a signaling cascade that leads to the synthesis of melanin, the primary determinant of skin, hair, and eye color.[3][4] This makes it a valuable tool for in vitro studies on pigmentation and the development of novel therapies for pigmentation disorders.
Mechanism of Action: The this compound Signaling Pathway
This compound induces melanogenesis by mimicking the action of α-MSH and activating the MC1R, a G-protein coupled receptor. This initiates a cascade of intracellular events:
-
Receptor Binding and G-Protein Activation: this compound binds to the MC1R on the surface of melanocytes.[3]
-
Adenylate Cyclase Activation: This binding activates the associated Gs protein, which in turn stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger.
-
Protein Kinase A (PKA) Activation: The increased intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).
-
MITF Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene, increasing its transcription.
-
Upregulation of Melanogenic Enzymes: MITF is a master regulator of melanocyte development and function. It upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).
-
Melanin Synthesis: These enzymes catalyze the conversion of L-tyrosine into melanin pigments (eumelanin and pheomelanin) within specialized organelles called melanosomes.
The following diagram illustrates this signaling cascade:
Data Presentation
Table 1: Effect of this compound on Melanin Content in B16F10 Cells
| This compound Concentration (nM) | Incubation Time (hours) | Expected Melanin Content (% of Control) |
| 0 (Control) | 48 | 100% |
| 1 | 48 | 120% - 150% |
| 10 | 48 | 180% - 250% |
| 100 | 48 | 250% - 400% |
| 1000 | 48 | 400% - 600% |
Table 2: Effect of this compound on Tyrosinase Activity in B16F10 Cells
| This compound Concentration (nM) | Incubation Time (hours) | Expected Tyrosinase Activity (% of Control) |
| 0 (Control) | 24 | 100% |
| 1 | 24 | 115% - 140% |
| 10 | 24 | 150% - 200% |
| 100 | 24 | 200% - 350% |
| 1000 | 24 | 350% - 500% |
Note: The expected values are illustrative and can vary depending on specific experimental conditions, including cell passage number and media composition.
Experimental Protocols
The following are detailed protocols for inducing melanogenesis with this compound and measuring the key endpoints of melanin content and tyrosinase activity.
Experimental Workflow
The general workflow for a cell culture experiment investigating the effects of this compound on melanogenesis is as follows:
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells are a suitable and widely used model for these experiments.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or phosphate-buffered saline (PBS). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Treatment: After 24 hours of cell seeding, remove the old medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired period, typically 48-72 hours for melanin content analysis and 24 hours for tyrosinase activity measurement.
Protocol 2: Melanin Content Assay
-
Cell Harvesting: After the incubation period, wash the cells twice with PBS.
-
Cell Lysis: Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.
-
Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.
-
Spectrophotometry: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using synthetic melanin to quantify the melanin content in the samples.
-
Normalization: Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA protein assay kit.
Protocol 3: Tyrosinase Activity Assay
-
Cell Harvesting: After a 24-hour incubation with this compound, wash the cells with PBS and lyse them using a lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Enzyme Reaction: In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase. A typical final concentration of L-DOPA is 2 mg/mL.
-
Incubation: Incubate the plate at 37°C and monitor the formation of dopachrome, the colored product of the reaction.
-
Spectrophotometry: Measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes for 1 hour) using a microplate reader.
-
Calculation: The tyrosinase activity is proportional to the rate of increase in absorbance and should be expressed as the change in absorbance per minute per microgram of protein.
Conclusion
This compound is a powerful tool for inducing melanogenesis in cell culture experiments, providing a valuable model for studying pigmentation and related disorders. By following the detailed protocols and understanding the underlying signaling pathways outlined in these application notes, researchers can effectively utilize this compound to advance their studies in dermatological and pharmacological sciences. The provided data tables offer a reference for expected outcomes, although it is crucial to optimize experimental conditions for specific research questions.
References
Troubleshooting & Optimization
Technical Support Center: Melanotan-II Solubility for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing Melanotan-II (MT-II) for in-vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2][3] It is a cyclic heptapeptide with the amino acid sequence Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2.[4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C50H69N15O9 | [1] |
| Molecular Weight | ~1024.18 g/mol | |
| Appearance | White lyophilized (freeze-dried) powder | |
| Storage (Lyophilized) | -20°C for long-term stability (≥4 years) | |
| Storage (Reconstituted) | 2-8°C for up to one week; -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. |
Q2: Which solvents are recommended for reconstituting this compound?
A2: The choice of solvent depends on the requirements of your specific assay. Sterile, distilled water is commonly recommended for initial reconstitution. For stock solutions, organic solvents like DMSO and DMF can also be used. It is sparingly soluble in aqueous buffers alone.
Q3: How does the presence of Trifluoroacetic acid (TFA) salt affect the peptide?
A3: TFA is often a residual counterion from the HPLC purification process. While it generally enhances the solubility of peptides in aqueous solutions, it's important to be aware of its presence as it contributes to the total mass of the product. For most standard in-vitro assays, residual TFA levels are unlikely to cause interference, but this should be considered for highly sensitive experiments.
Troubleshooting Guide
Issue 1: The lyophilized this compound powder is not dissolving or forms a cloudy solution in my aqueous buffer.
-
Cause: this compound has limited solubility directly in aqueous buffers like PBS. The peptide may be aggregating.
-
Solution 1: Use of an Organic Solvent: First, dissolve the peptide in a small amount of an organic solvent such as DMSO or DMF. Once fully dissolved, you can then slowly add the aqueous buffer of choice to achieve the desired final concentration. This method significantly improves solubility in aqueous solutions.
-
Solution 2: Gentle Agitation and Warming: After adding the solvent, gently swirl or vortex the vial. If solubility remains an issue, warming the solution to 37°C and brief sonication can aid dissolution. Avoid vigorous shaking, which can cause the peptide to denature or aggregate.
-
Solution 3: Reconstitute in Sterile Water First: For many applications, reconstituting in sterile distilled water to a concentration of at least 100 µg/mL is recommended before further dilution into other aqueous solutions.
Issue 2: I am observing precipitation after diluting my DMSO stock solution into a buffer.
-
Cause: This can occur if the final concentration of the peptide in the aqueous buffer exceeds its solubility limit or if the percentage of DMSO in the final solution is too low to maintain solubility.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the peptide in solution, while also being compatible with your cell model or assay (typically <0.5% DMSO). It may be necessary to work with a lower final concentration of this compound.
Issue 3: My reconstituted this compound solution appears to have lost activity over time.
-
Cause: Improper storage is a common cause of activity loss. Peptides in solution are more susceptible to degradation than in their lyophilized form. Repeated freeze-thaw cycles can also degrade the peptide.
-
Solution: Store reconstituted this compound at 2-8°C for short-term use (up to one week). For longer-term storage, aliquot the reconstituted solution into single-use volumes and store at -20°C or below. Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can also help stabilize the peptide in solution for long-term storage.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Reference |
| Water | 5 mg/mL | |
| DMSO (Dimethyl sulfoxide) | ~15 mg/mL | |
| DMF (Dimethylformamide) | ~30 mg/mL | |
| Ethanol | ~1 mg/mL | |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL |
Note: These values are approximate and can vary based on the specific batch, purity, and residual salt content of the peptide.
Experimental Protocols
Protocol 1: Reconstitution of this compound for In-Vitro Assays
-
Preparation: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial. Aim the stream of liquid against the side of the vial to gently wet the powder.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. If necessary, brief vortexing or sonication can be used. Avoid vigorous shaking.
-
Dilution (if necessary): If you initially used an organic solvent, you can now perform a stepwise dilution into your final aqueous buffer. Add the buffer slowly to the concentrated stock solution while gently mixing.
-
Storage: For immediate use, keep the solution on ice. For storage, follow the guidelines outlined in the Troubleshooting section. Aliquot into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.
Visualizations
This compound Signaling Pathway
This compound is a non-selective agonist for several melanocortin receptors (MCRs). Its primary mechanism for stimulating melanogenesis involves binding to the MC1 receptor on melanocytes. This initiates a G-protein coupled receptor (GPCR) signaling cascade that leads to the activation of adenylate cyclase, an increase in cyclic AMP (cAMP), and ultimately, the upregulation of genes involved in melanin synthesis.
Caption: this compound signaling cascade via the MC1 receptor.
Experimental Workflow for Peptide Solubilization
This workflow provides a logical sequence for troubleshooting solubility issues with this compound.
Caption: Workflow for dissolving this compound for experiments.
References
Navigating the Stability of Melanotan-II: A Technical Guide for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of peptides like Melanotan-II is paramount for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and degradation of this compound.
This guide offers detailed information on optimal storage conditions, potential degradation pathways, and analytical methods to assess the purity of this compound, ensuring the viability of your research materials over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term preservation of lyophilized this compound, it is recommended to store it at -20°C or below.[1][2][3] Some sources even suggest -80°C for storage extending over several months to years to optimally preserve its stability.[1][2] While lyophilized this compound is stable at room temperature for up to three weeks, prolonged storage at higher temperatures can lead to gradual degradation.
Q2: How should I store this compound after reconstitution?
Once reconstituted in a solvent, this compound becomes more susceptible to degradation. For short-term use (up to two weeks), the reconstituted solution should be stored in a refrigerator at 2-8°C. For longer-term storage of the reconstituted peptide, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C. However, it is crucial to avoid repeated freeze-thaw cycles as this can significantly degrade the peptide.
Q3: What is the ideal solvent for reconstituting this compound?
The most common and recommended solvent for reconstituting this compound is sterile bacteriostatic water. The use of sterile water is also acceptable, particularly if the entire vial will be used shortly after reconstitution. For laboratory analysis, solvents like methanol and dimethylformamide (DMF) can also be used due to the peptide's high solubility in them.
Q4: Does the pH of the reconstitution solvent affect the stability of this compound?
Yes, the pH of the aqueous solution can influence the stability of this compound. Generally, a slightly acidic pH in the range of 4-6 is considered optimal for minimizing degradation pathways such as deamidation.
Q5: How can I protect this compound from degradation during handling?
To minimize degradation during handling, it is important to:
-
Protect from light: Store both lyophilized powder and reconstituted solutions in the dark or in amber vials to prevent photodegradation.
-
Avoid moisture: Lyophilized peptides are hygroscopic and should be stored in a desiccated environment. Allow vials to warm to room temperature before opening to prevent condensation.
-
Minimize air exposure: Limit the number of times the vial is opened to reduce exposure to oxygen, which can cause oxidation.
-
Gentle reconstitution: When adding the solvent, do so gently by letting it run down the side of the vial to avoid foaming and mechanical stress on the peptide. Do not shake the vial vigorously.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced Potency or Inconsistent Experimental Results | Peptide degradation due to improper storage. | - Verify storage conditions (temperature, light exposure). - Assess the age of the lyophilized powder and reconstituted solution. - Perform a purity analysis using HPLC to determine the percentage of intact peptide. - If degradation is confirmed, discard the old stock and obtain a new batch. |
| Visible Changes in the Reconstituted Solution (e.g., cloudiness, particles) | Bacterial contamination or peptide aggregation. | - Ensure aseptic techniques were used during reconstitution. - Check the expiration date of the reconstitution solvent. - Visually inspect the solution before each use. - If contamination or aggregation is suspected, do not use the solution and prepare a fresh one. |
| Difficulty Dissolving the Lyophilized Powder | Improper reconstitution technique or use of an inappropriate solvent. | - Ensure the lyophilized powder and solvent are at room temperature before mixing. - Add the solvent slowly and gently swirl the vial. Do not shake. - If using a solvent other than bacteriostatic water, confirm its suitability for this compound. |
Quantitative Data on this compound Stability
While specific quantitative data from long-term stability studies on this compound is not extensively published in peer-reviewed literature, the following table provides a general guideline based on manufacturer recommendations and the stability of similar cyclic peptides.
| Form | Storage Condition | Duration | Expected Purity |
| Lyophilized | -20°C (in desiccator) | > 1 year | > 98% |
| Lyophilized | 4°C (in desiccator) | Several months | > 95% |
| Lyophilized | Room Temperature (20-25°C) | Up to 3 weeks | > 90% |
| Reconstituted | -20°C (single freeze-thaw) | Up to 3 months | > 95% |
| Reconstituted | 2-8°C | Up to 2 weeks | > 90% |
Note: These are estimates and actual stability can vary based on the specific formulation, handling, and exposure to environmental factors. It is highly recommended to perform periodic purity analysis for long-term studies.
Experimental Protocols
Protocol for Purity Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a published method for the analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Analytical Column: Agilent Zorbax 300SB-C8, 100 mm x 2.1 mm i.d., 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B for 0.1 min, then to 95% B in 7 min, hold for 2 min, and return to initial conditions for 3 min.
-
Flow Rate: 450 µL/min.
-
Column Temperature: 50°C.
-
UV Detection Wavelength: 218 nm.
-
Injection Volume: 1-10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and test samples in sterile water to a known concentration (e.g., 1 mg/mL).
-
Further dilute the samples with water to fall within the linear range of the assay (e.g., 0.2 mg/mL).
3. Analysis:
-
Inject the standard solution to establish the retention time and peak area of intact this compound.
-
Inject the test samples and record the chromatograms.
-
Calculate the purity of the test samples by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizing this compound Degradation and Stability Workflow
To further aid in understanding the factors affecting this compound stability and the process for ensuring its integrity, the following diagrams are provided.
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for storing and handling this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
minimizing off-target effects of melanotan-II in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanotan-II. The focus is on minimizing off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2][3] It acts as a non-selective agonist for several melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[2][4] Its intended therapeutic or research effect, skin pigmentation (tanning), is primarily mediated through the activation of the MC1 receptor on melanocytes.
Q2: What are the common off-target effects observed with this compound administration in experimental models?
Due to its non-selective nature, this compound can elicit a range of off-target effects by activating other melanocortin receptors. These commonly include:
-
Cardiovascular: Facial flushing.
-
Gastrointestinal: Nausea, vomiting, and decreased appetite.
-
Neurological: Yawning, stretching, and spontaneous erections in males (priapism).
-
Metabolic: Alterations in energy homeostasis and lipid metabolism.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key strategies include:
-
Dose Optimization: The off-target effects of this compound are often dose-dependent. It is critical to perform a dose-response study to identify the lowest effective dose that elicits the desired on-target effect (e.g., pigmentation) with minimal off-target responses.
-
Route of Administration: The method of administration can influence the pharmacokinetic and pharmacodynamic profile of this compound. For example, central (intracerebroventricular) administration will have more pronounced neurological effects compared to subcutaneous injection.
-
Use of Selective Antagonists: Co-administration of a selective antagonist for a specific melanocortin receptor can help to block unwanted off-target effects. For instance, an MC4R antagonist can be used to mitigate effects on appetite and sexual function.
-
Consider More Selective Agonists: If the primary goal is to study pigmentation, using a more selective MC1R agonist, such as Melanotan-I (afamelanotide), may be a more suitable approach as it exhibits fewer systemic side effects.
Troubleshooting Guides
Issue 1: Significant reduction in food intake and body weight in animal models, confounding metabolic studies.
-
Question: My rodents are exhibiting significant anorexia after this compound administration, which is interfering with my metabolic measurements. How can I address this?
-
Answer: This is a common off-target effect mediated primarily by the activation of MC4R. To mitigate this, you can:
-
Lower the Dose: As a first step, reduce the dose of this compound to the lowest possible concentration that still achieves your desired primary effect.
-
Co-administer an MC4R Antagonist: The use of a selective MC4R antagonist, such as SHU9119, can block the anorexic effects of this compound. A peer-reviewed study demonstrated that intracerebroventricular (i.c.v.) infusion of SHU9119 can counteract the food intake reduction caused by this compound.
-
Control for Caloric Intake: In your experimental design, include a pair-fed control group that receives the same amount of food as the this compound treated group. This will help to differentiate the direct metabolic effects of this compound from those secondary to reduced food intake.
-
Issue 2: Unwanted behavioral changes, such as excessive grooming or sexual arousal, are being observed.
-
Question: I am observing unexpected behavioral changes in my animal models, such as increased grooming and spontaneous erections. How can I minimize these?
-
Answer: These behaviors are linked to the activation of central melanocortin receptors, including MC3R and MC4R. To address this:
-
Dose-Response Assessment: Carefully assess the dose at which these behaviors become apparent and determine if a lower dose can be used.
-
Selective Antagonism: As with appetite suppression, a selective MC4R antagonist can help to reduce unwanted sexual arousal.
-
Acclimatization and Habituation: Ensure that animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behavioral changes that could be confounded with the effects of this compound.
-
Issue 3: Difficulty in achieving a therapeutic window where on-target effects are present without significant off-target effects.
-
Question: I am struggling to find a dose of this compound that gives me the desired pigmentation effect without causing significant side effects. What can I do?
-
Answer: This is a common challenge due to the non-selective nature of this compound.
-
Quantitative Data Review: Refer to the quantitative data on receptor binding affinities and effective concentrations (see table below). This can help in designing a more informed dose-escalation study.
-
Consider Alternative Compounds: If a clear therapeutic window cannot be established, it may be necessary to consider alternative, more selective melanocortin receptor agonists that are tailored to your specific research question.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion of this compound in your experimental model. This can help in optimizing the dosing regimen (e.g., frequency of administration) to maintain therapeutic levels while minimizing peak concentrations that may lead to off-target effects.
-
Quantitative Data
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Associated On-Target/Off-Target Effects |
| MC1R | 0.67 | ~0.5 | On-Target: Increased melanin production (pigmentation) |
| MC3R | 34 | Not widely reported | Off-Target: Regulation of energy homeostasis, potential role in sexual function |
| MC4R | 6.6 | ~0.5 | Off-Target: Decreased appetite, increased sexual arousal, yawning, stretching |
| MC5R | 46 | Not widely reported | Off-Target: Regulation of exocrine gland function |
Note: Ki and EC50 values can vary depending on the assay conditions and cell types used.
Experimental Protocols
Protocol: In Vivo Assessment and Mitigation of this compound Off-Target Effects in Rodents
This protocol provides a framework for assessing the on-target effect of pigmentation while monitoring and mitigating the common off-target effects of anorexia and nausea.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Sterile saline for injection
-
MC4R antagonist (e.g., SHU9119)
-
Vehicle for antagonist
-
Animal scale
-
Food intake monitoring system
-
Video recording equipment for behavioral analysis
-
Saccharin solution (for Conditioned Taste Aversion assay)
-
Lithium Chloride (LiCl) solution (for Conditioned Taste Aversion assay)
2. Experimental Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: this compound (high dose) + MC4R antagonist
-
Group 5: MC4R antagonist alone
3. Procedure:
-
Acclimatization: Acclimate animals to individual housing and handling for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline body weight and daily food intake for 3-5 days.
-
Drug Administration:
-
Reconstitute this compound and the MC4R antagonist in their respective vehicles according to the manufacturer's instructions.
-
Administer drugs via the desired route (e.g., subcutaneous injection). For the co-administration group, the antagonist is typically given shortly before this compound.
-
-
On-Target Effect Assessment (Pigmentation):
-
Visually assess changes in skin and fur pigmentation at regular intervals.
-
For more quantitative analysis, use a colorimeter to measure changes in skin reflectance.
-
-
Off-Target Effect Monitoring (Anorexia):
-
Measure food intake at 1, 2, 4, 8, and 24 hours post-injection.
-
Continue to monitor daily food intake and body weight throughout the study.
-
-
Off-Target Effect Monitoring (Nausea - Conditioned Taste Aversion):
-
Day 1 (Conditioning): Water-deprive animals for 23.5 hours. On the conditioning day, provide a novel tasting solution (e.g., 0.1% saccharin) for 30 minutes. Immediately after, inject the animals with either this compound or saline.
-
Day 2 (Recovery): Provide water ad libitum.
-
Day 3 (Test): Offer a two-bottle choice of water and the saccharin solution. Measure the intake of each fluid. A significant reduction in the preference for the saccharin solution in the this compound treated group indicates a conditioned taste aversion, suggesting a nausea-like effect.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the different treatment groups.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Experimental workflow for minimizing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor reproducibility in melanotan-II based experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to address poor reproducibility in experiments involving Melanotan-II (MT-II).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cyclic peptide analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It acts as a non-selective agonist for several melanocortin receptors (MCRs), binding with high affinity to MC1R, MC3R, MC4R, and MC5R.[1][3] Its primary effect in research, skin pigmentation (tanning), is mediated through the activation of the MC1 receptor on melanocytes, which triggers a signaling cascade leading to melanin production.[2] Activation of other receptors, particularly MC3R and MC4R in the central nervous system, is associated with other observed effects such as appetite suppression and increased sexual arousal.
Q2: My experiment is yielding inconsistent or no results. What are the most common causes of poor reproducibility?
A2: Poor reproducibility in this compound experiments can typically be traced to one of four key areas:
-
Compound Quality and Purity: The identity, purity, and quantity of the peptide may not be as specified, especially when sourced from unregulated vendors.
-
Storage and Handling: this compound is a peptide and is susceptible to degradation if not stored and handled correctly.
-
Solubility and Vehicle Formulation: Improper dissolution or an inappropriate vehicle can lead to precipitation, aggregation, or reduced bioavailability of the peptide.
-
Experimental Design and Subject Variability: Factors such as dosage, administration route, and the genetic background of animal models can significantly influence outcomes.
Q3: What are the known side effects of this compound in experimental settings?
A3: Commonly reported side effects in both human and animal studies include nausea, flushing, yawning, stretching, decreased appetite, and spontaneous penile erections. These effects are often dose-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Pharmacological Effect
This is the most common issue and can be caused by multiple factors. Follow this workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting inconsistent this compound experiments.
-
Verify Compound Quality:
-
Problem: The product sold as this compound may have low purity, contain impurities, or be a different substance altogether. Studies on illicitly sold products have shown that the actual amount of peptide can range from 4.32 to 8.84 mg in vials advertised as containing 10 mg, with impurities from 4.1% to 5.9%.
-
Solution: Independently verify the peptide's identity and purity. The gold standard for this is Liquid Chromatography-Mass Spectrometry (LC-MS). An acceptable purity for research-grade peptides is typically >97-99%. (See Protocol 2.1 for a detailed methodology).
-
-
Check Storage and Handling:
-
Problem: Peptides are sensitive to temperature, light, and repeated freeze-thaw cycles, which can lead to degradation.
-
Solution: Adhere strictly to recommended storage conditions.
-
Lyophilized Powder: Store desiccated at -20°C or below for long-term stability.
-
Reconstituted Solution: Store refrigerated at 2-8°C and use within the recommended timeframe (often a few days to weeks). For longer-term storage, aliquot into single-use volumes and store at -20°C or below, avoiding repeated freeze-thaw cycles.
-
-
-
Confirm Biological Activity:
-
Problem: Even if the peptide is pure and stored correctly, it may have lost its biological activity.
-
Solution: Perform an in vitro functional assay before proceeding with resource-intensive in vivo experiments. Since this compound signals through Gs-protein coupled receptors (GPCRs), a cAMP (cyclic adenosine monophosphate) assay is a suitable method to confirm its ability to activate its target receptors. (See Protocol 2.2 for a detailed methodology).
-
-
Review Experimental Protocol:
-
Solubility and Vehicle: this compound is a peptide and may require specific conditions for solubilization.
-
Problem: The peptide may not be fully dissolved, or it may be precipitating out of solution in the chosen vehicle.
-
Solution: Use sterile water or bacteriostatic water for reconstitution. For in vivo studies, sterile saline (0.9% sodium chloride) is a common vehicle. Ensure the solution is clear after reconstitution. Do not shake vigorously, as this can damage the peptide structure; instead, gently roll or swirl the vial.
-
-
Dosing and Administration:
-
Problem: Incorrect dosage calculations or improper administration techniques can lead to variable results.
-
Solution: Carefully calculate doses based on the concentration of your reconstituted solution. Subcutaneous (SC) injection is a common and effective route of administration. Rotate injection sites to minimize irritation.
-
-
Subject Variability:
-
Problem: The genetic background of animal models can significantly impact the results. For example, the response to melanocortin agonists is altered in mice with knockouts of the MC3R or MC4R genes.
-
Solution: Use a consistent and well-defined animal model (strain, age, sex). Be aware that different strains (e.g., C57BL/6J) may have different baseline characteristics in the melanocortin system. When comparing results across studies, ensure the models are comparable.
-
-
Data Presentation
Table 1: this compound Receptor Binding Affinity
This table summarizes the binding affinity (Ki) of this compound for various human melanocortin receptors (hMCRs). Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| hMC1R | 0.67 |
| hMC4R | 6.6 |
| hMC3R | 34 |
| hMC5R | 46 |
| (Data sourced from Adooq Bioscience) |
Table 2: Example In Vivo Dose-Response Relationships for this compound
This table provides examples of doses used in various studies and their observed effects. Dosing can vary significantly based on the experimental model and intended outcome.
| Species | Dose | Route | Observed Effect | Reference |
| Human | 0.01 - 0.03 mg/kg | SC | Skin pigmentation, nausea, spontaneous erections | |
| Human | 0.025 mg/kg | SC | Recommended dose for skin tanning / erectile dysfunction | |
| Rat | 0.1, 0.3, 1 mg/kg | IV | Dose-dependent induction of penile erection | |
| Mouse (C57BL/6J) | 1.0, 3.0, 10.0 mg/kg | IP | Significant decrease in ethanol consumption |
Experimental Protocols
Protocol 2.1: Quality Control via HPLC-MS
This protocol provides a general framework for verifying the identity and purity of a this compound sample. Specific parameters may need to be optimized for your equipment.
Objective: To confirm the molecular weight and assess the purity of a this compound sample.
Methodology (based on Breindahl et al., 2015):
-
Standard Preparation: Prepare a reference standard solution of known this compound (if available) at a concentration of approximately 0.5-1.0 mg/mL in water.
-
Sample Preparation: Reconstitute the test sample of this compound in water to a similar concentration.
-
LC-MS System:
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.
-
Gradient: A typical gradient would run from ~5-10% B to ~50-60% B over 15-20 minutes.
-
Flow Rate: ~0.3-0.5 mL/min.
-
Detection: UV detector at 218 nm.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Scan for the doubly charged precursor ion [M+2H]²⁺ at m/z 513.
-
Fragmentation: Perform tandem MS (MS/MS) on the precursor ion to confirm its identity by matching the fragmentation pattern to a reference standard or known fragmentation data.
-
-
-
Data Analysis:
-
Identity: Confirm that the primary peak in the sample chromatogram has the same retention time as the reference standard and that the mass spectrum shows a clear signal at m/z 513 with the correct isotopic pattern.
-
Purity: Integrate the peak area of this compound and any impurity peaks from the UV chromatogram. Calculate purity as: (Area of MT-II Peak / Total Area of All Peaks) * 100.
-
Protocol 2.2: In Vitro Bioassay - cAMP Measurement
This protocol describes a method to test the functional activity of this compound by measuring cAMP accumulation in cells expressing a target melanocortin receptor (e.g., MC1R or MC4R).
Objective: To determine if the this compound sample can activate its Gs-coupled receptor target and induce a downstream signal.
Methodology (General GPCR Assay Principles):
-
Cell Culture: Use a cell line (e.g., HEK293, CHO) stably transfected to express the human melanocortin receptor of interest (e.g., hMC1R). Culture cells to ~80-90% confluency.
-
Assay Preparation:
-
Seed the cells into a 96-well or 384-well plate at an optimized density. Cell density is a critical parameter that must be determined empirically.
-
Allow cells to adhere overnight.
-
-
Agonist Stimulation:
-
Prepare a dose-response curve of your this compound sample. A typical concentration range might be from 1 pM to 1 µM.
-
Wash the cells with a stimulation buffer. It is crucial to include a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the buffer to prevent cAMP degradation.
-
Add the different concentrations of this compound to the wells. Include a "vehicle only" control.
-
Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C. Stimulation time can significantly impact results and should be optimized.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure cAMP levels using a commercial assay kit. Homogeneous Time-Resolved Fluorescence (HTRF) and ELISA-based kits are common. Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from the experimental values.
-
Plot the cAMP response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). A potent, active sample of this compound should yield a low nanomolar EC₅₀ value.
-
Visualizations
This compound Signaling Pathway at MC1R```dot
References
troubleshooting unexpected results in melanotan-II research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanotan-II (MT-II). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] Its primary mechanism of action is as a non-selective agonist for melanocortin receptors (MCRs), with varying affinities for MC1R, MC3R, MC4R, and MC5R.[2] Activation of MC1R on melanocytes stimulates the production of melanin, the pigment responsible for skin and hair color.[3][4]
Q2: What are the typical reconstitution and storage conditions for this compound?
A2: Lyophilized this compound powder should be stored in a freezer at -20°C. For reconstitution, sterile bacteriostatic water is typically used.[5] Gently introduce the solvent into the vial to avoid foaming. Once reconstituted, the solution should be stored in a refrigerator between 2°C and 8°C and is generally stable for up to six weeks.
Q3: What are the known side effects of this compound observed in research?
A3: Common short-term side effects include facial flushing, nausea, vomiting, and reduced appetite. A unique effect, particularly noted in male subjects, is the occurrence of spontaneous erections. More serious, though less common, adverse effects that have been reported include the development of new moles or darkening of existing ones, and in rare cases, rhabdomyolysis and kidney dysfunction.
Troubleshooting Guides
In Vitro Experiments
Q4: My in vitro cell-based assay is showing inconsistent results with this compound. What could be the cause?
A4: Inconsistent results in in vitro assays can stem from several factors:
-
Peptide Stability: Ensure that your reconstituted this compound solution has been stored correctly and is within its stability window. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Variability: The expression levels of melanocortin receptors can vary between different cell lines and even between passages of the same cell line. It is advisable to regularly verify receptor expression.
-
Assay Conditions: Factors such as incubation time, temperature, and the presence of serum in the culture medium can all influence the outcome of the experiment.
-
Persistent Signaling: Studies have shown that this compound can induce persistent cAMP signaling even after the peptide has been removed from the medium. This could lead to variability if washout steps are not rigorously controlled.
Q5: I am not observing the expected increase in cAMP levels in my cell line upon this compound stimulation. What should I check?
A5: If you are not seeing a robust cAMP response, consider the following:
-
Receptor Expression: Confirm that your cell line expresses the target melanocortin receptor (primarily MC1R for pigmentation studies) at sufficient levels.
-
Agonist Concentration: Ensure you are using an appropriate concentration range of this compound. The EC50 for cAMP induction can vary depending on the cell line and receptor expression level.
-
Assay Sensitivity: Verify that your cAMP assay is sensitive enough to detect changes in your experimental system.
-
Cell Health: Poor cell health can lead to a blunted response. Ensure your cells are healthy and not overly confluent.
In Vivo Experiments
Q6: My in vivo animal study is showing unexpected behavioral or physiological effects. What could be the reason?
A6: this compound's non-selective nature means it can have a wide range of effects beyond pigmentation. Unexpected outcomes in animal studies could be due to:
-
Off-Target Effects: Activation of MC3R and MC4R in the central nervous system can influence appetite, sexual behavior, and metabolism.
-
Dose-Related Effects: The observed effects of this compound are often dose-dependent. A high dose may lead to more pronounced side effects such as nausea or changes in blood pressure.
-
Route of Administration: The method of administration (e.g., subcutaneous, intraperitoneal) can affect the pharmacokinetics and biodistribution of the peptide, leading to different outcomes.
-
Animal Model Specifics: The genetic background and physiological state of the animal model can influence its response to this compound. For instance, diet-induced obese rats have shown unabated anorexic and enhanced thermogenic responses to MT-II despite reduced receptor expression.
Q7: I am observing a lack of significant tanning in my animal model despite administering this compound. What could be the issue?
A7: A lack of a tanning response could be due to:
-
Insufficient UV Exposure: While this compound stimulates melanin production, some level of UV radiation is often required to induce the tanning response.
-
Animal Strain: The pigmentation potential can vary significantly between different strains of mice or rats.
-
Dosage and Duration: The dose and duration of the treatment may be insufficient to elicit a noticeable change in pigmentation. A pilot study in humans showed tanning activity after five low doses administered every other day.
Data Presentation
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) |
| MC1R | 0.67 |
| MC3R | 34 |
| MC4R | 6.6 |
| MC5R | 46 |
Ki values represent the dissociation constant for inhibitor binding. A lower Ki value indicates a higher binding affinity.
Table 2: Common and Unexpected Side Effects of this compound
| Category | Side Effect |
| Common Short-Term | Facial flushing, Nausea, Vomiting, Reduced appetite, Spontaneous erections |
| Less Common/Serious | New or darkening moles, Rhabdomyolysis, Kidney dysfunction |
| Neurological | Yawning and stretching complex |
Experimental Protocols
This compound Reconstitution Protocol
-
Preparation: Bring the lyophilized this compound vial and sterile bacteriostatic water to room temperature.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of bacteriostatic water into the vial, aiming the stream against the glass wall to minimize foaming. A common reconstitution is 10mg of this compound in 1-2 mL of bacteriostatic water.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Storage: Store the reconstituted solution in a refrigerator at 2-8°C.
In Vivo Administration Protocol (Mouse Model)
-
Animal Preparation: Acclimatize mice to handling and injection procedures.
-
Dosing: A typical starting dose for in vivo studies in mice is in the range of 0.1-1 mg/kg body weight, administered via subcutaneous injection.
-
Injection: Pinch a loose fold of skin on the back of the mouse and insert the needle at a shallow angle. Inject the this compound solution and withdraw the needle.
-
Monitoring: Observe the animals for any adverse reactions or behavioral changes post-injection.
Mandatory Visualizations
Caption: this compound signaling pathway via MC1R.
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Enhancing the In-Vivo Stability of Melanotan-II
For researchers, scientists, and drug development professionals, ensuring the in-vivo stability of peptides like Melanotan-II (MT-II) is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, formulation, and in-vivo application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in-vivo?
A1: this compound, a cyclic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH), is designed for increased stability compared to its linear counterpart.[1] However, it can still be susceptible to enzymatic degradation by proteases in the bloodstream and tissues. The primary degradation pathways include hydrolysis of peptide bonds.[2] Key structural features of this compound that inherently enhance its stability include its cyclic structure, N-terminal acetylation, and the presence of a D-amino acid (D-Phe).[3][4]
Q2: How does the formulation pH affect the stability of this compound?
A2: The pH of the formulation is a critical factor influencing the stability of this compound. Generally, peptides have an optimal pH range for stability, outside of which they can undergo degradation through processes like hydrolysis and deamidation. For instance, some peptides exhibit maximum stability at pH 3-5 and are susceptible to degradation at pH <2 and pH >5.[2] While specific degradation kinetics for this compound across a wide pH range are not extensively published, preformulation studies have determined its dissociation constants (pKa1 of 6.54 for histidine and pKa2 of 11.72 for arginine), which is crucial information for developing a stable formulation.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Lyophilized Powder: The freeze-dried powder is stable at room temperature for short periods (e.g., 3 weeks) but should be stored desiccated below -18°C for long-term stability.
-
Reconstituted Solution: Once reconstituted with bacteriostatic water, the solution should be stored refrigerated at 2-8°C and used within a limited time frame, typically 1-2 weeks. It is important to avoid repeated freeze-thaw cycles as this can degrade the peptide. For longer-term storage of the reconstituted solution, adding a carrier protein like 0.1% HSA or BSA is recommended.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Causes | Solutions & Troubleshooting Steps |
| Low Yield of Crude Peptide | Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS). Resin overloading or poor swelling. | • Double Coupling: Repeat the coupling step with fresh reagents to ensure complete reaction. • Kaiser Test: Perform a Kaiser test after each deprotection step to confirm the complete removal of the Fmoc protecting group. • Optimize Resin Swelling: Ensure the resin is adequately swollen before starting the synthesis. |
| Presence of Impurities after Purification | Aspartimide formation, especially when using Fmoc chemistry. Racemization of amino acids. Incomplete cleavage from the resin. | • Aspartimide Formation: Minimize exposure to strong bases and optimize deprotection times. • Racemization: Use appropriate coupling reagents and additives (e.g., HOBt) to suppress racemization. • Cleavage: Ensure sufficient cleavage time and use appropriate scavengers in the cleavage cocktail. |
| Difficulty in Purifying Cyclic Peptide from Linear Precursor | Co-elution of cyclic and linear peptides in reverse-phase HPLC. | • Optimize HPLC Gradient: Use a shallower gradient to improve the separation of the two species. • Alternative Chromatography: Consider using a different chromatography mode, such as ion-exchange or hydrophilic interaction chromatography (HILIC), which separates based on charge and hydrophilicity, respectively. |
Formulation and Stability
| Issue | Possible Causes | Solutions & Troubleshooting Steps |
| Peptide Aggregation in Solution | High peptide concentration. Unfavorable pH or ionic strength. Hydrophobic interactions between peptide molecules. | • Optimize Formulation: Adjust the pH and ionic strength of the buffer. • Add Excipients: Include stabilizers such as sugars (e.g., mannitol, sucrose), polyols, or non-ionic surfactants (e.g., polysorbates) to prevent aggregation. • Control Concentration: Work with the lowest effective concentration of the peptide. |
| Cloudiness or Precipitation in Reconstituted Solution | Poor solubility. Peptide degradation. Bacterial contamination. | • Check Solubility: Ensure the peptide is fully dissolved. Gentle swirling is recommended over vigorous shaking. • Storage: Store the reconstituted solution at the recommended refrigerated temperature and check for visual changes before use. • Aseptic Technique: Use sterile water for reconstitution and maintain aseptic handling techniques to prevent contamination. |
| Loss of Potency Over Time | Chemical degradation (e.g., hydrolysis, oxidation). Adsorption to the container surface. | • pH Optimization: Buffer the formulation to a pH that minimizes degradation. • Protect from Light and Oxygen: Store in amber vials and consider purging the headspace with nitrogen to prevent photo-oxidation and oxidation. • Container Selection: Use low-protein-binding vials to minimize adsorption. |
In-Vivo Experiments
| Issue | Possible Causes | Solutions & Troubleshooting Steps |
| Rapid Clearance and Low Bioavailability | Enzymatic degradation in the bloodstream. Renal clearance. | • Chemical Modification: Consider PEGylation to increase the hydrodynamic radius and shield from proteases. • Encapsulation: Formulate this compound in liposomes or other nanoparticles to protect it from degradation and alter its pharmacokinetic profile. • Sustained Release: Utilize delivery systems like nanostructured porous silicon microparticles for prolonged release. |
| Inconsistent In-Vivo Effects | Variability in peptide stability and formulation. Improper administration technique. | • Quality Control: Implement rigorous quality control of the synthesized and formulated peptide, including purity and concentration verification by HPLC. • Standardize Administration: Ensure consistent subcutaneous injection technique, including injection volume and site rotation. |
| Adverse Reactions (e.g., Flushing, Nausea) | Activation of multiple melanocortin receptors. High dosage. | • Dose Titration: Start with a lower dose and gradually increase it to assess tolerability. • Purity Check: Ensure the peptide is of high purity and free from contaminants that could cause adverse reactions. |
Data on Stability Enhancing Techniques
While direct comparative in-vivo half-life data for modified versus unmodified this compound is limited in publicly available literature, the following table summarizes the expected impact of various stability-enhancing techniques based on studies with other peptides.
| Technique | Principle | Expected Impact on In-Vivo Half-Life | Reference for Principle |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size, reducing renal clearance and providing steric hindrance against enzymatic degradation. | Significant increase. | |
| Liposomal Encapsulation | Encapsulation within a lipid bilayer protects the peptide from enzymatic degradation and can lead to a modified biodistribution and prolonged circulation time. | Significant increase in AUC and lower clearance. | |
| Sustained-Release Microparticles | Entrapment in a porous matrix allows for a slow and sustained release of the peptide over an extended period. | Prolonged duration of action. | |
| D-Amino Acid Substitution | Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can significantly increase resistance to enzymatic degradation. | Significant increase. | |
| N-terminal Acetylation & C-terminal Amidation | These modifications block the action of exopeptidases, thereby increasing the metabolic stability of the peptide. | Moderate to significant increase. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound is a non-selective agonist of melanocortin receptors (MCRs), primarily exerting its effects through the MC1, MC3, MC4, and MC5 receptors. Activation of the MC1 receptor on melanocytes is the key pathway for stimulating melanogenesis (skin pigmentation).
Caption: this compound activates the MC1R, leading to increased melanin synthesis.
Workflow for Enhancing this compound Stability
This workflow outlines the general steps a researcher would take to improve the in-vivo stability of this compound.
References
Technical Support Center: Management of Melanotan-II Induced Side Effects in Laboratory Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and appetite changes observed in laboratory animals during experiments with Melanotan-II (MT-II).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect appetite and nausea?
A1: this compound (MT-II) is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). It is a non-selective agonist for melanocortin receptors (MCRs), with high affinity for MC1R, MC3R, and MC4R.[1] Activation of MC3R and MC4R in the central nervous system, particularly in the hypothalamus, is primarily responsible for the observed decrease in appetite and food intake.[1] Nausea is a commonly reported side effect in both human and animal studies, though the precise mechanisms are still under investigation.
Q2: Are the appetite-suppressing effects of MT-II always linked to nausea?
A2: Not necessarily. Studies in mice have shown that MT-II can reduce food intake at doses that do not induce conditioned taste aversion, a surrogate measure for nausea in non-emetic species.[2][3] This suggests that the anorectic effects of MT-II may be at least partially independent of nausea, likely mediated through direct effects on satiety signaling pathways in the brain.[2]
Q3: What are the typical dosages of MT-II used in laboratory animals?
A3: Dosages of MT-II in preclinical studies vary depending on the animal model and research objectives. They can range from as low as 0.1 mg/kg to as high as 10 mg/kg, typically administered via subcutaneous (SC) or intraperitoneal (IP) injection.
Q4: How can I monitor for nausea in rats, which cannot vomit?
A4: In rats, nausea-like states can be assessed through surrogate behaviors such as pica (the consumption of non-nutritive substances like kaolin) and changes in facial expression (e.g., orbital tightening). Conditioned taste aversion (CTA) is another common paradigm where an animal learns to avoid a novel taste that has been paired with a nausea-inducing substance.
Troubleshooting Guides
Issue 1: Significant Appetite Suppression Affecting Animal Welfare
Potential Cause: High dosage of this compound.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of MT-II. The anorectic effects of MT-II are dose-dependent.
-
Dose-Response Pilot Study: Conduct a pilot study with a range of MT-II doses to determine the optimal dose that achieves the desired experimental effect with acceptable levels of appetite suppression.
-
Dietary Adjustments: Provide highly palatable and energy-dense food to encourage intake. However, be mindful that this could be a confounding factor in metabolic studies.
-
Monitor Body Weight: Closely monitor the animal's body weight daily. A significant and rapid loss of body weight (e.g., >10-15% of initial body weight) may necessitate a temporary cessation of MT-II administration or euthanasia if humane endpoints are reached.
Issue 2: Observation of Nausea-Like Behaviors (e.g., Pica)
Potential Cause: Activation of central and/or peripheral pathways leading to malaise.
Troubleshooting Steps:
-
Dose Escalation: For new studies, consider a gradual dose escalation protocol. Starting with a low, sub-therapeutic dose and gradually increasing to the target dose over several days may help the animals acclimatize and can reduce the severity of acute side effects like nausea.
-
Co-administration of Anti-emetics:
-
5-HT3 Receptor Antagonists: Drugs like ondansetron have been shown to be effective in reducing nausea and vomiting in other animal models. While direct studies on its efficacy against MT-II-induced pica are limited, it is a logical first-line agent to investigate.
-
NK1 Receptor Antagonists: These are also potent anti-emetics and could be considered.
-
-
Route of Administration: If using intraperitoneal (IP) injections, consider switching to subcutaneous (SC) administration. The route of administration can influence the pharmacokinetic profile and potentially the intensity of side effects.
Data Summary Tables
Table 1: Dose-Dependent Effects of this compound on Appetite in Rodents
| Animal Model | Dosage | Route of Administration | Observed Effect on Food Intake | Reference |
| Rats | 1 nmol/day (central infusion) | Intracerebroventricular | Significant reduction in caloric intake. | |
| Rats | 0.05 nmol (central infusion) | Central Nucleus of Amygdala | Effective dose for reducing food intake. | |
| Mice | 1.0, 3.0, and 10.0 mg/kg | Intraperitoneal | Significant dose-dependent decrease in ethanol consumption (as a model for motivated behavior). | |
| Rats | 0.1, 0.3, and 1 mg/kg | Intravenous | Dose-dependent effects on various physiological parameters. |
Table 2: Potential Anti-Emetic Dosing for Managing Nausea-Like Symptoms
| Anti-Emetic Agent | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Ondansetron | Rats | 2 mg/kg (every 12h) | Intraperitoneal | Potentiated cisplatin-induced kaolin consumption in one study, suggesting complex interactions. | |
| Ondansetron | Rats | Not specified | Not specified | Effective in ameliorating cisplatin-induced pica. | |
| Dexamethasone | Rats | 1 mg/kg (every 12h) | Intraperitoneal | Antagonized cisplatin-induced kaolin consumption. |
Note: The efficacy of these anti-emetics has been primarily studied in the context of chemotherapy-induced nausea. Their effectiveness against MT-II-induced nausea should be experimentally validated.
Experimental Protocols
Protocol 1: Assessment of Pica in Rats as a Surrogate for Nausea
Objective: To quantify nausea-like behavior in rats following the administration of this compound by measuring the consumption of kaolin.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Kaolin (hydrated aluminum silicate)
-
Standard rat chow
-
Metabolic cages with separate food and kaolin containers
-
Analytical balance
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and the presence of kaolin.
-
Baseline Measurement: For 24 hours prior to MT-II administration, measure baseline consumption of both standard chow and kaolin.
-
Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
-
Data Collection: Over the next 24-48 hours, measure the amount of kaolin and chow consumed at regular intervals (e.g., every 4, 8, and 24 hours).
-
Analysis: Compare the amount of kaolin consumed by the MT-II treated group to the vehicle-treated group. A significant increase in kaolin consumption in the MT-II group is indicative of pica and a nausea-like state.
Protocol 2: Conditioned Taste Aversion (CTA) Assay
Objective: To determine if a given dose of this compound induces aversive internal states.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Novel tasting solution (e.g., 0.1% saccharin solution)
-
Water
-
Drinking bottles
Procedure:
-
Acclimation: Acclimate water-deprived rats to receiving water from a drinking bottle for a specific period each day (e.g., 15 minutes).
-
Conditioning Day:
-
Present the novel saccharin solution for the first time for the designated drinking period.
-
Immediately following the drinking session, administer this compound or vehicle.
-
-
Testing Day (24-48 hours later):
-
Offer the rats a choice between two bottles: one with the saccharin solution and one with plain water.
-
Measure the volume of liquid consumed from each bottle over a set period.
-
-
Analysis: A significant decrease in the preference for the saccharin solution in the MT-II treated group compared to the vehicle group indicates the development of a conditioned taste aversion.
Visualizations
References
- 1. agewellatl.net [agewellatl.net]
- 2. Melanocortin receptor agonist this compound microinjected in the nucleus accumbens decreases appetitive and consumptive responding for food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin receptor agonist this compound microinjected in the nucleus accumbens decreases appetitive and consumptive responding for food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Melanotan-II Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Melanotan-II (MT-II). Our goal is to facilitate consistent and reproducible experimental outcomes by providing detailed protocols and addressing potential pitfalls.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It functions as a non-selective agonist for melanocortin receptors (MCRs), with high affinity for MC1R, MC3R, MC4R, and MC5R.[2][3] Its primary mechanism of action for pigmentation involves binding to the MC1R on melanocytes, which stimulates a signaling cascade that increases the production of melanin.[4] This leads to a darkening of the skin, independent of UV exposure.
2. What are the key considerations for preparing and storing this compound solutions?
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
-
Reconstitution: Lyophilized this compound should be reconstituted with a sterile solvent, such as bacteriostatic water.[5] Allow the vial and solvent to reach room temperature before mixing to prevent temperature shock and potential aggregation. Gently swirl the vial to dissolve the peptide; do not shake vigorously, as this can damage the peptide structure.
-
Storage of Lyophilized Powder: Store lyophilized this compound at -20°C for long-term stability.
-
Storage of Reconstituted Solution: Once reconstituted, the solution should be stored at 2-8°C and used within a few weeks. For longer-term storage of the solution, it is recommended to aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
3. What are the common side effects observed in preclinical and clinical studies?
Commonly reported side effects include nausea, facial flushing, yawning, and spontaneous erections in males. These effects are generally dose-dependent. In a pilot phase-I clinical study, mild nausea was reported at most dose levels, and at a dose of 0.025 mg/kg, spontaneous penile erections were observed in all three subjects. At a higher dose of 0.03 mg/kg, Grade II somnolence and fatigue were noted in one of two subjects.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
In Vitro Assay Troubleshooting
Issue 1: Inconsistent or No Signal in Cell-Based Assays (e.g., cAMP accumulation)
-
Possible Cause:
-
Cell Health and Passage Number: Cells may be unhealthy, contaminated, or at too high a passage number, leading to altered receptor expression or signaling capacity.
-
Reagent Quality: this compound or other critical reagents may have degraded.
-
Assay Conditions: Incubation times, reagent concentrations, or cell seeding density may be suboptimal.
-
-
Solution:
-
Cell Culture Best Practices: Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase when seeding for experiments.
-
Reagent Quality Control: Aliquot reconstituted this compound to avoid multiple freeze-thaw cycles. Protect solutions from light. Periodically verify the activity of the peptide stock.
-
Assay Optimization: Perform a cell titration to determine the optimal seeding density. Titrate key reagents, such as the concentration of this compound and the detection antibody. Optimize all incubation times.
-
Issue 2: High Background Signal in Receptor Binding Assays
-
Possible Cause:
-
Non-Specific Binding: The radioligand may be binding to non-receptor components on the cell membrane or the filter.
-
Insufficient Washing: Inadequate washing after incubation can leave unbound radioligand trapped on the filter.
-
Filter Issues: The type of filter may not be optimal, or it may not have been properly pre-treated.
-
-
Solution:
-
Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA) in the binding buffer.
-
Washing Protocol: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the vacuum is effectively removing all liquid during filtration.
-
Filter Selection and Preparation: Use glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.
-
In Vivo Study Troubleshooting
Issue 1: High Variability in Pigmentation Response Between Animals
-
Possible Cause:
-
Genetic Variation: Even within an inbred strain, there can be minor genetic differences affecting the melanocortin system.
-
Inconsistent Dosing: Inaccurate subcutaneous injections can lead to variable absorption of this compound.
-
Environmental Factors: Differences in light exposure or stress levels can influence pigmentation.
-
-
Solution:
-
Animal Selection: Use a sufficient number of animals per group to account for biological variability. Ensure all animals are of the same age and sex.
-
Standardized Dosing: Ensure consistent subcutaneous injection technique. Rotate injection sites to avoid local irritation.
-
Controlled Environment: House animals under a consistent light-dark cycle and minimize environmental stressors.
-
Issue 2: Unexpected Side Effects or Toxicity
-
Possible Cause:
-
High Dose: The administered dose may be too high for the specific animal model or strain.
-
Impure Compound: The this compound preparation may contain impurities that are causing adverse effects.
-
-
Solution:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose that elicits the desired effect with minimal side effects. A pilot study in humans found that a dose of 0.025 mg/kg was the maximally-tolerated single dose for tanning activity with manageable side effects.
-
Verify Compound Purity: Use high-purity this compound (≥98%). If in doubt, have the purity of the compound independently verified by methods such as HPLC.
-
Data Presentation
Table 1: In Vivo Dosing of this compound in Rodents for Pigmentation Studies
| Animal Model | Dose Range | Administration Route | Dosing Frequency | Observed Outcome | Reference |
| Mice | 0.1 - 1.0 mg/kg | Subcutaneous | Daily | Dose-dependent increase in skin pigmentation | |
| Rats | 0.3 mg/kg | Intravenous | Single dose | Half-life of 1.5 hours |
Table 2: Side Effects Observed in a Pilot Phase-I Human Study
| Dose (mg/kg) | Side Effects Reported |
| Up to 0.02 | Mild and transient stretching, yawning, mild GI cramping or nausea, facial flushing |
| 0.025 | Spontaneous, non-painful penile erections (in all 3 subjects) |
| 0.03 | Grade II somnolence and fatigue (in 1 of 2 subjects) |
| (Data sourced from Dorr et al., 1996) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Melanocortin Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific melanocortin receptor (e.g., MC1R).
Materials:
-
Cell membranes expressing the melanocortin receptor of interest.
-
Radioligand (e.g., [125I]-NDP-α-MSH).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% PEI.
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding) or the this compound serial dilutions.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 37°C) with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC₅₀ and subsequently calculate the Ki value.
Protocol 2: In Vitro cAMP Accumulation Assay
Objective: To measure the functional activity of this compound by quantifying its ability to stimulate cyclic AMP (cAMP) production in cells expressing a melanocortin receptor.
Materials:
-
Cells expressing the melanocortin receptor of interest (e.g., HEK293-MC1R).
-
Cell culture medium.
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Methodology:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound. A study on N2AHA-MC4R-GFP cells treated with 2nM MTII for 1 hour showed persistent cAMP signaling even after agonist withdrawal.
Protocol 3: In Vivo Pigmentation Study in Mice
Objective: To evaluate the effect of this compound on skin pigmentation in a mouse model.
Materials:
-
C57BL/6 mice (or other suitable strain).
-
This compound.
-
Sterile saline for vehicle control and reconstitution.
-
Calipers for measuring skinfold thickness (optional).
-
Camera with a standardized lighting setup.
-
Colorimetric analysis software.
Methodology:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurement: Shave a small area on the dorsal skin of each mouse. Take baseline photographs of the shaved area under standardized lighting conditions.
-
Dosing:
-
Divide mice into a control group (vehicle) and one or more this compound treatment groups.
-
Administer daily subcutaneous injections of either vehicle or this compound at the desired dose (e.g., 0.5 mg/kg). A study in C57BL/6 mice showed that subcutaneous administration of MT-II at doses from 0.1 to 1.0 mg/kg resulted in a dose-dependent increase in skin pigmentation.
-
-
Pigmentation Assessment:
-
At regular intervals (e.g., every 2-3 days), take photographs of the shaved area under the same standardized conditions as the baseline.
-
Quantify the change in skin pigmentation using colorimetric analysis of the photographs (e.g., measuring the change in the L* value in the CIELAB color space). Alternatively, a visual scoring method against a grayscale can be employed.
-
-
Data Analysis: Compare the change in pigmentation over time between the control and this compound treated groups using appropriate statistical analysis.
Visualizations
Caption: this compound signaling pathway in melanocytes.
Caption: Experimental workflow for an in vivo pigmentation study.
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: On-Resin Cyclization for Melanotan-II Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and protocols for the on-resin synthesis of Melanotan-II, focusing specifically on the critical lactam bridge cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the on-resin cyclization of this compound?
A1: The synthesis of this compound (Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) involves a side-chain to side-chain cyclization to form a lactam bridge. The standard solid-phase peptide synthesis (SPPS) strategy is as follows:
-
Linear Peptide Assembly: The linear peptide is assembled on a solid support resin using Fmoc/tBu chemistry.
-
Orthogonal Protection: The side chains of the amino acids involved in the cyclization, Aspartic Acid (Asp) and Lysine (Lys), are protected with groups that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups. Common choices include Allyl-based protectors (Alloc/Al) or specially selected ester/amide pairs like Fmoc/Fm.[1][2]
-
Selective Deprotection: After assembling the full linear sequence, the orthogonal protecting groups on Asp and Lys are selectively removed. For example, Allyl groups are removed using a Palladium catalyst like Pd(PPh₃)₄.[1]
-
On-Resin Cyclization: A coupling agent is added to the deprotected peptide-resin to facilitate the intramolecular amide bond (lactam bridge) formation between the Asp γ-carboxyl group and the Lys ε-amino group.[2][3] The pseudo-dilution effect of the solid support helps to minimize intermolecular side reactions.
-
Cleavage and Final Deprotection: Once cyclization is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using a strong acid cocktail containing Trifluoroacetic Acid (TFA).
Q2: Which coupling reagents are recommended for on-resin lactam bridge formation?
A2: The choice of coupling reagent is critical for achieving high efficiency and minimizing racemization during the cyclization step. Commonly used and effective reagents include:
-
Benzotriazole-based: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with a base like DIPEA (N,N-Diisopropylethylamine) and an additive like HOBt (Hydroxybenzotriazole) is a well-established system. BOP reagent has also been used effectively.
-
Carbodiimides: DCC (N,N'-Dicyclohexylcarbodiimide) with a racemization suppressant like HOBt can also be used, though it is more common in solution-phase synthesis.
The selection often depends on the specific sequence, resin loading, and laboratory preference. Urinium-based reagents like HATU are also highly effective for amide bond formation.
Q3: How can I monitor the progress of the on-resin cyclization reaction?
A3: Monitoring the reaction is crucial to ensure cyclization is complete before proceeding to the final cleavage step.
-
Qualitative On-Resin Tests: Before starting the cyclization, a Kaiser (ninhydrin) test can be performed on a few resin beads to confirm the deprotection of the Lys side-chain amine. A positive (blue) result indicates a free primary amine. After the cyclization reaction, the Kaiser test should return a negative (colorless) result, indicating the amine has been consumed.
-
Trial Cleavage and Analysis: The most reliable method is to take a small aliquot of the peptide-resin, cleave the peptide, and analyze the crude product. Techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can distinguish the cyclic product from the uncyclized linear precursor and identify any major side products.
Troubleshooting Guide
Q1: My cyclization yield is low, and I see a lot of unreacted linear peptide after cleavage. What could be wrong?
A1: Low cyclization efficiency is a common problem. Several factors can contribute to this issue:
-
Incomplete Deprotection: The orthogonal protecting groups on the Asp and Lys side chains may not have been fully removed. Ensure deprotection conditions (reagents, time, temperature) are optimal and perform a qualitative test for the free amine before adding coupling reagents.
-
Steric Hindrance: The peptide sequence may have adopted a conformation on the resin that hinders the reactive groups from coming together. Using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts can sometimes help.
-
Suboptimal Coupling: The coupling reaction may be too slow or inefficient. Consider increasing the reaction time, switching to a more potent coupling reagent (e.g., HATU), or performing the reaction at a slightly elevated temperature (e.g., 50°C).
-
High Resin Loading: High loading can favor intermolecular reactions (dimerization) over the desired intramolecular cyclization. For challenging cyclizations, using a resin with a lower loading capacity (e.g., 0.30–0.35 mmol/g) is often necessary.
Q2: I'm observing a significant side product with the same mass as my desired product, particularly related to the Asp residue. What is happening?
A2: This is a classic sign of aspartimide formation. This side reaction is especially prevalent when using Fmoc chemistry. Under basic conditions (like those used for Fmoc deprotection or coupling), the peptide backbone nitrogen can attack the activated Asp side-chain carboxyl group, forming a five-membered succinimide ring. This aspartimide can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, an isomer that is difficult to separate.
-
Prevention Strategies:
-
Use a protecting group on the Asp side chain that is less prone to this side reaction.
-
During coupling steps involving the Asp residue or subsequent amino acids, use minimal base and a coupling reagent with an additive like HOBt to reduce the risk.
-
For the cyclization step, ensure the pH is not excessively basic.
-
Q3: My final product is impure after cleavage. What are common sources of side reactions during synthesis and cleavage?
A3: Impurities can arise from various stages of the synthesis.
-
During Synthesis: Besides aspartimide formation, other side reactions can occur, such as acetylation of certain residues if capping steps are not well-controlled.
-
During Cleavage: The highly acidic TFA cleavage cocktail can cause problems. Tryptophan's indole side chain is particularly sensitive and can be modified by scavengers like EDT or by cations generated during deprotection. Using scavengers like triisopropylsilane (TIS) and water is essential to quench reactive species. For peptides with multiple Arg(Pmc/Pbf) residues, cleavage times may need to be extended to ensure complete deprotection.
Quantitative Data on Cyclization Yields
The efficiency of cyclization can vary significantly between on-resin and in-solution methods, and is influenced by reaction conditions.
| Cyclization Strategy | Reagent/Conditions | Reported Yield/Purity | Reference |
| On-Resin Cyclization (MT-II) | BOP | 55-60% (Overall Yield) | |
| On-Resin Cyclization (Generic) | PyOxim/DIPEA (50°C, 30 min) | 60% (Crude Purity) | |
| On-Resin Cyclization (Generic) | PyOxim/DIPEA (25°C, 60 min) | 43% (Crude Purity) | |
| Solution-Phase Cyclization (MT-II precursor) | DPPA/K₂HPO₄ | 30% | |
| Solution-Phase Cyclization (MT-II precursor) | DCC/HOBt | 31% |
Experimental Protocols
Protocol 1: On-Resin Lactam Bridge Formation
This protocol is a representative example for the cyclization of the linear this compound precursor on the resin after selective deprotection of Asp(OAl) and Lys(Alloc) side chains.
-
Preparation:
-
Swell the peptide-resin (containing the linear sequence with deprotected Asp and Lys side chains) in DMF for 30-60 minutes.
-
Prepare a solution of the coupling reagents. For 0.1 mmol of peptide-resin, prepare a solution containing PyBOP (5 eq., 0.5 mmol) and HOBt (5 eq., 0.5 mmol) in a suitable solvent mixture like DMF/DCM.
-
-
Cyclization Reaction:
-
Drain the DMF from the swollen resin.
-
Add the coupling reagent solution to the resin.
-
Add DIPEA (10 eq., 1.0 mmol) to the reaction vessel and agitate immediately.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Washing:
-
After the reaction period, drain the reaction solution.
-
Wash the resin extensively to remove residual reagents and byproducts. A typical washing sequence is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x)
-
DCM (3x)
-
-
-
Confirmation and Cleavage:
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
Dry the resin under vacuum.
-
Proceed with the final cleavage from the resin using a TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Visualized Workflows and Reactions
References
- 1. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The first preparative solution phase synthesis of melanotan II [beilstein-journals.org]
- 3. The first preparative solution phase synthesis of melanotan II - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating Melanotan-II Purity and Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Melanotan-II, a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone. Ensuring the purity and identity of such peptides is critical for reliable research and development. This document outlines key analytical techniques, presents supporting experimental data, and provides detailed protocols to aid in the selection of appropriate validation strategies.
Comparison of Key Analytical Methods
The primary methods for assessing the purity and confirming the identity of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides orthogonal information, which is crucial for a comprehensive quality assessment.
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC-UV | Purity assessment and quantification of impurities | Separation based on hydrophobicity; detection via UV absorbance of the peptide backbone. | Retention time, peak area (% purity relative to other UV-absorbing species). | High precision for quantifying known and unknown impurities. Purity levels for research-grade this compound are typically expected to be ≥98%.[1] |
| LC-MS/MS | Identity confirmation and impurity identification | Separation based on hydrophobicity coupled with mass-to-charge ratio (m/z) detection and fragmentation analysis. | Molecular weight confirmation, amino acid sequence information (via fragmentation), and identification of impurities. | Confirms the mass of the main peak and allows for the characterization of impurities based on their mass. |
| Quantitative NMR (qNMR) | Absolute purity determination and structural confirmation | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides structural information and allows for the absolute quantification of the peptide against a certified internal standard. | Can provide a highly accurate, absolute measure of purity without the need for a specific this compound reference standard of known purity. |
Experimental Data
The following tables summarize quantitative data from a study analyzing illegally sold this compound products and from Certificates of Analysis (CoA) of commercially available research-grade this compound.
Table 1: Analysis of Illicit this compound Samples [2][3]
| Sample Source | Claimed Content (mg) | Measured Content (mg) | Purity by LC-UV (%) | Unknown Impurities (%) |
| Online Shop 1 | 10 | 4.32 - 5.94 | Not specified | 4.1 - 5.9 |
| Online Shop 2 | 10 | 8.84 | Not specified | < LOQ* |
| Online Shop 3 | 10 | 7.21 - 8.23 | Not specified | 4.8 - 5.2 |
*LOQ: Limit of Quantitation
Table 2: Purity of Commercial Research-Grade this compound (from CoAs)
| Supplier | Purity by HPLC (%) | Identity Confirmation |
| Supplier A | 99.89% | Retention Time, MS |
| Supplier B | 99.19% | ESI-MS |
| Supplier C | >98.0% | Not specified |
| Supplier D | ≥99.0% | Not specified |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is fundamental for determining the purity of this compound by separating it from any synthesis-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the peptide and impurities. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp, Phe, and His).
-
Sample Preparation: The lyophilized this compound powder is dissolved in Mobile Phase A to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the identity of this compound and characterizing impurities.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: The same chromatographic conditions as for RP-HPLC-UV can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Precursor Ion: For this compound (molecular weight 1024.2 g/mol ), the doubly charged precursor ion [M+2H]²⁺ at m/z 513 is often selected for fragmentation.[2]
-
Fragment Ions: Collision-induced dissociation (CID) of the precursor ion generates characteristic fragment ions that can be used to confirm the peptide's sequence. Key fragment ions for this compound have been previously identified and can be monitored in multiple reaction monitoring (MRM) mode for enhanced specificity.[2]
-
-
Sample Preparation: The sample is prepared as for RP-HPLC-UV, often at a lower concentration (e.g., 0.1 mg/mL).
-
Data Analysis: The acquired mass spectrum is analyzed to confirm the molecular weight of the main peak corresponds to the theoretical mass of this compound. The fragmentation pattern is compared to the expected fragmentation of the peptide to confirm its identity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
A precisely weighed amount of a certified internal standard (with a known purity) is added to the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any of the analyte signals.
-
-
NMR Data Acquisition:
-
A quantitative ¹H NMR spectrum is acquired.
-
Key acquisition parameters to ensure accurate quantification include a long relaxation delay (D1) to allow for full relaxation of all protons, and ensuring a good signal-to-noise ratio.
-
-
Data Analysis:
-
The purity of the this compound sample is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molar masses and weights of the analyte and the standard.
-
Visualizations
This compound Signaling Pathway
This compound is a non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Its primary effect on pigmentation is mediated through the MC1 receptor on melanocytes.
Caption: this compound signaling cascade in melanocytes.
Experimental Workflow for Purity and Identity Validation
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.
Caption: Workflow for this compound validation.
References
A Comparative Analysis of RP-HPLC and SDS-PAGE for the Quality Control of Synthetic Melanotan-II
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthetic peptides is paramount for reliable and reproducible results. This guide provides a detailed comparison of two common analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), in the context of analyzing the synthetic cyclic heptapeptide, melanotan-II.
This compound, a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone, requires rigorous quality control to identify and quantify synthesis-related impurities. These can include deletion sequences, incompletely deprotected peptides, or products of side reactions. Both RP-HPLC and SDS-PAGE are routinely employed to assess the purity and molecular integrity of synthetic peptides, each offering distinct advantages and limitations.
Quantitative Data Presentation
RP-HPLC is the industry standard for quantifying the purity of synthetic peptides due to its high resolution and sensitivity.[1][2] The following table summarizes typical quantitative data obtained from the RP-HPLC analysis of a synthetic this compound sample.
| Parameter | Result | Method |
| Purity | >99.0% | RP-HPLC (UV detection at 214-220 nm) |
| Major Impurity 1 | 0.5% | RP-HPLC |
| Major Impurity 2 | 0.3% | RP-HPLC |
| Other Minor Impurities | <0.2% | RP-HPLC |
| Molecular Weight | 1024.2 Da | Mass Spectrometry (often coupled with HPLC) |
Note: SDS-PAGE, particularly for small peptides like this compound, is more of a qualitative or semi-quantitative tool for assessing the presence of significant impurities or aggregation and is not typically used for precise purity quantification.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. The technique is highly effective for separating this compound from closely related impurities.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150-250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Synthetic this compound sample
-
Reference standard (if available)
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30-40 °C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.
-
Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs.
-
-
Data Analysis: The purity of the this compound sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. Identification of the main peak is confirmed by comparing its retention time with a reference standard or by subsequent analysis using mass spectrometry.[3]
Tricine-SDS-PAGE
Standard SDS-PAGE (Laemmli system) is not well-suited for the analysis of small peptides like this compound (1024.2 Da) as they can be poorly resolved and may co-migrate with the dye front. Tricine-SDS-PAGE is the preferred method for separating peptides in the molecular weight range of 1-100 kDa.[4][5]
Materials:
-
Vertical electrophoresis system
-
Power supply
-
Tricine-SDS-PAGE precast gels (or hand-cast gels with appropriate acrylamide concentration)
-
Tricine-SDS running buffer
-
Sample loading buffer
-
Molecular weight markers for small peptides
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain)
-
Destaining solution
Procedure:
-
Sample Preparation: Dissolve the this compound sample in sample loading buffer containing SDS and a reducing agent (if necessary, though this compound does not contain disulfide bonds). Heat the sample at a high temperature (e.g., 70-95°C) for a few minutes to ensure denaturation and binding of SDS.
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the buffer chambers with Tricine-SDS running buffer.
-
Load the prepared this compound sample and molecular weight markers into the wells of the gel.
-
Apply a constant voltage or current to run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in the staining solution.
-
Agitate the gel gently for a sufficient time to allow the stain to bind to the peptides.
-
Transfer the gel to a destaining solution to remove the background stain, revealing the peptide bands.
-
-
Data Analysis: The purity of the this compound sample is assessed by visualizing the number and intensity of the bands. The primary band should correspond to the molecular weight of this compound. The presence of other bands would indicate impurities or aggregation. Small peptides may stain less efficiently with Coomassie blue, making silver staining a more sensitive option.
Mandatory Visualization
Caption: Experimental workflows for RP-HPLC and Tricine-SDS-PAGE analysis of this compound.
Comparison of Techniques
| Feature | RP-HPLC | Tricine-SDS-PAGE |
| Principle of Separation | Hydrophobicity | Molecular Weight |
| Resolution | Very High | Moderate to Low for small peptides |
| Quantification | Highly quantitative | Semi-quantitative to qualitative |
| Sensitivity | High | Moderate (stain dependent) |
| Throughput | Moderate (serial analysis) | High (parallel analysis) |
| Information Provided | Purity, retention time, impurity profile | Molecular size, presence of aggregates |
| Key Advantage for this compound | Accurate purity determination and separation of closely related impurities. | Visualization of high molecular weight aggregates. |
| Key Limitation for this compound | May not detect high molecular weight aggregates that do not elute from the column. | Poor resolution for small peptides, difficult to quantify purity accurately. |
Conclusion
RP-HPLC and Tricine-SDS-PAGE are complementary methods for the comprehensive analysis of synthetic this compound. RP-HPLC is the superior technique for the accurate quantification of purity and the separation of closely related impurities, making it an indispensable tool for quality control. On the other hand, Tricine-SDS-PAGE provides valuable qualitative information regarding the molecular integrity of the peptide and is particularly useful for detecting the presence of high molecular weight aggregates that might not be readily observed by RP-HPLC. For a thorough characterization of synthetic this compound, it is recommended to employ both techniques to ensure the identity, purity, and homogeneity of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - UZ [thermofisher.com]
A Comparative Analysis for Researchers: Afamelanotide (Melanotan-I) vs. Melanotan-II
This guide provides an objective comparison of afamelanotide (formerly Melanotan-I) and Melanotan-II, two synthetic analogues of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). Developed initially for their melanogenic properties, these peptides exhibit significant differences in their chemical structure, receptor affinity, pharmacokinetic profiles, and clinical safety, making them distinct entities for research and therapeutic development. Afamelanotide has undergone rigorous clinical evaluation and received regulatory approval for a specific medical condition, whereas this compound remains an unlicensed compound primarily used illicitly for cosmetic tanning and other effects.
Molecular Structure and Receptor Selectivity
Afamelanotide and this compound are both derived from α-MSH but possess critical structural modifications that alter their biological activity.
-
Afamelanotide (Melanotan-I): A linear tridecapeptide, afamelanotide's structure is [Nle⁴, D-Phe⁷]-α-MSH.[1][2] It differs from the native α-MSH by the substitution of norleucine for methionine at position 4 and D-phenylalanine for L-phenylalanine at position 7.[1] These changes increase its stability and potency.[1][3] Afamelanotide is a selective agonist of the melanocortin-1 receptor (MC1R), which is the primary mediator of melanogenesis in the skin.
-
This compound: A smaller, cyclic heptapeptide analogue of α-MSH. Its cyclic structure is formed by a lactam bridge. Unlike afamelanotide, this compound is a non-selective agonist, binding to multiple melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. This lack of selectivity is responsible for its broader range of physiological effects and side effects.
Mechanism of Action: The MC1R Signaling Pathway
The primary mechanism for the pigmentation effects of both peptides is the activation of the MC1R on melanocytes. Binding of an agonist like afamelanotide or this compound to this G protein-coupled receptor initiates a downstream signaling cascade. This leads to the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP stimulates the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, shifting pigment production towards the photoprotective black/brown eumelanin.
Quantitative Data Summary
The following tables summarize key quantitative and qualitative data comparing afamelanotide and this compound based on available research.
Table 1: Key Molecular and Pharmacokinetic Properties
| Parameter | Afamelanotide (Melanotan-I) | This compound |
| Structure | Linear Tridecapeptide | Cyclic Heptapeptide |
| Molecular Formula | C₇₈H₁₁₁N₂₁O₁₉ | C₅₀H₆₉N₁₅O₉ |
| Receptor Selectivity | Selective for MC1R | Non-selective (MC1, MC3, MC4, MC5) |
| Administration | Subcutaneous implant (controlled-release) | Subcutaneous injection (unregulated) |
| Elimination Half-life | Approx. 30 minutes (from implant formulation) | Not well-established in clinical studies |
| Bioavailability | Full bioavailability via subcutaneous route | Assumed high via subcutaneous injection |
Table 2: Comparison of Receptor Binding, Effects, and Clinical Status
| Feature | Afamelanotide (Melanotan-I) | This compound |
| Primary Receptor | MC1R | MC1R, MC4R |
| Primary Effect | Increased eumelanin production (photoprotection) | Increased eumelanin, sexual arousal, appetite suppression |
| Regulatory Status | Approved for Erythropoietic Protoporphyria (EPP) | Unlicensed, unregulated, not approved for any medical use |
| Researched For | EPP, vitiligo, solar urticaria, polymorphic light eruption | Sunless tanning, erectile dysfunction |
Table 3: Summary of Reported Side Effects
| Side Effect | Afamelanotide (from Clinical Trials) | This compound (from Case Reports & Research) |
| Common | Nausea, headache, fatigue, flushing, implant site reactions. | Nausea, vomiting, facial flushing, reduced appetite. |
| Cardiovascular | Not frequently reported | Sympathomimetic symptoms (e.g., tachycardia). |
| Neurological | Dizziness, somnolence. | Yawning, stretching complex, somnolence, fatigue. |
| Sexual | Not reported as a primary side effect | Spontaneous penile erections (priapism). |
| Dermatological | Skin hyperpigmentation, darkening of nevi. | Darkening/new moles, potential melanoma risk (confounded by UV exposure). |
| Other | Oropharyngeal pain, cough, back pain. | Rhabdomyolysis, encephalopathy syndrome (rare but serious). |
Table 4: Efficacy Data from Afamelanotide EPP Clinical Trials
| Trial Endpoint | Afamelanotide Group | Placebo Group | Citation |
| Trial 1 (180 days) | Median 64 hours in direct sunlight without pain | Median 41 hours in direct sunlight without pain | |
| Trial 2 (270 days) | Median 6 hours outdoors on painless days | Median 0.75 hours outdoors on painless days |
Experimental Protocols and Workflows
Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, the methodologies can be summarized based on published clinical trial designs.
Protocol Summary: Phase III Clinical Trial of Afamelanotide for EPP
This protocol is a generalized summary based on the design of pivotal trials leading to the approval of afamelanotide.
-
Patient Recruitment: Adults with a confirmed diagnosis of Erythropoietic Protoporphyria (EPP) and a history of phototoxic reactions are screened for eligibility.
-
Randomization: Participants are randomized in a double-blind fashion to receive either afamelanotide or a placebo.
-
Treatment Administration: A 16 mg afamelanotide implant or a matching placebo implant is administered subcutaneously by a trained healthcare professional every 60 days for the duration of the study (e.g., 180 or 270 days).
-
Data Collection: Patients maintain daily diaries to record the duration of time spent in direct sunlight and any instances of phototoxic pain. The primary endpoint is often the total number of hours over the study period spent in direct sunlight on days with no pain.
-
Safety Monitoring: Adverse events are recorded at each visit. Regular skin examinations are conducted to monitor for any changes in pigmented lesions.
-
Analysis: The primary efficacy endpoint (pain-free sun exposure time) is statistically compared between the afamelanotide and placebo groups. Safety data is summarized and analyzed.
Protocol Summary: Pilot Phase I Study of this compound
A pilot Phase I study was conducted on three healthy male volunteers to assess the tanning activity and side effects of this compound.
-
Design: Single-blind, placebo-controlled, alternating day trial.
-
Participants: Three healthy adult males.
-
Administration: Subcutaneous injections of this compound or saline were given daily for two consecutive weeks on an alternating basis.
-
Dosing: The starting dose was 0.01 mg/kg, with dose escalation in increments of 0.005 mg/kg.
-
Endpoints: The primary outcomes were tanning activity, measured by quantitative reflectance and visual assessment, and the incidence of adverse effects.
-
Results: Tanning was observed in two subjects after five low doses. Side effects included mild nausea, fatigue, and spontaneous penile erections.
Conclusion for the Research Professional
The comparison between afamelanotide and this compound reveals two profoundly different research compounds. Afamelanotide is a selective MC1R agonist with a well-defined therapeutic application, a robust body of clinical trial data supporting its efficacy and safety for EPP, and regulatory approval. Its development showcases a targeted approach to leveraging the melanocortin system for photoprotection.
In contrast, this compound is a non-selective melanocortin agonist that, while potent in inducing pigmentation, carries a wider and more concerning range of side effects due to its interaction with multiple receptor subtypes. Its use is associated with significant adverse events not seen with afamelanotide, such as spontaneous erections and sympathomimetic effects. The lack of regulatory oversight and clinical trials means its long-term safety profile is unknown, and its use remains confined to illicit, non-clinical settings. For researchers, afamelanotide represents a validated tool and therapeutic agent, while this compound serves as a cautionary example of a non-selective peptide with significant off-target effects that preclude its clinical development.
References
comparative analysis of melanotan-II and other MC4R agonists
A Comparative Analysis of Melanotan-II and Other MC4R Agonists
Introduction
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a critical regulator of energy homeostasis, appetite, and sexual function. Its role in these physiological processes has made it a significant target for therapeutic drug development. Agonists of the MC4R have been investigated for treating obesity, sexual dysfunction, and other conditions. This guide provides a comparative analysis of this compound, a well-known non-selective melanocortin agonist, with other notable MC4R agonists, Bremelanotide and Setmelanotide, focusing on their receptor binding and functional activity.
This compound (MT-II) is a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). It is a non-selective agonist with high affinity for multiple melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R.[1][2][3] Its activation of MC1R leads to increased skin pigmentation, while its effects on MC3R and MC4R are associated with appetite suppression and enhanced sexual function.[4][5]
Bremelanotide (PT-141) is an active metabolite of this compound. It is also a non-selective agonist, primarily targeting MC3R and MC4R, and is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Its development has focused on maximizing effects on sexual arousal with reduced impact on pigmentation compared to this compound.
Setmelanotide (RM-493) is a potent, first-in-class MC4R agonist with significantly higher selectivity for MC4R over other melanocortin receptors. It is approved for the treatment of rare genetic disorders of obesity. Its selectivity profile is designed to minimize side effects associated with the activation of other melanocortin receptors, such as the pigmentation changes linked to MC1R activation and potential cardiovascular effects seen with less selective agonists.
Data Presentation: Comparative Receptor Pharmacology
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of this compound, Bremelanotide, and Setmelanotide at human melanocortin receptor subtypes. This data is critical for comparing their efficacy and selectivity.
Table 1: Comparative Binding Affinity (Ki, nM) of MC4R Agonists
| Agonist | hMC1R | hMC3R | hMC4R | hMC5R | Data Source(s) |
|---|---|---|---|---|---|
| This compound | 0.61 | 3.9 | 6.0 | 56 | |
| Bremelanotide | 0.77 | 100 | 14.8 | 1300 | (Potency Order) |
| Setmelanotide | 3.9 | 10 | 2.1 | 430 | |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC₅₀, nM) of MC4R Agonists in cAMP Assays
| Agonist | hMC1R | hMC3R | hMC4R | hMC5R | Data Source(s) |
|---|---|---|---|---|---|
| This compound | 0.16 | 0.66 | 0.95 | 23 | |
| Bremelanotide | ~1 | ~50 | ~20 | >1000 | Inferred from potency order |
| Setmelanotide | 5.8 | 5.3 | 0.27 | 1600 | |
Lower EC₅₀ values indicate higher functional potency.
Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of MC4R agonists.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human melanocortin receptor subtype of interest (e.g., hMC4R).
-
Radioligand: [¹²⁵I]NDP-α-MSH, a high-affinity, non-selective melanocortin receptor ligand.
-
Test Compounds: this compound, Bremelanotide, Setmelanotide.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
-
Apparatus: 96-well plates, FilterMate™ harvester, gamma counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in the final assay binding buffer. Protein concentration is determined via a BCA assay.
-
Assay Setup: The assay is conducted in a 96-well plate with a final volume of 250 µL.
-
Component Addition: To each well, add:
-
150 µL of the membrane preparation (containing 5-20 µg of protein).
-
50 µL of the test compound at various concentrations (typically a serial dilution). For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 1 µM NDP-α-MSH) is used. For total binding, only buffer is added.
-
50 µL of [¹²⁵I]NDP-α-MSH at a fixed concentration (near its Kd value).
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at 30-37°C with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the receptor, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP) via the Gs signaling pathway.
Objective: To determine the functional potency (EC₅₀) of MC4R agonists.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human melanocortin receptor subtype of interest.
-
Assay Buffer: PBS or HBSS supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound, Bremelanotide, Setmelanotide.
-
cAMP Detection Kit: A commercial kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Apparatus: 384-well plates, HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the agonist compounds in the assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted agonist compounds to the wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis & cAMP Detection:
-
Lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol for the chosen detection kit. For an HTRF assay, this typically involves adding a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody.
-
-
Measurement: Read the plate on a compatible plate reader. For HTRF, this involves measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. corepeptides.com [corepeptides.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Setmelanotide acetate | peptide-based agonist of melanocortin 4 receptor (MC4R) | CAS# 1504602-49-6 | RM-493; IRC-022493; BIM-22493; Imcivree| treatment of genetic obesity | InvivoChem [invivochem.com]
A Head-to-Head Battle in Energy Homeostasis: Monovalent Versus Bivalent Melanocortin Agonists in a Preclinical Showdown
An In-Vivo Comparative Guide for Researchers and Drug Development Professionals
The pursuit of effective therapeutics for metabolic disorders has led to intense investigation of the melanocortin system, a key regulator of energy homeostasis. Activation of central melanocortin receptors, particularly the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, has been shown to decrease food intake and increase energy expenditure. A promising strategy to enhance the therapeutic potential of melanocortin agonists is the design of bivalent ligands, which consist of two pharmacophores linked together. This approach is hypothesized to increase binding affinity and functional potency, potentially by bridging two receptor protomers in a dimer.
This guide provides an objective in-vivo comparison of a monovalent versus a bivalent melanocortin agonist, focusing on their effects on energy balance in a preclinical mouse model. The data presented herein is primarily derived from a direct comparative study by Lensing et al., which provides a robust dataset for evaluating the "bivalent advantage."
Performance at a Glance: The Bivalent Advantage
A direct in-vivo comparison between the monovalent agonist Ac-His-DPhe-Arg-Trp-NH2 (CJL-1-14) and its bivalent counterpart, Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2 (CJL-1-87), revealed significant advantages for the bivalent compound in a mouse fasting-refeeding model.[1] The bivalent agonist demonstrated superior efficacy in reducing food intake, decreasing body fat, and modulating key metabolic hormones.
In-Vitro Receptor Engagement: Enhanced Affinity and Potency
The rationale for the enhanced in-vivo effects of the bivalent agonist is supported by its improved in-vitro pharmacological profile. The bivalent ligand, CJL-1-87, exhibited significantly higher binding affinity and functional potency at both the mMC3R and mMC4R compared to its monovalent counterpart, CJL-1-14.
Table 1: In-Vitro Comparison of Monovalent vs. Bivalent Melanocortin Agonist Binding Affinity and Functional Potency
| Compound | Receptor | 125I-NDP-MSH IC50 (nM) | 125I-AGRP IC50 (nM) | cAMP EC50 (nM) | Fold Increase in Potency (Bivalent vs. Monovalent) |
| CJL-1-14 (Monovalent) | mMC3R | 1,100 ± 200 | 110 ± 20 | 1,200 ± 400 | - |
| CJL-1-87 (Bivalent) | mMC3R | 47 ± 8 | 12 ± 5 | 230 ± 40 | 5.2 |
| CJL-1-14 (Monovalent) | mMC4R | 160 ± 10 | 1,200 ± 200 | 250 ± 30 | - |
| CJL-1-87 (Bivalent) | mMC4R | 7.4 ± 0.9 | 70 ± 20 | 60 ± 10 | 4.2 |
Data presented as mean ± SEM. IC50 values represent the concentration required to inhibit 50% of radioligand binding. EC50 values represent the concentration required to elicit 50% of the maximal response in a cAMP assay.
In-Vivo Efficacy: Superior Regulation of Energy Balance
The in-vitro advantages of the bivalent agonist translated into more pronounced effects on energy homeostasis in a mouse model. Following intracerebroventricular (ICV) administration, the bivalent agonist CJL-1-87 demonstrated a significantly greater and more sustained reduction in food intake compared to the monovalent agonist CJL-1-14.
Table 2: In-Vivo Comparison of Monovalent vs. Bivalent Melanocortin Agonist on Food Intake in Mice
| Treatment (5 nmol, ICV) | 2h Food Intake (g) | 4h Food Intake (g) | 8h Food Intake (g) | 24h Food Intake (g) |
| Saline | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 3.5 ± 0.4 |
| CJL-1-14 (Monovalent) | 0.7 ± 0.1 | 1.1 ± 0.2 | 1.6 ± 0.3 | 3.3 ± 0.4 |
| CJL-1-87 (Bivalent) | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 | 2.5 ± 0.3 |
Data presented as mean ± SEM. *p < 0.05 compared to both Saline and CJL-1-14 treatment.
Furthermore, the bivalent agonist induced a significant reduction in body fat percentage without altering lean mass, indicating a favorable shift in body composition. This was accompanied by a decrease in the respiratory exchange ratio (RER), suggesting a metabolic shift towards fat utilization as a primary energy source.
Table 3: In-Vivo Comparison of Monovalent vs. Bivalent Melanocortin Agonist on Body Composition and Metabolic Parameters in Mice (6h post-administration)
| Treatment (5 nmol, ICV) | Change in Body Fat (%) | Change in Lean Mass (%) | Respiratory Exchange Ratio (RER) |
| Saline | +0.5 ± 0.3 | -0.2 ± 0.4 | ~1.0 (Carbohydrate utilization) |
| CJL-1-14 (Monovalent) | +0.3 ± 0.4 | -0.1 ± 0.5 | ~1.0 (Carbohydrate utilization) |
| CJL-1-87 (Bivalent) | -1.5 ± 0.5* | +0.1 ± 0.6 | ~0.8 (Fat utilization) |
Data presented as mean ± SEM. *p < 0.05 compared to both Saline and CJL-1-14 treatment.
The bivalent agonist also exerted more profound effects on circulating metabolic hormones, significantly decreasing plasma levels of insulin, C-peptide, leptin, GIP, and resistin, while increasing ghrelin levels compared to both saline and the monovalent agonist.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Intracerebroventricular (ICV) Cannulation and Injection
-
Animal Model: Male C57BL/6J mice are used.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Stereotaxic Surgery: A guide cannula is stereotaxically implanted into the lateral ventricle of the brain. Coordinates are determined based on a mouse brain atlas.
-
Recovery: Mice are allowed to recover for at least one week post-surgery.
-
Injection: For drug administration, an injector is inserted into the guide cannula, and a 1 µL volume of the test compound (or saline vehicle) is infused over one minute.
Metabolic Monitoring in a Fasting-Refeeding Paradigm
-
Acclimation: Mice are individually housed in metabolic cages for several days to acclimate.
-
Fasting: Mice are fasted for 24 hours with free access to water.
-
Drug Administration: At the onset of the dark cycle, mice receive an ICV injection of the test compound or vehicle.
-
Refeeding and Monitoring: Immediately following injection, pre-weighed food is returned to the cages. Food intake is measured at 2, 4, 8, 12, and 24 hours post-injection. Oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously monitored to calculate the respiratory exchange ratio (RER = VCO2/VO2).
Body Composition Analysis
-
Method: Quantitative nuclear magnetic resonance (qNMR) is used to measure whole-body composition.
-
Procedure: Conscious, unrestrained mice are placed in a sample tube and inserted into the qNMR analyzer. The scan provides measurements of fat mass, lean mass, and free water.
-
Timing: Body composition is measured at baseline (before drug administration) and at 6 hours post-administration.
Hormone and Metabolite Analysis
-
Sample Collection: At 6 hours post-ICV injection, mice are euthanized, and trunk blood is collected.
-
Plasma Separation: Blood is centrifuged to separate plasma, which is then stored at -80°C.
-
Multiplex Assay: Plasma levels of insulin, C-peptide, leptin, GIP, resistin, and ghrelin are quantified using a multiplex immunoassay.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Melanocortin receptor signaling pathway.
Caption: In-vivo experimental workflow.
Conclusion
The direct in-vivo comparison of monovalent and bivalent melanocortin agonists provides compelling evidence for the "bivalent advantage." The bivalent agonist CJL-1-87 demonstrated superior in-vitro potency and, more importantly, translated this into enhanced in-vivo efficacy in a mouse model of energy homeostasis. These findings underscore the potential of bivalent ligand design as a strategy to develop more effective melanocortin-based therapeutics for obesity and other metabolic disorders. Further research is warranted to explore the in-vivo effects of other bivalent melanocortin agonists and to fully elucidate the molecular mechanisms underlying their enhanced activity, including the potential role of receptor dimerization.
References
Melanotan-II: A Comparative Analysis of its Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Melanotan-II (MT-II) in various animal models of disease, including erectile dysfunction, melanoma, and autism spectrum disorder. The information is intended to support researchers and professionals in drug development by presenting objective data and detailed experimental methodologies.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is a non-selective agonist for melanocortin receptors (MCRs), primarily MC1R, MC3R, and MC4R.[1] The activation of these receptors triggers a cascade of downstream signaling pathways, leading to a range of physiological effects. While initially investigated for its skin-tanning properties (melanogenesis) through MC1R activation, research has revealed its potential therapeutic applications in other areas, including sexual function and neurological conditions, primarily through its action on MC3R and MC4R.
Efficacy in Animal Models of Erectile Dysfunction
This compound has been shown to induce penile erections in various animal models, primarily through its action on central and peripheral melanocortin pathways.
Quantitative Data
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Anesthetized Rats | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Dose-dependent increase in erectile events and shortening of latency to the first erectile event.[2] | [2] |
| Anesthetized Rats | Intrathecal (i.t.) at L6-S1 | 0.2 µg | Higher amplitude of erectile events compared to vehicle.[2] | [2] |
| Anesthetized Rats | Intracerebroventricular (i.c.v.) into the paraventricular nucleus of the hypothalamus | 0.1 and 1 µg | Dose-dependent induction of erectile events. | |
| Anesthetized Rabbits | Intravenous (i.v.) | 66 and 133 µg/kg | Dose-related increases in intracavernosal pressure. | |
| Conscious Rats | Intravenous (i.v.) | 1 mg/kg | Significantly increased overall erectile activity compared to saline. |
Experimental Protocol: Assessment of Erectile Function in Anesthetized Rats
This protocol outlines the methodology for evaluating the pro-erectile effects of this compound in anesthetized rats by measuring intracavernosal pressure (ICP).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetic agent (e.g., urethane)
-
23-gauge needle connected to a pressure transducer
-
Data acquisition system
-
Stimulator for cavernous nerve stimulation (optional)
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of urethane).
-
Surgical Preparation:
-
Make a midline incision in the perineum to expose the penis and the ischiocavernosus muscle.
-
Insert a 23-gauge needle into the corpus cavernosum and connect it to a pressure transducer to record ICP.
-
For studies involving cavernous nerve stimulation, isolate the cavernous nerve.
-
-
Drug Administration:
-
For intravenous administration, cannulate the jugular vein for the injection of this compound or vehicle.
-
For intracerebroventricular administration, place the rat in a stereotaxic frame and inject this compound into the desired brain ventricle.
-
-
Data Recording:
-
Record baseline ICP for a defined period.
-
Administer this compound at the desired doses.
-
Continuously monitor and record ICP for a specified duration after drug administration.
-
If applicable, perform electrical stimulation of the cavernous nerve at set parameters before and after drug administration to assess the facilitatory effect of this compound.
-
-
Data Analysis: Analyze the changes in ICP, including the number, duration, and amplitude of erectile events, in response to this compound administration compared to baseline and vehicle controls.
Efficacy in a Mouse Model of Melanoma
Topical application of this compound has been investigated for its potential to suppress melanoma progression.
Quantitative Data
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| C57BL/6 Mice with B16-F10 Melanoma | Topical | 0.1 mL of 1 µg/mL MT-II in PBS, daily | 10 days | Significant attenuation of tumor progression; tumor size in the MT-II-treated group was approximately 50% of the control group (989.19 mm³ vs. 2016.8 mm³). |
Experimental Protocol: Topical Application of this compound on Melanoma in Mice
This protocol describes the methodology for assessing the anti-tumor efficacy of topically applied this compound in a mouse model of melanoma.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
This compound solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inoculate B16-F10 melanoma cells into the flank of C57BL/6 mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Randomly divide the mice into a treatment group and a control group.
-
Topical Treatment:
-
For the treatment group, topically apply 0.1 mL of the this compound solution directly onto the tumor site daily.
-
For the control group, apply an equal volume of PBS to the tumor site daily.
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every other day. Calculate the tumor volume using the formula: (width² × length) / 2.
-
Data Analysis: Compare the tumor growth curves between the this compound-treated group and the control group to determine the effect of the treatment on tumor progression.
Efficacy in a Mouse Model of Autism Spectrum Disorder
This compound has been shown to reverse certain behavioral deficits in a maternal immune activation (MIA) mouse model of autism spectrum disorder.
Quantitative Data
| Animal Model | Administration Route | Treatment Duration | Key Findings | Reference |
| Maternal Immune Activation (MIA) Male Mice | Continuous intraventricular infusion | 7 days | Rescued social behavioral deficits as measured by the three-chamber test. The sociability index in MT-II-treated MIA mice was significantly increased compared to vehicle-treated MIA mice. |
Three-Chamber Test Results:
| Group | Pre-treatment Sociability Index (Mean ± SEM) | Post-treatment Sociability Index (Mean ± SEM) |
| MIA Mice - Vehicle | - | 12.5 ± 3.5 |
| MIA Mice - MT-II | 10.9 ± 2.9 | 26.8 ± 3.3 |
| Normal C57BL/6J Mice - Vehicle | - | 23.9 ± 4.3 |
| Normal C57BL/6J Mice - MT-II | - | 29.1 ± 2.8 |
Data adapted from Minakova E, et al. (2019).
Experimental Protocol: Three-Chamber Social Interaction Test in Mice
This protocol outlines the procedure for the three-chamber test used to assess social preference in mice.
Apparatus:
-
A three-chambered rectangular box with openings between the chambers.
-
Two identical small wire cages, one for a "stranger" mouse and one for a novel object.
Procedure:
-
Habituation (Phase 1): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test (Phase 2):
-
Place an unfamiliar "stranger" mouse inside one of the wire cages in a side chamber.
-
Place a novel, inanimate object inside the identical wire cage in the other side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Record the time the test mouse spends in each chamber and the time it spends sniffing each wire cage.
-
-
Social Novelty Test (Phase 3 - Optional):
-
Introduce a second, unfamiliar "stranger" mouse into the cage that previously held the novel object.
-
The first "stranger" mouse, now familiar to the test mouse, remains in its cage.
-
Again, allow the test mouse to explore all three chambers and record the time spent in each chamber and sniffing each cage.
-
-
Data Analysis: Calculate the sociability index as the time spent in the chamber with the stranger mouse minus the time spent in the chamber with the object, divided by the total time. A higher index indicates greater sociability.
Signaling Pathways and Experimental Workflow
The diverse effects of this compound are mediated through its interaction with various melanocortin receptors, initiating distinct downstream signaling cascades.
Caption: this compound signaling pathways and associated physiological effects.
Caption: Experimental workflow for evaluating topical this compound in a mouse melanoma model.
References
Cross-Validation of Melanotan-II Research Findings: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Melanotan-II's performance across various reported effects, supported by available experimental data. The guide focuses on the cross-validation of research findings between different laboratories, where such data is publicly available.
This compound (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It acts as a non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5, influencing a range of physiological processes including skin pigmentation, sexual function, and metabolism.[1] The majority of foundational clinical research on this compound was conducted at the University of Arizona, where the peptide was initially developed.[2] This guide will present the primary findings from these initial studies and cross-reference them with available data from other research to provide a comprehensive overview.
Data Presentation: Quantitative Outcomes of this compound Administration
The following tables summarize the key quantitative findings from clinical studies on this compound. It is important to note that a significant portion of the early human data originates from a core group of researchers at the University of Arizona. Independent replication of these specific quantitative outcomes by other labs is not extensively documented in peer-reviewed literature.
Table 1: Tanning Efficacy of this compound
| Study / Lab | Dosage | Number of Participants | Method of Measurement | Key Findings |
| University of Arizona (Pilot Phase I Study) | 0.01 mg/kg, escalated to 0.025-0.03 mg/kg, administered as 5 low doses every other day via subcutaneous injection.[3] | 3 male volunteers.[3] | Quantitative reflectance and visual perception. | Increased pigmentation was observed in the face, upper body, and buttocks of two subjects one week after the dosing period ended. The study concluded that MT-II has tanning activity in humans with just five low doses. |
| Referenced in various reviews | Not specified | Not specified | Not specified | Studies have demonstrated that this compound can induce skin pigmentation, with the effect being dose-dependent and persisting for several weeks after discontinuation. It has also been noted to shift melanin production towards the darker eumelanin. |
Table 2: Erectogenic Effects of this compound
| Study / Lab | Dosage | Number of Participants | Method of Measurement | Key Findings |
| University of Arizona | 0.025 mg/kg via subcutaneous injection. | 10 men with psychogenic erectile dysfunction. | Real-time RigiScan monitoring for 6 hours. | 8 out of 10 men developed clinically apparent erections. The mean duration of tip rigidity greater than 80% was 38.0 minutes with this compound compared to 3.0 minutes with a placebo (p=0.0045). |
| University of Arizona (Expanded Study) | Not specified | 20 men with psychogenic and organic erectile dysfunction. | RigiScan monitoring for 6 hours and questionnaires. | 17 out of 20 men experienced penile erections without sexual stimulation. The mean duration of RigiScan tip rigidity >80% was 41 minutes. |
Table 3: Effects of this compound on Appetite
| Study / Lab | Dosage | Subject Population | Key Findings |
| University of Florida Health | High and low doses infused into the lateral ventricle of the brain over 40 days. | 6-month-old F344BN rats. | This compound suppressed appetite in a dose-dependent manner. Although food intake returned to control levels, body mass was persistently reduced, suggesting an effect on energy balance beyond just appetite suppression. |
| Various Preclinical Studies | Not specified | Animal models. | This compound, through its action on MC4R, has been shown to reduce food intake and increase energy expenditure in rodents. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound.
Protocol for Tanning Efficacy Study (University of Arizona)
A pilot Phase I, single-blind, placebo-controlled trial was conducted on three healthy male volunteers. Participants received subcutaneous injections of either this compound or a saline placebo on alternating days for two consecutive weeks (Monday-Friday). The initial dose of this compound was 0.01 mg/kg, which was escalated in increments of 0.005 mg/kg to a maximum of 0.03 mg/kg in two subjects and 0.025 mg/kg in one. Changes in skin pigmentation were assessed using quantitative reflectance and by visual perception one week after the final dose.
Protocol for Erectile Dysfunction Study (University of Arizona)
A double-blind, placebo-controlled crossover study was conducted on ten men with erectile dysfunction of no known organic cause. Each participant received a subcutaneous injection of this compound (0.025 mg/kg) and a vehicle placebo on separate occasions. The erectogenic response was monitored for a six-hour period using a RigiScan device, which measures the presence, duration, and rigidity of penile erections in real-time. A subsequent, larger study with 20 men with both psychogenic and organic erectile dysfunction followed a similar protocol, also utilizing RigiScan monitoring and questionnaires to assess sexual desire and side effects.
Visualizations
This compound Signaling Pathway for Melanogenesis
Caption: Signaling cascade initiated by this compound binding to the MC1R, leading to melanogenesis.
Experimental Workflow for Erectile Dysfunction Clinical Trial
Caption: Workflow of a typical double-blind, placebo-controlled crossover clinical trial for this compound in erectile dysfunction.
Logical Relationship of this compound's Multi-faceted Effects
Caption: Logical relationship between this compound, its receptor targets, and its primary physiological effects and side effects.
References
A Comparative Analysis of Receptor Binding: Melanotan-II vs. Endogenous α-MSH
For researchers, scientists, and drug development professionals, a comprehensive understanding of the binding characteristics of synthetic peptides compared to their endogenous counterparts is crucial for therapeutic development. This guide provides an in-depth comparison of the receptor binding profiles of Melanotan-II, a synthetic analog, and the endogenous alpha-melanocyte-stimulating hormone (α-MSH), focusing on their interactions with the five melanocortin receptor subtypes (MC1R-MC5R).
This compound and α-MSH are key ligands for the melanocortin receptors, a family of G protein-coupled receptors (GPCRs) that regulate a wide array of physiological processes, including skin pigmentation, inflammation, sexual function, and energy homeostasis. While both peptides act as agonists at these receptors, their binding affinities and selectivity profiles exhibit notable differences, leading to distinct pharmacological effects.
Receptor Binding Affinity Profile
The binding affinities of this compound and α-MSH for the human melanocortin receptors are typically determined through competitive radioligand binding assays. In these experiments, the ability of the unlabeled peptide (either this compound or α-MSH) to displace a radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower Ki values indicating higher affinity.
The table below summarizes the reported Ki values for this compound and α-MSH at the human melanocortin receptors.
| Receptor | This compound Ki (nM) | α-MSH Ki (nM) |
| MC1R | 0.67[1][2][3] | 0.12[4][5] |
| MC2R | Minimally active | ACTH is the exclusive endogenous ligand |
| MC3R | 34 | 31 |
| MC4R | 6.6 | 660 |
| MC5R | 46 | 5700 |
Key Observations:
-
MC1R: Both this compound and α-MSH exhibit high, sub-nanomolar affinity for MC1R, the primary receptor responsible for stimulating melanin production in melanocytes. α-MSH, however, demonstrates a slightly higher affinity.
-
MC3R: The binding affinities of this compound and α-MSH for MC3R are comparable, both in the low nanomolar range.
-
MC4R: A significant difference is observed at the MC4R, where this compound displays a substantially higher affinity (nanomolar) compared to α-MSH (high nanomolar to low micromolar). This receptor is primarily located in the central nervous system and plays a crucial role in regulating appetite and sexual behavior.
-
MC5R: Similar to MC4R, this compound shows a markedly higher affinity for MC5R than α-MSH. MC5R is involved in the regulation of exocrine gland function.
-
MC2R: Neither this compound nor α-MSH binds effectively to MC2R, which is the receptor for adrenocorticotropic hormone (ACTH).
Signaling Pathways
Upon binding to their respective receptors, both this compound and α-MSH primarily activate the Gs alpha subunit of the associated G protein. This initiates a downstream signaling cascade involving the activation of adenylyl cyclase, which in turn leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Figure 1: Melanocortin Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH).
-
Unlabeled ligands: this compound and α-MSH.
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target melanocortin receptor to confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or α-MSH).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, providing a measure of its agonist activity.
Materials:
-
HEK293 cells expressing the melanocortin receptor of interest.
-
Test compounds: this compound and α-MSH.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the receptor-expressing cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound (this compound or α-MSH) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Figure 3: cAMP Accumulation Assay Workflow.
References
- 1. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are melanocortin receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Melanocortin-1 receptor-mediated signalling pathways activated by NDP-MSH and HBD3 ligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Melanotan-II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Melanotan-II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Initially developed as a potential sunless tanning agent, its potent and non-selective agonist activity at melanocortin receptors has led to a range of physiological effects and a growing interest in its therapeutic potential, alongside significant safety concerns.[1][2] This guide provides a comparative analysis of the long-term efficacy of this compound, contrasting it with its licensed alternative, afamelanotide (Melanotan-I), and supported by available experimental data.
Overview and Mechanism of Action
This compound functions as a non-selective agonist for melanocortin receptors (MCRs), binding to MC1R, MC3R, MC4R, and MC5R.[2][3] Its primary effect, skin pigmentation, is mediated through the activation of MC1R on melanocytes. This triggers a signaling cascade that stimulates the production of eumelanin, the dark, photoprotective pigment.[4] In contrast, afamelanotide is more selective for MC1R and does not cross the blood-brain barrier, thus avoiding many of the central nervous system effects associated with MT-II.
The activation of other melanocortin receptors by MT-II is responsible for a wider range of effects, including increased sexual arousal (MC4R), appetite suppression (MC4R), and modulation of metabolic and immune pathways.
MC1R Signaling Pathway for Melanogenesis
The binding of melanocortin agonists like this compound to the MC1R initiates a G-protein coupled receptor signaling cascade. This process is crucial for the synthesis of melanin.
Long-Term Efficacy: Comparative Data
Robust, long-term clinical studies on the efficacy of this compound are conspicuously absent, as it is an unlicensed and largely untested substance. Most available data comes from short-term trials, anecdotal reports, and preclinical studies. In contrast, its analogue, afamelanotide, has undergone extensive clinical evaluation for the treatment of erythropoietic protoporphyria (EPP), providing a basis for comparison.
| Feature | This compound | Afamelanotide (Melanotan-I) | Other Alternatives (e.g., DHA) |
| Primary Indication | Unlicensed; used for tanning and sexual enhancement. | Erythropoietic Protoporphyria (EPP), Solar Urticaria. | Cosmetic sunless tanning. |
| Long-Term Efficacy Data | Not established. A 40-day study in rats showed persistent body mass reduction even after appetite suppression normalized. A pilot Phase-I study showed tanning activity after 5 low doses. | Established in EPP. An 8-year observational study of 115 patients showed sustained improvement in Quality of Life (QoL) scores (from 31% to 74% of max) and light tolerance. | Efficacy is temporary and requires reapplication. Not applicable for photoprotective medical use. |
| Photoprotection | Induces melanin production, which is photoprotective. However, users often combine it with UV exposure, potentially increasing skin cancer risk. | Significantly increases pain-free time in sunlight for EPP patients. Reduces UV-induced DNA damage. | No photoprotective effect. |
| Onset & Duration of Effect | Tanning effect can occur within 5 doses. Effects on sexual function can occur 1-5 hours post-administration. | Melanin density peaks around day 15 and remains elevated at day 60 after a single implant. | Tanning effect develops over hours and lasts for several days. |
| Regulatory Status | Unlicensed and unregulated for human use. | FDA and EMA approved for EPP under the trade name Scenesse®. | Generally recognized as safe for topical cosmetic use. |
Experimental Protocols
This compound: Pilot Phase-I Clinical Study
A foundational study provided initial insights into MT-II's effects in humans.
-
Objective: To evaluate the safety and tanning activity of MT-II in human volunteers.
-
Design: Single-blind, alternating day, placebo-controlled trial.
-
Participants: 3 healthy male volunteers.
-
Intervention: Subcutaneous (SC) injections of MT-II or saline were given daily (Mon-Fri) for two consecutive weeks on alternating days. The starting dose was 0.01 mg/kg, with escalation up to 0.03 mg/kg.
-
Key Assessments: Skin pigmentation changes measured by quantitative reflectance and visual perception, and monitoring of side effects.
-
Results: Increased pigmentation was observed in the face and upper body after 5 doses. Side effects included mild nausea, fatigue, and spontaneous penile erections.
Afamelanotide: Long-Term Observational Study in EPP
This study provides critical data on the long-term efficacy and safety of afamelanotide.
-
Objective: To assess the clinical effectiveness, compliance, and safety of afamelanotide during prolonged use in patients with EPP.
-
Design: Longitudinal, observational study.
-
Participants: 115 ambulatory patients with EPP across two European porphyria centers.
-
Intervention: Treatment with 16 mg afamelanotide subcutaneous implants over a period of up to 8 years.
-
Key Assessments: Patient compliance, reasons for discontinuation, Quality of Life (QoL) scores using an EPP-specific questionnaire, and adverse event recording.
-
Results: QoL scores rose from a baseline of 31% to 74% and remained at this level throughout the observation period. The treatment showed high compliance and a low discontinuation rate, with only minor adverse events (predominantly nausea) reported.
Long-Term Safety and Side Effects
The distinction in safety profiles between this compound and afamelanotide is a critical consideration for researchers. The unregulated nature of MT-II poses significant risks.
| Side Effect Category | This compound | Afamelanotide |
| Common (Short-Term) | Nausea, facial flushing, vomiting, reduced appetite, yawning, spontaneous erections (priapism). | Nausea, headache, fatigue. |
| Dermatological (Long-Term) | Deepening color of existing moles, development of new moles, atypical nevi, and melanonychia (nail discoloration). There is concern about an increased risk of melanoma, though a causal link is not definitively established and may be confounded by increased UV exposure in users. | Darkening of pre-existing nevi has been reported. After exposure in over 1000 patients, with many treated for over 5 years, no melanoma events have been reported. |
| Systemic (Long-Term) | Concerns exist for rhabdomyolysis (muscle destruction) and encephalopathy syndrome. Cardiovascular effects like increased heart rate and blood pressure have been noted. | Generally well-tolerated in long-term studies up to 8 years. |
| Other Risks | Risk of infection from improper injection, use of contaminated or impure products from unregulated sources. | Administered as a sterile, controlled-dose subcutaneous implant by a healthcare professional. |
Conclusion
The available evidence indicates a significant disparity in the understanding of the long-term efficacy and safety between this compound and its approved analogue, afamelanotide. While this compound demonstrates potent biological activity across multiple melanocortin receptors, it remains an unlicensed and largely untested compound. The lack of controlled, long-term clinical trials means its efficacy in any chronic condition is not established, and its use is associated with a wide range of potentially serious side effects.
Conversely, afamelanotide has a well-documented profile of long-term efficacy and safety in the treatment of EPP, demonstrating sustained improvement in quality of life and photoprotection over many years of use. For drug development professionals, the journey of afamelanotide from a research peptide to an approved therapeutic serves as a roadmap, while this compound highlights the significant risks and unknowns of using unregulated, non-selective compounds. Future research into melanocortin agonists should prioritize receptor selectivity to harness therapeutic benefits while minimizing the adverse effects observed with broad-spectrum agents like this compound.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Melanotan-II
For researchers and scientists handling Melanotan-II, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents contamination and ensures compliance with regulations. This guide provides detailed, step-by-step instructions for the safe disposal of this compound and associated materials, based on safety data sheet (SDS) recommendations.
Personal Protective Equipment (PPE) During Handling and Disposal
Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment to avoid skin and eye contact or inhalation.
-
Gloves: Handle with impervious gloves. Always inspect gloves prior to use and use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[1]
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Lab Coat: Wear a lab coat or long-sleeved clothing to protect skin.[2]
-
Respiratory Protection: When handling large quantities of lyophilized (powdered) this compound, a dust mask is recommended to prevent inhalation.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction facility. Do not discharge the material into sewer systems or allow it to contaminate water, food, or feed.[1]
1. Unused or Expired this compound (Lyophilized Powder or Reconstituted Solution):
-
Containment: Carefully collect any remaining solid material (e.g., sweep up spilled powder) and place it into a suitable, clearly labeled chemical waste container.
-
Professional Disposal: The contained material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. This should be done in accordance with local, regional, and national hazardous waste regulations.
-
Avoid Environmental Release: Do not allow the product, even in small quantities, to reach groundwater, water courses, or sewage systems, as it is considered slightly hazardous to water.
2. Empty Vials and Packaging:
-
Decontamination: Vials can be triple-rinsed with an appropriate solvent (or equivalent).
-
Disposal: After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Alternatively, rinsed containers may be offered for recycling or reconditioning.
3. Used Sharps (Needles and Syringes):
-
Immediate Disposal: Immediately after use, dispose of all needles and syringes in a designated, puncture-proof sharps container.
-
Never Reuse: Needles and syringes should never be reused to prevent contamination and the spread of infections.
-
Collection: Many pharmacies or professional medical waste disposal services will accept sealed sharps containers for final disposal.
4. Contaminated Lab Materials (Gloves, Swabs, Bench Paper):
-
Segregation: All materials that have come into contact with this compound should be considered contaminated.
-
Disposal: Dispose of these items as chemical waste in accordance with applicable laws and good laboratory practices.
Data Summary for Disposal
While specific quantitative data for the neutralization of this compound is not available in safety literature, the following table summarizes the recommended disposal pathways for different types of waste.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Licensed Chemical Destruction or Controlled Incineration | Do not discharge to sewer or contaminate waterways. |
| Empty Vials/Packaging | Triple-rinse, then recycle or send to sanitary landfill. | Puncture packaging to prevent reuse. |
| Used Needles & Syringes | Puncture-proof sharps container. | Contact a pharmacy or medical waste service for collection. |
| Contaminated PPE/Materials | Dispose of as chemical waste. | Follow local regulations for contaminated laboratory waste. |
Experimental Protocols
Safety Data Sheets and other available literature do not provide specific experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. The universally recommended procedure is disposal via a certified waste management vendor capable of chemical incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for this compound waste segregation and disposal.
References
Essential Safety and Logistical Information for Handling Melanotan-II
For researchers, scientists, and drug development professionals, the proper handling of Melanotan-II is paramount to ensure laboratory safety and maintain the integrity of the compound. This guide provides a comprehensive operational and disposal plan, adhering to best practices for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized powder form, it is crucial to use appropriate personal protective equipment to prevent inhalation and skin contact.[1][2][3][4]
Recommended PPE includes:
-
Eye Protection: Wear safety goggles with side-shields to protect against accidental splashes or aerosolized powder.[1]
-
Hand Protection: Use protective gloves that are impermeable and resistant to the product. It is important to inspect gloves before use and employ proper glove removal techniques to avoid skin contact.
-
Body Protection: Wear impervious, long-sleeved clothing to prevent skin exposure.
-
Respiratory Protection: In situations where dust or aerosols may be generated, especially when handling larger quantities, a suitable respirator or dust mask should be worn.
Operational Plan: From Receipt to Use
This section outlines the procedural, step-by-step guidance for the safe handling and preparation of this compound.
-
Receiving and Storage of Lyophilized Powder:
-
Upon receipt, inspect the vial for any damage.
-
Unopened, lyophilized this compound should be stored in a freezer at -20°C for long-term stability.
-
-
Reconstitution Procedure:
-
Before reconstitution, allow the vial of this compound to reach room temperature to reduce condensation.
-
Work in a clean, well-ventilated area.
-
Clean the vial's rubber stopper with an alcohol swab.
-
Using a sterile syringe, slowly inject the appropriate volume of sterile or bacteriostatic water down the side of the vial to avoid foaming and potential degradation of the peptide. Do not shake the vial vigorously.
-
Gently roll or swirl the vial until the lyophilized powder is completely dissolved.
-
-
Storage of Reconstituted Solution:
-
Once reconstituted, the this compound solution must be stored in a refrigerator at a temperature between 2°C and 8°C.
-
The reconstituted solution should be protected from light.
-
The stability of the reconstituted solution varies, but it is generally recommended to be used within 8 weeks.
-
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Sharps Disposal: All used syringes and needles must be immediately disposed of in a designated sharps container. Never reuse needles. Follow your institution's and local regulations for the final disposal of full sharps containers.
-
Chemical Waste: Unused or expired this compound solution should be disposed of as chemical waste. Methods may include transfer to a licensed chemical destruction facility or controlled incineration. Do not pour this compound down the drain or into sewer systems.
-
Packaging Disposal: Empty vials and packaging can be disposed of as non-hazardous waste. It is good practice to triple-rinse empty vials with water before disposal.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Lyophilized) | -20°C | |
| Storage Temperature (Reconstituted) | 2°C to 8°C | |
| Stability of Reconstituted Solution | Up to 8 weeks |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
